molecular formula C4H7N B166230 Isobutyronitrile CAS No. 78-82-0

Isobutyronitrile

Cat. No.: B166230
CAS No.: 78-82-0
M. Wt: 69.11 g/mol
InChI Key: LRDFRRGEGBBSRN-UHFFFAOYSA-N
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Description

Isobutyronitrile is a versatile organic compound serving as a critical building block and specialty solvent in scientific research and industrial chemistry. Its primary application is in the synthesis of organophosphorus insecticides, such as diazinon, where it acts as a key chemical intermediate . Furthermore, its utility extends to the pharmaceutical industry, where it is investigated for the development of active ingredients and is mentioned in patents as a cosolvent in battery electrolyte research . In synthetic organic chemistry, this compound is a precursor to isobutanol, a compound with wide applications from gasoline additives to plasticizers . Its value in fundamental research is highlighted by its role as the molecular backbone for the common radical initiator 2,2'-Azobis(this compound) (AIBN) . The radicals generated from AIBN are instrumental in driving free-radical polymerizations and various radical-induced reactions, including anti-Markovnikov hydrohalogenation and the Wohl–Ziegler bromination of alkenes . A notable discovery that underscores the broader scientific significance of branched carbon structures like this compound was its detection in the star-forming region Sagittarius B2. This finding suggests that complex organic molecules with branched carbon backbones, a common feature in essential biomolecules like amino acids, may have origins in interstellar space . Researchers also utilize this compound to study its potential health impacts, as evidenced by investigations into its association with infertility among reproductive-aged women in large-scale cohort studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropanenitrile
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InChI

InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3
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InChI Key

LRDFRRGEGBBSRN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C#N
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Molecular Formula

C4H7N
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DSSTOX Substance ID

DTXSID5026461
Record name 2-Methylpropanenitrile
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Molecular Weight

69.11 g/mol
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Physical Description

Isobutyronitrile appears as a clear colorless liquid. Flash point 47 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an almond-like odor; Note: Forms cyanide in the body; [NIOSH], Colorless liquid with an almond-like odor. [Note: Forms cyanide in the body.]
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Boiling Point

219 °F at 760 mmHg (EPA, 1998), 102 °C, 219 °F
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Flash Point

47 °F (EPA, 1998), 8 °C, 8 °C (46 °F) - closed cup, 47 °F (8 °C) - closed cup, 47 °F
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Solubility

Slight (NIOSH, 2023), Soluble in water, Slightly soluble in water, Very soluble in ethanol, ether, acetone and chloroform, Very soluble in alcohol, ether, Slight
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Density

0.733 to 0.7608 at 68 to 86 °F (EPA, 1998), 0.7704 g/cu m at 20 °C, 0.76
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Vapor Density

2.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.38 (Air = 1)
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Vapor Pressure

100 mmHg at 130 °F (NIOSH, 2023), 32.7 [mmHg], Vapor pressure = 100 mm Hg at 130 °F, 32.7 mm Hg at 25 °C, (130 °F): 100 mmHg
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Color/Form

Colorless liquid

CAS No.

78-82-0
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Melting Point

-96.7 °F (EPA, 1998), -71.5 °C, -97 °F
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Foundational & Exploratory

An In-depth Technical Guide to Isobutyronitrile: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of isobutyronitrile. This compound, also known as 2-methylpropanenitrile or isopropyl cyanide, is a significant organic nitrile with applications as a solvent and an intermediate in the synthesis of various compounds, including insecticides.[1] This document consolidates key physical, chemical, and spectroscopic data into easily accessible formats, details relevant experimental protocols, and provides visual representations of its synthesis and analytical workflows.

Chemical Structure and Identification

This compound is an aliphatic nitrile with a branched-chain structure.[2] The molecule consists of an isopropyl group attached to a cyanide functional group.

  • IUPAC Name: 2-Methylpropanenitrile[2]

  • Synonyms: this compound, Isopropyl cyanide, 2-Cyanopropane[2]

  • Chemical Formula: C₄H₇N[2]

  • Molecular Weight: 69.11 g/mol [2]

  • CAS Registry Number: 78-82-0[2]

  • Canonical SMILES: CC(C)C#N[2]

  • InChI Key: LRDFRRGEGBBSRN-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless liquid with a characteristic almond-like odor.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Boiling Point 107-108 °C[3]
Melting Point -72 °C[3]
Density 0.770 g/mL at 20 °C[3]
Refractive Index (n²⁰/D) 1.372[1]
Vapor Pressure 100 mmHg at 54.4 °C[3]
Vapor Density 2.38 (vs air)[3]
Solubility Slightly soluble in water; very soluble in alcohol and ether.[3]
Flash Point 47 °F (8.3 °C)[2]
Autoignition Temperature 899 °F (482 °C)[3]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
¹H NMR (CDCl₃, 400 MHz) δ 2.72 (septet, 1H), 1.33 (d, 6H)[4]
¹³C NMR (CDCl₃) δ 123.4 (CN), 21.0 (CH), 19.5 (CH₃)[5][6]
FT-IR (neat) ~2245 cm⁻¹ (C≡N stretch), ~2980 cm⁻¹ (C-H stretch)[7][8]
Mass Spectrum (EI) m/z 69 (M+), 68, 54, 42 (base peak), 41, 39[2][9]
LogP (octanol/water) 0.46[3]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of isobutyramide using a strong dehydrating agent such as phosphorus pentoxide.[3]

Synthesis Pathway

G Synthesis of this compound from Isobutyramide Isobutyramide Isobutyramide ReactionMixture Reaction Mixture (Heated at 200-220 °C) Isobutyramide->ReactionMixture P2O5 Phosphorus Pentoxide (P₂O₅) P2O5->ReactionMixture Distillation Distillation ReactionMixture->Distillation Dehydration CrudeProduct Crude this compound Distillation->CrudeProduct Purification Purification (Distillation from P₂O₅) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound via Dehydration of Isobutyramide.

Experimental Protocol: Synthesis from Isobutyramide

This protocol is adapted from Organic Syntheses.[3]

  • Mixing of Reactants: In a round-bottomed flask, thoroughly mix finely powdered and dry isobutyramide (2 moles) with phosphorus pentoxide (2.1 moles).

  • Apparatus Setup: Equip the flask with a condenser set for downward distillation. Use a receiving flask cooled in an ice bath.

  • Reaction and Distillation: Heat the reaction flask in an oil bath maintained at 200-220 °C. The this compound will begin to distill. Continue heating for 8-10 hours. The reaction time can be reduced by intermittent distillation under reduced pressure.

  • Purification: Transfer the collected crude product to a distillation flask. Add a small amount of phosphorus pentoxide (10-15 g) to the crude product.

  • Final Distillation: Distill the mixture. Collect the fraction boiling at 99-102 °C at 740 mmHg. The yield is typically in the range of 69-86%.

Experimental Protocols for Characterization

Spectroscopic Analysis Workflow

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃) for NMR Sample->Dissolution Neat Use Neat Liquid for FT-IR Sample->Neat MS Mass Spectrometry (GC-MS) Sample->MS NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR FTIR FT-IR Spectroscopy Neat->FTIR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Characteristic Absorption Bands FTIR->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the sample in the beam path and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands, particularly the strong C≡N stretch around 2245 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is injected into the GC, where it is vaporized and separated from any impurities.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are typically ionized by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Interpretation: Identify the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. For this compound, a prominent fragment is often observed at m/z 42, corresponding to the loss of a C₂H₃ fragment.

Safety and Handling

This compound is a flammable liquid and is toxic by ingestion, inhalation, and skin absorption.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition.

Applications

This compound serves as a solvent and a chemical intermediate in various industrial processes.[1] A notable application is in the synthesis of the organophosphorus insecticide diazinon. It is also used in the production of other fine chemicals and pharmaceuticals.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The provided visualizations of the synthesis and analytical workflows aim to facilitate a clearer understanding of the key processes involved in working with this compound. Adherence to proper safety protocols is essential when handling this compound due to its hazardous nature.

References

Spectroscopic Profile of Isobutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isobutyronitrile (2-methylpropanenitrile), a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Proton (¹H) NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methine and methyl protons.

Proton Type Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) (Hz)
(CH₃)₂CH CN~2.72Septet~7.0
(CH₃ )₂CHCN~1.33Doublet~7.0

Table 1: ¹H NMR Spectroscopic Data for this compound in Deuterated Chloroform (CDCl₃).

Carbon-¹³ (¹³C) NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the nitrile, methine, and methyl carbons.

Carbon Type Estimated Chemical Shift (δ) in CDCl₃ (ppm)
(CH₃)₂CHC N115 - 130
(CH₃)₂C HCN20 - 30
(C H₃)₂CHCN15 - 25

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound in Deuterated Chloroform (CDCl₃). The chemical shift for nitrile carbons typically falls within the 115-130 ppm range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile functional group.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
C≡NStretch2260 - 2240Strong, Sharp
C-H (sp³)Stretch< 3000Medium to Strong

Table 3: Key Infrared Absorption Frequencies for this compound. Saturated nitriles typically exhibit a C≡N stretching vibration in this region.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions, which are invaluable for confirming its molecular weight and elucidating its structure.

m/z Assignment Relative Abundance
69[M]⁺ (Molecular Ion)Moderate
68[M-H]⁺High
54[M-CH₃]⁺Moderate
42[C₃H₆]⁺ (Base Peak)100%
28[C₂H₄]⁺ or [N₂]⁺High
27[C₂H₃]⁺High

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Collection: First, record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Place the prepared salt plates in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Presentation: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or through direct injection.

  • Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow_this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of isobutyronitrile, specifically its density and boiling point. The information is presented to support research, development, and quality control activities where this compound is utilized. This document includes a summary of its physical constants, detailed experimental protocols for their determination, and a workflow visualization to guide laboratory procedures.

Core Physical Properties of this compound

This compound, also known as 2-methylpropanenitrile or isopropyl cyanide, is an aliphatic nitrile with utility as a polar aprotic solvent and as an intermediate in organic synthesis. An accurate understanding of its physical properties is essential for its proper handling, application, and for the design of chemical processes.

Data Presentation: Physical Constants

The following table summarizes the key physical properties of this compound, compiled from various scientific sources.

Physical PropertyValueConditions
Density 0.770 g/mLat 20 °C[1][2][3][4]
0.7704 g/cm³at 20 °C[5][6]
Boiling Point 103-104 °Cat 760 Torr (lit.)[1]
103.9 °Cat 760 Torr[6][7]
107-108 °C(lit.)[2][3][4][8]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for the experimental determination of the density and boiling point of a liquid compound such as this compound.

2.1. Determination of Density via the Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid by comparing the weight of a known volume of the sample liquid to the weight of the same volume of a reference substance with a known density, typically distilled water.[1][4]

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube[1][8]

  • Analytical balance (accurate to ±0.001 g or better)

  • Constant temperature water bath

  • Thermometer

  • Distilled water (as reference substance)

  • This compound (sample)

  • Cleaning and drying supplies (e.g., acetone, drying oven)

Procedure:

  • Preparation: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.[4]

  • Mass with Reference Liquid (Water): Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.[4] Place the filled pycnometer in a constant temperature bath set to a specific temperature (e.g., 20°C) until thermal equilibrium is reached.[9] Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

  • Mass with Sample Liquid (this compound): Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with the water to ensure it is completely full and free of air bubbles.[4] Thermally equilibrate the filled pycnometer to the same temperature as the water and weigh it. Record this mass as m₂.

  • Calculation:

    • Mass of water: m_water = m₁ - m₀

    • Mass of this compound: m_iso = m₂ - m₀

    • Volume of the pycnometer (at the specified temperature) is calculated using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water.

    • The density of this compound (ρ_iso) is then calculated: ρ_iso = m_iso / V.

2.2. Determination of Boiling Point via Simple Distillation

Simple distillation is a fundamental technique for purifying liquids and can also be used to determine the boiling point of a substance.[3][7] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][10]

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stand

Procedure:

  • Apparatus Setup: Assemble the simple distillation apparatus. Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the distillation flask.[5]

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.[3] This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.[7]

  • Heating: Gently heat the distillation flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Temperature Reading: Observe the temperature as the vapor condenses on the thermometer bulb and distillation begins. The temperature will stabilize at the boiling point of the liquid.[3] Record the constant temperature at which the liquid is actively distilling.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for a highly accurate boiling point determination.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the density and boiling point of this compound.

G cluster_density Density Determination (Pycnometer Method) cluster_boiling_point Boiling Point Determination (Distillation Method) D1 Clean and dry pycnometer D2 Weigh empty pycnometer (m₀) D1->D2 D3 Fill with distilled water D2->D3 D6 Fill with this compound D4 Equilibrate temperature D3->D4 D5 Weigh pycnometer + water (m₁) D4->D5 D5->D6 Clean and dry pycnometer D7 Equilibrate temperature D6->D7 D8 Weigh pycnometer + sample (m₂) D7->D8 D9 Calculate Density: ρ_sample = (m₂ - m₀) / ((m₁ - m₀) / ρ_water) D8->D9 end_d End: Density Value D9->end_d B1 Assemble distillation apparatus B2 Add this compound and boiling chips to flask B1->B2 B3 Position thermometer correctly B2->B3 B4 Heat the flask gently B3->B4 B5 Observe vapor condensation on thermometer B4->B5 B6 Record stable temperature during active distillation B5->B6 B7 Record atmospheric pressure B6->B7 end_b End: Boiling Point Value B7->end_b start Start: Characterize this compound start->D1 start->B1

Caption: Experimental workflow for determining the density and boiling point of this compound.

References

An In-depth Technical Guide to the Solubility of Isobutyronitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

- December 13, 2025

This technical guide provides a comprehensive overview of the solubility of isobutyronitrile in various organic solvents. Due to a notable scarcity of publicly available quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for the precise determination of this compound solubility, empowering researchers to generate specific data for their applications.

Qualitative Solubility of this compound

This compound, a polar aprotic solvent, generally exhibits good solubility in a range of common organic solvents.[1][2] The nitrile group's polarity allows for dipole-dipole interactions, making it miscible with many polar and moderately polar solvents.[3][4] While precise quantitative measurements are not widely published, several sources provide valuable qualitative descriptions of its solubility.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSpecific SolventReported Solubility
AlcoholsAlcohol (general)Very Soluble[5]
EthersEther (general)Very Soluble[5]
KetonesAcetoneSlightly Soluble, Very Soluble[5]
General Organic Solvents Very Soluble [6]

It is important to note that while "very soluble" and "miscible" suggest a high degree of solubility, these terms are not substitutes for quantitative data. The actual solubility can be influenced by factors such as temperature and the presence of impurities. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Determining this compound Solubility

To address the lack of quantitative data, a robust experimental protocol is necessary. The following method, based on the static equilibrium principle, is recommended for accurately determining the solubility of this compound in an organic solvent. This procedure involves allowing the two liquids to reach equilibrium, followed by compositional analysis of the saturated phases.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Pipettes and syringes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Preparation of Standards:

    • Prepare a series of standard solutions with known concentrations of this compound in the chosen organic solvent. These standards will be used to create a calibration curve for the GC analysis.

    • Accurately weigh appropriate amounts of this compound and the solvent and mix them in volumetric flasks to achieve the desired concentrations.

  • Sample Preparation and Equilibration:

    • In a series of sealed glass vials, add a known excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of this compound ensures that the solvent becomes saturated.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined empirically (e.g., by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant). A typical equilibration time is 24 to 48 hours.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the two phases to separate completely while maintaining the experimental temperature.

  • Sampling:

    • Carefully extract a sample from the solvent-rich phase (the supernatant) using a syringe. It is crucial to avoid disturbing the this compound-rich phase at the bottom.

    • To prevent any undissolved this compound from being included in the analysis, it is advisable to filter the sample through a syringe filter compatible with the solvent.

  • Compositional Analysis (Gas Chromatography):

    • Inject a known volume of the filtered sample into the gas chromatograph.

    • Analyze the sample under predetermined GC conditions (e.g., injector temperature, column temperature program, detector temperature, and carrier gas flow rate).

    • Record the peak area corresponding to this compound in the resulting chromatogram.

  • Quantification:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the analyzed sample based on its peak area. This concentration represents the solubility of this compound in the organic solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams of this compound per 100 mL of solvent ( g/100 mL) or mole fraction.

    • Repeat the experiment at different temperatures to understand the temperature dependence of the solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis & Quantification cluster_results Results prep_standards Prepare GC Standards calibration Generate Calibration Curve prep_standards->calibration Analyze prep_samples Prepare Saturated Samples equilibrate Equilibrate at Constant T prep_samples->equilibrate separate Phase Separation equilibrate->separate sample Sample Solvent Phase separate->sample gc_analysis GC Analysis sample->gc_analysis quantify Quantify Concentration gc_analysis->quantify Compare Peak Areas solubility_data Determine Solubility quantify->solubility_data calibration->quantify

Caption: Experimental workflow for determining this compound solubility.

This guide underscores the current state of knowledge on this compound solubility in organic solvents and provides a clear path for researchers to obtain the quantitative data necessary for their work. The provided experimental protocol is a robust starting point that can be adapted to specific laboratory conditions and analytical instrumentation.

References

Synthesis of Isobutyronitrile from Isobutyraldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing isobutyronitrile from isobutyraldehyde. This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document details two principal methodologies: direct vapor-phase ammoxidation and a two-step synthesis proceeding through an isobutyraldehyde oxime intermediate.

This guide offers detailed experimental protocols, quantitative data presented in comparative tables, and visualizations of the reaction pathways and workflows to facilitate a deeper understanding and practical application of these synthetic methods.

Direct Vapor-Phase Ammoxidation

Direct ammoxidation is a continuous single-step catalytic process where isobutyraldehyde is reacted with ammonia and an oxygen source in the vapor phase over a solid catalyst at elevated temperatures. This method is suitable for large-scale industrial production.

Reaction Pathway

The overall reaction for the ammoxidation of isobutyraldehyde is as follows:

(CH₃)₂CHCHO + NH₃ + 0.5 O₂ → (CH₃)₂CHCN + 2 H₂O

This reaction is typically carried out in a fixed-bed reactor packed with a heterogeneous catalyst.

ammoxidation_pathway Isobutyraldehyde Isobutyraldehyde ((CH₃)₂CHCHO) Catalyst Metal Oxide Catalyst Isobutyraldehyde->Catalyst Ammonia Ammonia (NH₃) Ammonia->Catalyst Oxygen Oxygen (O₂) Oxygen->Catalyst This compound This compound ((CH₃)₂CHCN) Catalyst->this compound Water Water (H₂O) Catalyst->Water

Caption: Ammoxidation of Isobutyraldehyde.

Experimental Protocol: Vapor-Phase Ammoxidation

This protocol is a representative procedure based on patent literature for the continuous vapor-phase ammoxidation of isobutyraldehyde.

1.2.1. Catalyst Preparation (Example: Nickel-Molybdenum Oxide on Alumina)

  • Support Impregnation: A solution of nickel nitrate and ammonium molybdate is prepared in distilled water.

  • Drying: The alumina support is added to the solution, and the mixture is agitated until the solution is fully absorbed. The impregnated support is then dried in an oven at 120°C for 12 hours.

  • Calcination: The dried material is calcined in a furnace under a flow of air. The temperature is gradually ramped to 500-600°C and held for 4-6 hours to yield the final mixed metal oxide catalyst.

1.2.2. Reactor Setup and Procedure

  • Reactor Assembly: A fixed-bed reactor (e.g., a quartz or stainless steel tube) is packed with the prepared catalyst. The reactor is placed in a tube furnace equipped with a temperature controller.

  • Gas Feed System: Mass flow controllers are used to precisely regulate the flow of isobutyraldehyde vapor, ammonia, and air (as the oxygen source) into the reactor. Isobutyraldehyde is vaporized by passing it through a heated zone before mixing with the other gases.

  • Reaction: The reactor is heated to the desired reaction temperature (typically 300-450°C). The gaseous mixture of isobutyraldehyde, ammonia, and air is then passed through the catalyst bed.

  • Product Collection: The reactor effluent is passed through a series of condensers cooled with chilled water or a dry ice/acetone bath to liquefy the products and unreacted starting materials.

  • Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) to determine the conversion of isobutyraldehyde and the selectivity for this compound. The this compound can be purified from the crude product mixture by fractional distillation.

Quantitative Data

The following table summarizes typical reaction parameters and product distribution for the vapor-phase ammoxidation of isobutyraldehyde, based on data from patent literature.

ParameterValueReference
Catalyst Composition NiO-MoO₃ on Al₂O₃Patent Literature
Temperature (°C) 350 - 450Patent Literature
Pressure AtmosphericPatent Literature
**Molar Feed Ratio (Aldehyde:NH₃:O₂) **1 : 1-5 : 1-3Patent Literature
Isobutyraldehyde Conversion (%) 80 - 95Patent Literature
This compound Selectivity (%) 60 - 80Patent Literature
Major Byproducts Methacrylonitrile, Acetonitrile, CO, CO₂Patent Literature

Two-Step Synthesis via Isobutyraldehyde Oxime

This synthetic route involves two discrete steps: the formation of isobutyraldehyde oxime from isobutyraldehyde and a hydroxylamine salt, followed by the dehydration of the oxime to yield this compound. This method is well-suited for laboratory-scale synthesis.

Reaction Pathway

Step 1: Oxime Formation (CH₃)₂CHCHO + NH₂OH·HCl → (CH₃)₂CHCH=NOH + HCl + H₂O

Step 2: Oxime Dehydration (CH₃)₂CHCH=NOH → (CH₃)₂CHCN + H₂O

two_step_synthesis cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde_Oxime Isobutyraldehyde Oxime Isobutyraldehyde->Isobutyraldehyde_Oxime + NH₂OH·HCl Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isobutyraldehyde_Oxime Isobutyraldehyde_Oxime_2 Isobutyraldehyde Oxime This compound This compound Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅) Dehydrating_Agent->this compound Isobutyraldehyde_Oxime_2->this compound

Caption: Two-Step Synthesis of this compound.

Experimental Protocols

2.2.1. Step 1: Preparation of Isobutyraldehyde Oxime

This protocol is a general method for the synthesis of aldoximes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

  • Addition of Aldehyde: To this solution, add isobutyraldehyde (1.0 equivalent) dropwise with stirring.

  • Neutralization: Slowly add a solution of sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction, maintaining the pH between 7 and 8. The reaction is typically exothermic and may require cooling in an ice bath.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is usually complete within 1-2 hours at room temperature.

  • Work-up and Isolation: The product, isobutyraldehyde oxime, may precipitate out of the solution or can be extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime. The product can be further purified by distillation or recrystallization if necessary.

2.2.2. Step 2: Dehydration of Isobutyraldehyde Oxime to this compound

This protocol is adapted from a reliable procedure for the dehydration of amides using phosphorus pentoxide, which is also effective for oximes.[1]

  • Reaction Setup: In a dry round-bottom flask, place phosphorus pentoxide (1.5 - 2.0 equivalents).

  • Addition of Oxime: To this, add the prepared isobutyraldehyde oxime (1.0 equivalent). The flask is then equipped with a distillation apparatus.

  • Dehydration and Distillation: The mixture is heated gently. The this compound formed will distill directly from the reaction mixture. The product should be collected in a receiver cooled in an ice bath.

  • Purification: The collected distillate is crude this compound. It can be further purified by a second distillation, optionally over a small amount of phosphorus pentoxide to ensure complete dryness.[1]

Quantitative Data

The following tables summarize the typical reaction conditions and yields for the two-step synthesis of this compound.

Table 2.1: Synthesis of Isobutyraldehyde Oxime

ParameterValue
Reagents Isobutyraldehyde, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃)
Solvent Water or Ethanol/Water
Temperature (°C) 0 - 25
Reaction Time (h) 1 - 3
Yield (%) 85 - 95

Table 2.2: Dehydration of Isobutyraldehyde Oxime

ParameterValueReference
Dehydrating Agent Phosphorus Pentoxide (P₂O₅)[1]
Stoichiometry (Oxime:P₂O₅) 1 : 1.5-2.0[1]
Temperature (°C) Distillation from reaction mixture[1]
Yield (%) 70 - 90[1]

Purification of this compound

The final product from both synthetic routes can be purified by fractional distillation. This compound has a boiling point of 107-108°C at atmospheric pressure.

purification_workflow Crude_Product Crude this compound Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Purified_Product Pure this compound Fractional_Distillation->Purified_Product Collect fraction at 107-108°C Impurities Impurities (Byproducts, unreacted starting materials) Fractional_Distillation->Impurities Lower/Higher boiling fractions

Caption: Purification of this compound.

Conclusion

The synthesis of this compound from isobutyraldehyde can be effectively achieved through two primary routes. The choice of method depends on the desired scale of production and the available resources. Direct vapor-phase ammoxidation is a highly efficient method for industrial-scale synthesis, offering a continuous process with good yields. The two-step synthesis via isobutyraldehyde oxime is a versatile and reliable method for laboratory-scale preparations, allowing for high purity of the final product. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to successfully implement these synthetic strategies.

References

Isobutyronitrile: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyronitrile ((CH₃)₂CHCN), also known as 2-methylpropanenitrile, is a branched-chain nitrile with emerging significance due to its unique structural properties and presence in diverse environments. While primarily recognized as a synthetic intermediate, this compound also occurs naturally, originating from microbial metabolism and extraterrestrial sources. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, detailing its microbial biosynthesis and degradation. Furthermore, this document outlines established experimental protocols for the extraction, detection, and quantification of this compound from various matrices, offering valuable methodologies for researchers in natural product chemistry, environmental science, and drug discovery.

Natural Occurrence of this compound

The natural presence of this compound is confirmed in both terrestrial and extraterrestrial environments. Its origins are primarily linked to microbial activity and interstellar chemistry.

Microbial Sources

Certain microorganisms are capable of producing this compound as a volatile catabolite of the amino acid valine. This has been observed in laboratory cultures, particularly under conditions of low oxygen. The anaerobic degradation of amino acids by various bacteria is another potential pathway for its formation in the environment.[1][2]

Table 1: Microbial Producers of this compound

MιcroorganιsmSubstrateCondιtιonsReference
Aeromonas spp.ValineLow oxygen[2][3]
Moraxella spp.ValineLow oxygen[2][3]

Microbial communities in specific ecological niches, such as soda lake sediments and soda soils, have been shown to utilize this compound as a source of carbon and nitrogen.[1] This implies the presence of this nitrile in these environments, where it plays a role in microbial metabolism.

Extraterrestrial Sources

A remarkable discovery has been the detection of this compound in extraterrestrial objects. It has been identified in meteorites and in the star-forming region Sagittarius B2.[4] The significance of this finding lies in its branched carbon structure, a feature common in molecules considered essential for life, such as amino acids. This discovery lends weight to the hypothesis that complex organic molecules, which are precursors to life, may have formed in interstellar space and been delivered to Earth.[4]

Table 2: Extraterrestrial Occurrences of this compound

SourceLocatιonSιgnιfιcanceReference
MeteoritesVariousDelivery of prebiotic molecules to Earth[4]
Sagittarius B2Star-forming regionFormation in interstellar space[4]
Occurrence in Plants and Food

Currently, there is a lack of scientific literature reporting the natural occurrence of this compound in plants or food products. While some studies have investigated the migration of related compounds from packaging materials into food, this does not represent a natural source of this compound.[5]

Biosynthesis and Metabolic Pathways

The primary known biosynthetic pathway for this compound in microorganisms is through the catabolism of the branched-chain amino acid, valine. Although the precise enzymatic steps are not fully elucidated in all organisms, the general pathway is understood to involve the conversion of valine to this compound.

Conversely, certain microbial consortia can degrade this compound, utilizing it as a nutrient source. This metabolic pathway involves a two-step enzymatic hydrolysis. First, a nitrile hydratase converts this compound to isobutyramide. Subsequently, an amidase hydrolyzes isobutyramide to isobutyrate and ammonia. The isobutyrate can then enter central metabolic pathways.[1]

Microbial_Metabolism_of_this compound Valine Valine This compound This compound Valine->this compound Biosynthesis (e.g., Aeromonas, Moraxella) Isobutyramide Isobutyramide This compound->Isobutyramide Nitrile Hydratase Isobutyrate Isobutyrate Isobutyramide->Isobutyrate Amidase Central_Metabolism Central Metabolism Isobutyrate->Central_Metabolism

Microbial synthesis and degradation of this compound.

Experimental Protocols

The detection and quantification of this compound in various matrices require specific analytical methodologies. The following sections detail generalized experimental protocols that can be adapted for the analysis of this compound in microbial cultures and environmental samples.

Extraction of this compound

The choice of extraction method depends on the sample matrix.

For the analysis of volatile this compound produced by microbial cultures, headspace sampling is a suitable and non-invasive technique.

Protocol:

  • Grow the microbial culture in a sealed vial with a septum.

  • Incubate under the desired conditions (e.g., specific temperature, oxygen level).

  • After the incubation period, collect a sample of the headspace gas using a gas-tight syringe.

  • Directly inject the gas sample into a gas chromatograph (GC) for analysis.

Headspace_Analysis_Workflow Start Microbial Culture in Sealed Vial Incubation Incubation Start->Incubation Headspace_Sampling Headspace Sampling (Gas-tight syringe) Incubation->Headspace_Sampling GC_Analysis Gas Chromatography (GC) Analysis Headspace_Sampling->GC_Analysis

Workflow for headspace analysis of microbial cultures.

For soil and water samples, a solvent extraction is necessary to isolate the this compound.

Protocol for Soil Samples:

  • Collect a representative soil sample and determine its moisture content.

  • To a known mass of soil, add a suitable organic solvent (e.g., methanol, acetonitrile).

  • Agitate the mixture (e.g., by sonication or shaking) for a defined period to ensure efficient extraction.

  • Separate the solvent from the soil solids by centrifugation or filtration.

  • The resulting extract can be concentrated and analyzed.

Protocol for Water Samples:

  • Collect a water sample in a clean, airtight container.

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent to the water sample.

  • Shake the mixture vigorously to partition the this compound into the organic phase.

  • Allow the phases to separate and collect the organic layer.

  • The extract can be dried, concentrated, and analyzed.

Detection and Quantification

Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-624).

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification. A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity and selectivity for nitrogen-containing compounds.

GC Method Parameters (Example):

  • Injection Mode: Split or splitless, depending on the expected concentration.

  • Injector Temperature: 200-250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to elute the compound.

  • Carrier Gas: Helium or nitrogen.

  • Detector Temperature: 250-300 °C.

Quantification: Quantification is typically performed using an external standard calibration curve. A series of standards with known concentrations of this compound are analyzed, and a calibration curve is generated by plotting the peak area against the concentration. The concentration of this compound in the unknown sample is then determined from this curve.

Table 3: Analytical Techniques for this compound Analysis

TechnιqueDetectorAdvαntαgesDιsαdvαntαges
Gas ChromatographyFlame Ionization Detector (FID)Robust, good for quantificationNot selective, identification based on retention time
Gas ChromatographyMass Spectrometry (MS)High selectivity and sensitivity, structural confirmationMore complex instrumentation
Gas ChromatographyNitrogen-Phosphorus Detector (NPD)High selectivity for nitrogen compoundsNot as common as FID or MS

Conclusion

This compound, while a well-known synthetic compound, has fascinating natural origins that are beginning to be understood. Its production by microorganisms and its presence in extraterrestrial environments highlight its potential role in biogeochemical cycles and astrobiology. For researchers in drug development and natural product science, the microbial pathways for this compound synthesis and degradation may offer novel enzymatic tools. The analytical protocols outlined in this guide provide a foundation for the further investigation of this compound in diverse natural matrices, paving the way for a more complete understanding of its distribution and significance.

References

An In-depth Technical Guide to the Safe Handling of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for isobutyronitrile (CAS No. 78-82-0). The information is compiled from various safety data sheets (SDS) and chemical safety resources to ensure a thorough understanding for professionals working with this compound.

Chemical and Physical Properties

This compound, also known as 2-methylpropionitrile or isopropyl cyanide, is a clear, colorless liquid with an almond-like odor.[1][2] It is a highly flammable and toxic organic compound.[3][4] Its fundamental physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₄H₇N [4][5]
Molecular Weight 69.11 g/mol [5][6]
Appearance Clear colorless liquid [1][3][6]
Odor Almond-like [1][2][3]
Boiling Point 103.9°C to 108°C (219°F) [3][4][6]
Melting Point -72°C (-97°F to -98°F) [2][3][4]
Flash Point 8°C (46.4°F - 47°F) [1][6][7]
Autoignition Temp. 482°C (899.6°F) [7]
Vapor Pressure 100 mmHg at 54.4°C (130°F) [1][6]
Vapor Density 2.38 (Air = 1) [3][6]
Specific Gravity 0.733 to 0.770 g/mL [4][6]

| Solubility | Slight in water; very soluble in organics |[3][6] |

Hazard Identification and Toxicology

This compound is classified as a highly hazardous substance. It is fatal if swallowed, inhaled, or in contact with skin.[3][7][8] The vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[6][7] Combustion produces toxic oxides of nitrogen.[1][6] Chronic exposure may lead to effects similar to cyanide poisoning, as it can be metabolized to cyanide in the body, which inhibits cellular respiration.[7]

Table 2: Toxicological Data and Exposure Limits for this compound

Parameter Route Species Value Source(s)
LD50 Oral Mouse 25 mg/kg [7]
LD50 Oral Rabbit 14 mg/kg [7]
LD50 Oral Rat 50 - 102 mg/kg [4][7]
LD50 Skin Rabbit 200 mg/kg [7]
NIOSH REL TWA (10-hr) N/A 8 ppm (22 mg/m³) [7][9]

| OSHA PEL | TWA | N/A | None listed |[7] |

Symptoms of Exposure:

  • Acute: Irritation to the skin, eyes, nose, and throat.[2][9] Higher exposures can lead to weakness, headache, dizziness, confusion, nausea, vomiting, rapid breathing followed by respiratory depression, pulmonary edema, convulsions, and potentially death.[6][7][9]

  • Chronic: Repeated exposure may cause bronchitis and potential liver damage.[9]

Handling and Storage Protocols

Safe Handling:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9][10]

  • Use explosion-proof equipment and non-sparking tools.[9][11][12]

  • All metal parts of equipment must be grounded and bonded to prevent static electricity discharge.[8][9][12]

  • Avoid contact with skin, eyes, and clothing.[8][11] Do not breathe vapors or mist.[8]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[9][13]

  • Wash hands thoroughly after handling.[9][13]

Storage:

  • Store in a cool, dry, well-ventilated, flammables-designated area.[7][9][12]

  • Keep containers tightly closed.[8][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][12]

  • Store away from incompatible materials such as strong oxidizers, reducing agents, strong acids, and strong bases.[2][6][7][13]

Engineering Controls and Personal Protective Equipment (PPE)

Workplace controls are superior to personal protective equipment.[9] Where possible, enclose operations and use local exhaust ventilation to control airborne concentrations.[7][9] In the absence of sufficient engineering controls, appropriate PPE must be used.

PPE_Selection_Workflow start Task Assessment: Handling this compound ventilation Is adequate ventilation (fume hood) available? start->ventilation respirator Wear NIOSH-approved respirator with organic vapor cartridge. ventilation->respirator No inhalation_risk Potential for inhalation? ventilation->inhalation_risk  Yes respirator->inhalation_risk inhalation_risk->respirator Yes splash_risk Potential for splash? inhalation_risk->splash_risk  No eye_protection Wear chemical safety goggles AND face shield. splash_risk->eye_protection Yes goggles_only Wear chemical safety goggles. splash_risk->goggles_only No skin_contact Potential for skin contact? eye_protection->skin_contact goggles_only->skin_contact gloves_clothing Wear solvent-resistant gloves (e.g., Butyl rubber) and protective clothing. skin_contact->gloves_clothing Yes end Proceed with Task skin_contact->end No gloves_clothing->end

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

Immediate action is critical in the event of an exposure or spill.[7] Personnel should be trained in emergency procedures.[9]

First Aid Measures

First_Aid_Workflow exposure Exposure Occurs safety Ensure rescuer safety (wear appropriate PPE). Avoid mouth-to-mouth resuscitation. exposure->safety remove Remove victim to fresh air away from exposure source. safety->remove call_help Call for immediate medical assistance. remove->call_help assess Assess breathing and pulse. Provide CPR/Artificial Respiration if necessary (use barrier device). call_help->assess exposure_type Identify Exposure Route assess->exposure_type inhalation Inhalation: Administer 100% oxygen. exposure_type->inhalation Inhalation skin Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. exposure_type->skin Skin eye Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes. exposure_type->eye Eye ingestion Ingestion: DO NOT induce vomiting. Rush to a health care facility. exposure_type->ingestion Ingestion transport Transport to Medical Facility inhalation->transport skin->transport eye->transport ingestion->transport

Caption: Emergency first aid workflow for this compound exposure.

  • Inhalation: Immediately move the victim to fresh air.[6][7] If breathing has stopped, provide artificial respiration using a forced-oxygen mask or other barrier device; avoid mouth-to-mouth resuscitation to prevent self-poisoning.[6][8] Administer 100% oxygen and seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing immediately.[7][9] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][9] Speedy action is critical; get medical aid immediately.[7]

  • Eye Contact: Immediately flush eyes with large amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][9] Get immediate medical attention.[7]

  • Ingestion: DO NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[7] Rush the victim to a healthcare facility immediately.[6]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires.[7][11] For large fires, use a water spray, fog, or alcohol-resistant foam.[11][14] Water streams may be ineffective or spread the fire.[7][11]

  • Fire-Fighting Procedures: Evacuate the area.[11] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[7][11] Use water spray to cool fire-exposed containers.[9][11] Vapors are heavier than air and may travel to an ignition source and flash back.[6][9]

Accidental Release Measures
  • Immediate Actions: Evacuate unnecessary personnel and eliminate all ignition sources.[9][11] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[6]

  • Personal Precautions: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[11] Do not touch or walk through the spilled material.[6]

  • Containment and Cleanup: For small spills, absorb with earth, sand, or other non-combustible material and transfer to containers for later disposal using clean, non-sparking tools.[6][9] For large spills, dike the area far ahead of the liquid spill for later disposal.[6] Prevent entry into waterways, sewers, basements, or confined areas.[6][11]

Stability and Reactivity

  • Chemical Stability: The material is stable at room temperature in closed containers under normal storage and handling conditions.[7]

  • Conditions to Avoid: Ignition sources, excess heat, and incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents, reducing agents, strong acids, and strong bases.[2][6][7]

  • Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[7][13]

  • Hazardous Polymerization: Hazardous polymerization has not been reported.[7]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

Waste_Disposal_Flow start This compound Waste (Unused product or contaminated material) classify Classify as Hazardous Waste start->classify consult Consult Federal, State, and Local Hazardous Waste Regulations (e.g., EPA 40 CFR Parts 261.3) classify->consult containerize Place in a suitable, properly labeled, and closed container. consult->containerize dispose Transfer to a licensed waste disposal company. Do not dispose into sewer or environment. containerize->dispose end Disposal Complete dispose->end

Caption: Logical flow for the disposal of this compound waste.

  • Procedure: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[7] Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[8][9] Contact a licensed professional waste disposal service to dispose of this material.[10] Do not allow the product to enter drains or waterways.[11] Empty containers may retain product residue and can be dangerous.[12]

References

The Dual Discoveries of Isobutyronitrile: From Early Synthetic Chemistry to Interstellar Space

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Context of Isobutyronitrile's Identification

For researchers, scientists, and drug development professionals, understanding the foundational history of a molecule can provide critical context for its contemporary applications. This compound ((CH₃)₂CHCN), a branched-chain nitrile, holds a unique place in chemical history, not for a single discovery event, but for two distinct identifications separated by nearly a century and vastly different scientific disciplines. The first was its synthesis in a terrestrial laboratory in the early 20th century, a product of the burgeoning field of organic chemistry. The second, its detection in a star-forming region of our galaxy, has profound implications for the study of prebiotic chemistry in the cosmos. This guide provides a detailed technical overview of these two landmark "discoveries."

Part 1: The Terrestrial Synthesis of this compound (1925)

The first documented synthesis of this compound occurred in the context of early 20th-century organic chemistry, a period of intense investigation into the synthesis and properties of organic compounds.

Historical and Scientific Context

By the 1920s, the fundamental principles of organic chemistry were well-established. Chemists were actively exploring methods to construct and modify organic molecules. The synthesis of nitriles, in particular, was of significant interest due to their utility as intermediates in the synthesis of other functional groups, such as amines and carboxylic acids. Research at institutions like Kyoto Imperial University, which was expanding its science and engineering faculties, was at the forefront of chemical research in Japan. It was in this environment of academic exploration that the first synthesis of this compound was achieved.

The Pioneering Synthesis by Hara and Komatsu

An early synthesis of this compound was reported in 1925 by Tohoru Hara and Shigeru Komatsu of Kyoto Imperial University.[1] Their work, likely published in the "Memoirs of the College of Science, Kyoto Imperial University," would have represented a contribution to the growing body of knowledge on the reactions of alcohols and their derivatives.

Objective: To synthesize this compound from isobutyl alcohol and ammonia.

Reagents and Equipment:

  • Isobutyl alcohol ((CH₃)₂CHCH₂OH)

  • Ammonia (NH₃) gas

  • Dehydrogenation catalyst (e.g., reduced copper)

  • High-temperature tube furnace

  • Gas flow regulators

  • Condensation apparatus

  • Distillation apparatus

  • Standard laboratory glassware

Methodology:

  • Catalyst Preparation: A dehydrogenation catalyst, such as reduced copper, would be prepared and packed into a reaction tube.

  • Reaction Setup: The reaction tube would be placed within a tube furnace capable of maintaining a high temperature (e.g., 300-400°C).

  • Reactant Introduction: A mixture of isobutyl alcohol vapor and ammonia gas would be passed over the heated catalyst. The flow rates of the reactants would be carefully controlled.

  • Reaction: At the elevated temperature and in the presence of the catalyst, the isobutyl alcohol would be dehydrogenated to isobutyraldehyde, which would then react with ammonia to form an imine. A subsequent dehydrogenation of the imine would yield this compound.

  • Product Collection: The reaction products would be passed through a condenser to liquefy the this compound and any unreacted starting material.

  • Purification: The collected liquid would then be purified by fractional distillation to isolate the this compound.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Isobutyl_Alcohol Isobutyl Alcohol ((CH₃)₂CHCH₂OH) Isobutyraldehyde Isobutyraldehyde ((CH₃)₂CHCHO) Isobutyl_Alcohol->Isobutyraldehyde Dehydrogenation Imine_Intermediate Imine Intermediate ((CH₃)₂CHCH=NH) Isobutyraldehyde->Imine_Intermediate This compound This compound ((CH₃)₂CHCN) Imine_Intermediate->this compound Dehydrogenation Ammonia Ammonia (NH₃) Ammonia->Imine_Intermediate Catalyst Catalyst (e.g., Cu) Heat H2_1 - H₂ H2_2 - H₂ H2O - H₂O ALMA_Workflow SgrB2 Sagittarius B2 (Star-Forming Region) ALMA ALMA Telescope Array SgrB2->ALMA Observation Raw_Data Raw Spectral Data (2.7-3.6 mm Wavelengths) ALMA->Raw_Data Data_Processing Data Processing and Calibration Raw_Data->Data_Processing Processed_Spectra Processed Spectra Data_Processing->Processed_Spectra Line_Identification Spectral Line Identification Processed_Spectra->Line_Identification Confirmation Confirmation of this compound Line_Identification->Confirmation Lab_Data Laboratory Rotational Spectra Database Lab_Data->Line_Identification Abundance_Analysis Abundance and Distribution Analysis Confirmation->Abundance_Analysis Results Scientific Publication Abundance_Analysis->Results

References

An In-depth Technical Guide to the Reactivity of Isobutyronitrile with Strong Acids and Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of isobutyronitrile with strong acids and bases. It delves into the core principles of nitrile hydrolysis, detailing the reaction mechanisms, kinetics, and experimental protocols relevant to this specific branched-chain nitrile. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using DOT language diagrams. This document serves as a critical resource for professionals in research, chemical synthesis, and drug development who utilize or encounter this compound in their work.

Introduction

This compound ((CH₃)₂CHCN), also known as 2-methylpropanenitrile, is a branched aliphatic nitrile. Like other nitriles, the carbon-nitrogen triple bond in this compound is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is most prominently observed in its hydrolysis under strongly acidic or basic conditions, leading to the formation of isobutyric acid or its corresponding salt. Understanding the kinetics and mechanisms of these transformations is crucial for controlling reaction outcomes, optimizing yields, and minimizing byproduct formation in various synthetic applications.

Reactivity with Strong Acids

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound to isobutyric acid proceeds through a two-step mechanism, initiated by the protonation of the nitrile nitrogen. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water.[1][2] The intermediate imidic acid then tautomerizes to the more stable isobutyramide.[2] Subsequently, the amide undergoes further acid-catalyzed hydrolysis to yield isobutyric acid and an ammonium salt.[3][4]

The overall reaction can be summarized as follows:

(CH₃)₂CHCN + 2H₂O + H⁺ → (CH₃)₂CHCOOH + NH₄⁺[2]

AcidHydrolysis

Kinetics of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of aliphatic nitriles, including this compound, typically follows pseudo-first-order kinetics when the acid concentration is in large excess.[5] The rate of hydrolysis is dependent on both the concentration of the nitrile and the hydronium ion. The reaction rate generally increases with increasing acid concentration and temperature.[6]

Table 1: Quantitative Data for Acid-Catalyzed Hydrolysis of this compound (Representative)

ParameterValueConditionsReference
Rate Law Rate = k[this compound][H⁺]Dilute Strong AcidGeneral Nitrile Reactivity
Activation Energy (Ea) Varies with acid concentrationConcentrated HCl[6]
Yield of Isobutyric Acid >90% (with optimization)Reflux with H₂SO₄[7]

Note: Specific kinetic data for this compound is scarce in publicly available literature. The data presented is based on general principles of aliphatic nitrile hydrolysis and may vary based on precise experimental conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a general procedure for the hydrolysis of this compound to isobutyric acid using sulfuric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add a desired amount of this compound to a solution of aqueous sulfuric acid (e.g., 50% v/v). Caution: The addition of sulfuric acid to water is highly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the isobutyric acid with diethyl ether.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude isobutyric acid.

  • Purification: The crude product can be further purified by distillation.

AcidProtocol

Reactivity with Strong Bases

Mechanism of Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of this compound involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2] This forms a resonance-stabilized intermediate. Protonation of the nitrogen by water yields an imidic acid, which then tautomerizes to isobutyramide. The isobutyramide is then further hydrolyzed by the base to form the carboxylate salt (isobutyrate) and ammonia.[4][8] To obtain the free carboxylic acid, a final acidification step is required.[8]

The overall reaction is:

(CH₃)₂CHCN + OH⁻ + H₂O → (CH₃)₂CHCOO⁻ + NH₃[4] (CH₃)₂CHCOO⁻ + H⁺ → (CH₃)₂CHCOOH

BaseHydrolysis

Kinetics of Base-Catalyzed Hydrolysis

Similar to acid hydrolysis, the base-catalyzed hydrolysis of nitriles often exhibits pseudo-first-order kinetics when the concentration of the base is significantly higher than that of the nitrile. The reaction rate is influenced by the concentrations of both the nitrile and the hydroxide ion, as well as the temperature.

Table 2: Quantitative Data for Base-Catalyzed Hydrolysis of this compound (Representative)

ParameterValueConditionsReference
Rate Law Rate = k[this compound][OH⁻]Excess Strong BaseGeneral Nitrile Reactivity
Reaction Time 16 h (can be heated to accelerate)10% aq. NaOH, MeOH or EtOH[6]
Product Sodium IsobutyrateNaOH in refluxing ethanol/water[6]
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol provides a general method for the hydrolysis of this compound to isobutyric acid using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl) (e.g., 1 M)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound in ethanol or methanol, add an aqueous solution of sodium hydroxide (e.g., 10% w/v).[6]

  • Reaction: Stir the mixture at room temperature or heat to reflux to increase the reaction rate. Monitor the reaction's progress using TLC or GC.[6]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.[6]

  • Extraction (optional): Dilute the residue with water and extract with a non-polar solvent like dichloromethane to remove any unreacted starting material.[6]

  • Acidification: Cool the aqueous layer and carefully acidify to a pH of approximately 3 with hydrochloric acid. This will protonate the isobutyrate to form isobutyric acid.[6]

  • Product Extraction: Extract the isobutyric acid from the acidified aqueous layer using dichloromethane or diethyl ether.[6]

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.[6]

  • Purification: The crude isobutyric acid can be purified by distillation.

BaseProtocol

Side Reactions and Considerations

Under harsh reaction conditions (high temperatures and prolonged reaction times), side reactions can occur. For instance, in acidic hydrolysis, dehydration of the resulting isobutyric acid or other degradation pathways may be possible. In base-catalyzed hydrolysis, if the reaction is not carried to completion, the intermediate isobutyramide may be isolated. The choice of solvent can also influence reaction rates and product distribution.[9]

Conclusion

The reactivity of this compound with strong acids and bases is a well-established transformation in organic chemistry, providing a reliable route to isobutyric acid. The choice between acidic and basic conditions will depend on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired final product (the free acid or its salt). While the general principles are well-understood, further research into the specific kinetics and optimization of these reactions for this compound would be beneficial for industrial and pharmaceutical applications. This guide provides a foundational understanding and practical protocols for scientists and researchers working with this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Isobutyronitrile in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutyronitrile (iBN) as a solvent in electrochemical applications, particularly in the context of energy storage devices. The information is intended to guide researchers in the formulation of novel electrolytes and the execution of relevant electrochemical experiments.

Introduction to this compound in Electrochemistry

This compound, a branched-chain aliphatic nitrile, has emerged as a promising alternative solvent to conventional carbonates in electrolytes for electrochemical devices like lithium-ion batteries and supercapacitors. Its unique molecular structure and physical properties offer several advantages, including a low freezing point, which is beneficial for low-temperature applications. The nitrile group in this compound plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, a critical factor for battery performance and longevity.

Physicochemical and Electrochemical Properties

A summary of the key physical and electrochemical properties of this compound is presented below. These properties are compared with commonly used electrolyte solvents for context.

PropertyThis compound (iBN)Ethylene Carbonate (EC)Propylene Carbonate (PC)Acetonitrile (ACN)
Molecular Formula C4H7NC3H4O3C4H6O3C2H3N
Molecular Weight ( g/mol ) 69.1188.06102.0941.05
Boiling Point (°C) 107-10824824281.6
Melting Point (°C) -7236.4-48.8-45.7
Density (g/mL at 20°C) 0.7701.321 (at 40°C)1.2050.786
Dielectric Constant (ε) 20.889.78 (at 40°C)64.9237.5
Viscosity (cP at 25°C) ~0.6~1.9 (solid at 25°C)2.530.34
Flash Point (°C) 81431322

Performance in Electrochemical Applications

Lithium-Ion Batteries

This compound has shown potential in enhancing the performance of lithium-ion batteries, particularly at low temperatures. Its low melting point allows electrolytes to remain liquid and ionically conductive at sub-zero temperatures, a significant advantage over carbonate-based electrolytes which tend to freeze.

The branched structure of this compound influences the solvation of lithium ions and contributes to the formation of a more stable and uniform Solid Electrolyte Interphase (SEI) on the anode. This stable SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability.

Performance MetricThis compound-based ElectrolyteConventional Carbonate Electrolyte
Low-Temperature Performance Maintains ionic conductivity at low temperatures.Significant performance degradation at low temperatures.
SEI Layer Properties Forms a stable and uniform SEI.Can lead to unstable SEI growth over cycling.
Electrochemical Window Generally narrower than carbonates.Wider electrochemical window.
Supercapacitors

In supercapacitors, the properties of the electrolyte, such as ionic conductivity and electrochemical stability window, are critical. While this compound's lower dielectric constant compared to carbonates might be a disadvantage for salt dissociation, its low viscosity can enhance ion mobility, which is beneficial for the high power performance of supercapacitors. Further research is needed to fully evaluate its potential in supercapacitor applications.

Experimental Protocols

Preparation of this compound-Based Electrolyte (1 M LiPF₆ in iBN)

Materials:

  • This compound (iBN), battery grade (anhydrous, <20 ppm H₂O)

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Transfer the required volume of this compound into a clean, dry volumetric flask inside the argon-filled glovebox.

  • Slowly add the calculated mass of LiPF₆ to the this compound while stirring continuously with a magnetic stirrer. Caution: LiPF₆ is highly hygroscopic and reacts with moisture to produce hazardous HF gas. Handle with extreme care inside the glovebox.

  • Continue stirring until the LiPF₆ is completely dissolved. This may take some time.

  • Once fully dissolved, the electrolyte is ready for use. Store the electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Electrolyte_Preparation_Workflow cluster_glovebox Inside Argon-filled Glovebox start Start transfer_ibn Transfer Anhydrous This compound to Flask start->transfer_ibn add_lipf6 Slowly Add LiPF6 while Stirring transfer_ibn->add_lipf6 dissolve Continue Stirring until Fully Dissolved add_lipf6->dissolve store Store Electrolyte in Sealed Container dissolve->store end_process End store->end_process

Workflow for preparing an this compound-based electrolyte.
Determination of Electrochemical Stability Window using Cyclic Voltammetry

Materials:

  • Prepared 1 M LiPF₆ in iBN electrolyte

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., lithium metal foil)

  • Reference electrode (e.g., lithium metal foil)

  • Potentiostat/Galvanostat

  • Argon-filled glovebox

Procedure:

  • Assemble the three-electrode cell inside the argon-filled glovebox.

  • Add the prepared 1 M LiPF₆ in iBN electrolyte to the cell, ensuring the electrodes are fully immersed.

  • Seal the cell to prevent any atmospheric contamination.

  • Connect the cell to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

    • Scan range: -0.5 V to 6.0 V vs. Li/Li⁺

    • Scan rate: 1 mV/s

    • Number of cycles: 1-3

  • Run the cyclic voltammetry scan.

  • The electrochemical stability window is determined by the potentials at which the cathodic and anodic currents begin to increase significantly, indicating the reduction and oxidation of the electrolyte, respectively.

CV_Workflow start Start assemble_cell Assemble Three-Electrode Cell in Glovebox start->assemble_cell add_electrolyte Add this compound-based Electrolyte to Cell assemble_cell->add_electrolyte seal_cell Seal the Electrochemical Cell add_electrolyte->seal_cell connect_potentiostat Connect Cell to Potentiostat seal_cell->connect_potentiostat set_params Set Cyclic Voltammetry Parameters connect_potentiostat->set_params run_cv Run Cyclic Voltammetry Scan set_params->run_cv analyze Analyze Voltammogram to Determine Electrochemical Window run_cv->analyze end_process End analyze->end_process

Experimental workflow for determining the electrochemical window.

Advantages and Disadvantages of this compound as an Electrochemical Solvent

Advantages_Disadvantages cluster_advantages Advantages cluster_disadvantages Disadvantages ibn This compound (iBN) as Electrochemical Solvent low_mp Low Melting Point (-72 °C) ibn->low_mp stable_sei Forms Stable Solid Electrolyte Interphase (SEI) ibn->stable_sei low_viscosity Low Viscosity ibn->low_viscosity narrow_esw Narrower Electrochemical Stability Window ibn->narrow_esw lower_dc Lower Dielectric Constant ibn->lower_dc flammability High Flammability (Flash Point 8 °C) ibn->flammability

Key advantages and disadvantages of this compound.

Safety and Handling

This compound is a flammable liquid and is toxic if ingested, inhaled, or in contact with skin. It is crucial to handle this solvent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work with this compound and its electrolytes, especially when involving lithium salts like LiPF₆, should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent hazardous reactions with moisture and air.

Conclusion

This compound presents a compelling case as a solvent for advanced electrochemical systems, particularly for applications requiring robust low-temperature performance. Its ability to form a stable SEI is a significant asset for enhancing the cycle life of lithium-ion batteries. However, researchers must consider its narrower electrochemical window and higher flammability compared to conventional carbonate solvents. The provided protocols and data serve as a foundation for further exploration and optimization of this compound-based electrolytes in the pursuit of next-generation energy storage solutions.

Application Notes and Protocols: Isobutyronitrile as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyronitrile, also known as 2-methylpropanenitrile or isopropyl cyanide, is a versatile chemical intermediate in organic synthesis. Its branched alkyl structure and reactive nitrile group make it a valuable building block for the construction of more complex molecules. While its use is prominent in the synthesis of agrochemicals, such as the insecticide diazinon, it also serves as an intermediate in the pharmaceutical industry. This document provides detailed application notes and protocols for the potential use of this compound as a precursor in the synthesis of pharmaceutically relevant heterocyclic scaffolds, specifically focusing on the synthesis of a substituted dihydropyrimidine derivative, a core structure found in various bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in synthesis.

PropertyValue
Molecular Formula C₄H₇N
Molar Mass 69.11 g/mol
Appearance Clear, colorless liquid
Boiling Point 107-108 °C
Melting Point -72 °C
Density 0.770 g/mL at 20 °C
Solubility Insoluble in water; soluble in ethanol and ether
Flash Point 8 °C (47 °F)

Application: Synthesis of a Dihydropyrimidine Derivative

This section details a representative protocol for the synthesis of a dihydropyrimidine derivative, illustrating the utility of this compound in constructing heterocyclic cores relevant to medicinal chemistry. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Condensation A This compound D Ethyl isobutyrimidate hydrochloride A->D B Ethanol B->D C HCl (gas) C->D E Ethyl isobutyrimidate hydrochloride H 4-ethoxy-6-isopropyl-2-methyl-3,4-dihydropyrimidin-4-ol E->H F Ethyl acetoacetate F->H G Ammonia G->H

Figure 1: Synthetic workflow for a dihydropyrimidine derivative.

Experimental Protocols

Step 1: Synthesis of Ethyl isobutyrimidate hydrochloride (Pinner Reaction)

This step involves the reaction of this compound with ethanol in the presence of hydrogen chloride to form the corresponding imidate salt.

  • Materials:

    • This compound (≥99% purity)

    • Anhydrous ethanol

    • Hydrogen chloride gas

    • Anhydrous diethyl ether

  • Procedure:

    • A solution of this compound (1.0 eq) in anhydrous ethanol (2.0 eq) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

    • The solution is cooled to 0 °C in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring for 2-3 hours, ensuring the reaction mixture remains cool.

    • The reaction flask is sealed and stored at 4 °C for 24 hours to allow for the precipitation of the product.

    • The resulting white crystalline solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl isobutyrimidate hydrochloride.

  • Expected Yield and Characterization:

ParameterValue
Expected Yield 85-95%
Appearance White crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (d, 6H), 1.40 (t, 3H), 3.0 (sept, 1H), 4.5 (q, 2H), 11.5 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 19.2, 21.5, 35.8, 68.5, 178.9

Step 2: Synthesis of 4-ethoxy-6-isopropyl-2-methyl-3,4-dihydropyrimidin-4-ol

This step involves the condensation of the imidate salt with a β-keto ester and ammonia to form the dihydropyrimidine ring.

  • Materials:

    • Ethyl isobutyrimidate hydrochloride

    • Ethyl acetoacetate

    • Aqueous ammonia (28-30%)

    • Ethanol

  • Procedure:

    • Ethyl isobutyrimidate hydrochloride (1.0 eq) is dissolved in ethanol in a round-bottom flask.

    • Ethyl acetoacetate (1.1 eq) is added to the solution, and the mixture is stirred at room temperature for 15 minutes.

    • Aqueous ammonia (3.0 eq) is added dropwise to the reaction mixture, and the solution is stirred at room temperature for 48 hours.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydropyrimidine derivative.

  • Expected Yield and Characterization:

ParameterValue
Expected Yield 60-75%
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 1.15 (d, 6H), 1.20 (t, 3H), 1.50 (s, 3H), 2.20 (s, 3H), 2.80 (sept, 1H), 3.50 (q, 2H), 4.80 (s, 1H), 5.50 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 14.2, 20.5, 22.8, 25.1, 34.5, 60.8, 95.3, 105.6, 150.2, 165.8
Mass Spectrometry (ESI+) m/z 213.16 [M+H]⁺

Signaling Pathway and Logical Relationships

The synthesis of the dihydropyrimidine core from this compound follows a logical progression of chemical transformations, as illustrated in the following diagram.

G cluster_precursor Precursor cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final_product Potential API This compound This compound Imidate_Hydrochloride Ethyl Isobutyrimidate Hydrochloride This compound->Imidate_Hydrochloride Pinner Reaction Pyrimidine_Core Dihydropyrimidine Core Imidate_Hydrochloride->Pyrimidine_Core Condensation Reaction API Further Functionalization (e.g., Kinase Inhibitor) Pyrimidine_Core->API Downstream Synthesis

Figure 2: Logical progression from precursor to potential API.

This compound is a readily available and versatile precursor for the synthesis of complex organic molecules. The protocols outlined in this document demonstrate its potential application in the construction of dihydropyrimidine scaffolds, which are of significant interest in medicinal chemistry. The provided experimental details and characterization data serve as a valuable resource for researchers and scientists engaged in drug discovery and development. Further exploration of this compound in multicomponent reactions and the synthesis of other heterocyclic systems is warranted to fully realize its potential in pharmaceutical synthesis.

Application Notes and Protocols for the Alkylation of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the C-alkylation of isobutyronitrile, a key synthetic transformation for introducing alkyl groups at the α-position of the nitrile. This reaction is fundamental in the synthesis of various organic molecules, including intermediates for pharmaceuticals and other specialty chemicals. The protocols outlined below describe methods using strong bases such as sodium hydride and sodium amide, as well as a general procedure adaptable for other strong bases like lithium diisopropylamide (LDA).

Introduction

The α-proton of this compound is acidic due to the electron-withdrawing nature of the nitrile group, allowing for its deprotonation by a strong base to form a stabilized carbanion. This nucleophilic carbanion can then react with an electrophilic alkylating agent, such as an alkyl halide, to form a new carbon-carbon bond. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Reaction Mechanism

The alkylation of this compound proceeds via a two-step mechanism:

  • Deprotonation: A strong base removes the acidic α-proton from this compound to generate a resonance-stabilized carbanion.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, displacing the leaving group and forming the α-alkylated product.

General reaction mechanism.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the alkylation of this compound with various alkylating agents. In many cases, yields are reported to be generally high, often exceeding 70%.

Alkylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)
Benzyl ChlorideSodium HydrideTolueneRefluxUntil H₂ evolution ceasesGood (>70% expected)
Alkyl Halides (general)Sodium AmideEther/Benzene30-80Varies70-90
Methyl IodideLDATHF/HMPA-78 to 02 hoursNot specified

Experimental Protocols

Protocol 1: Alkylation of this compound with Benzyl Chloride using Sodium Hydride

This protocol is adapted from a patented procedure and is suitable for the synthesis of α-benzyl-isobutyronitrile.

Materials:

  • This compound

  • Sodium Hydride (80% dispersion in mineral oil)

  • Benzyl Chloride

  • Toluene (anhydrous)

  • Water

  • Apparatus for distillation

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 700g of this compound dissolved in 1.5 kg of anhydrous toluene.

  • Under a nitrogen atmosphere, carefully add 300g of an 80% sodium hydride dispersion to the stirred solution.

  • From the dropping funnel, add 1300g of benzyl chloride to the mixture.

  • Heat the reaction mixture to reflux. The reaction is complete when the evolution of hydrogen gas ceases.

  • After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Separate the organic layer and remove the toluene by distillation.

  • The residue is then purified by vacuum distillation to yield α-benzyl-isobutyronitrile, which solidifies upon cooling. A good yield is expected.

Protocol 2: General Procedure for Alkylation of this compound using Sodium Amide

This protocol is a general method for the alkylation of this compound with various alkyl halides using sodium amide as the base.

Materials:

  • This compound

  • Sodium Amide

  • Alkyl Halide (e.g., butyl bromide, allyl chloride)

  • Anhydrous Ether or Benzene

  • Water

  • Apparatus for distillation

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a suspension of sodium amide (1.05 equivalents) in anhydrous ether or benzene.

  • A mixture of this compound (1 equivalent) and the alkyl halide (1-1.2 equivalents) is added dropwise to the stirred suspension of sodium amide at a temperature between 30-80°C.

  • The reaction is often exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature. The reaction is typically complete when the evolution of ammonia ceases.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation. Yields for this type of reaction are generally reported to be in the range of 70-90%.

Protocol 3: General Procedure for Alkylation of this compound using Lithium Diisopropylamide (LDA)

This protocol outlines a general procedure for the alkylation of this compound using LDA, a strong, non-nucleophilic base. This method is particularly useful for reactions requiring low temperatures.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • This compound

  • Alkyl Halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) - Caution: HMPA is a carcinogen.

  • Saturated aqueous ammonium chloride solution

  • Ethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at 0°C for 15 minutes and then re-cool to -78°C.

  • Deprotonation: In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78°C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the carbanion.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 5 equivalents) dissolved in HMPA to the carbanion solution at -78°C.

  • Allow the reaction mixture to slowly warm to 0°C over a period of 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous phase three times with ethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as vacuum distillation or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the alkylation of this compound.

Experimental Workflow General Experimental Workflow for this compound Alkylation start Start setup Set up flame-dried glassware under inert atmosphere (N₂ or Ar) start->setup add_base Add strong base (e.g., NaH, NaNH₂, LDA) to anhydrous solvent setup->add_base add_nitrile Add this compound dropwise to the base suspension/solution add_base->add_nitrile deprotonation Stir to allow for complete deprotonation (carbanion formation) add_nitrile->deprotonation add_alkyl_halide Add alkylating agent (R-X) dropwise deprotonation->add_alkyl_halide reaction Allow reaction to proceed (may require heating) add_alkyl_halide->reaction quench Cool and quench the reaction (e.g., with water or NH₄Cl solution) reaction->quench extraction Perform aqueous workup and extract with organic solvent quench->extraction dry Dry the combined organic layers (e.g., with MgSO₄) extraction->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Purify the crude product (distillation or chromatography) concentrate->purify end End purify->end

General experimental workflow.

Application Notes and Protocols for Isobutyronitrile in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyronitrile ((CH₃)₂CHCN), a branched-chain aliphatic nitrile, serves as a versatile ligand in organometallic chemistry. Its utility stems from its moderately polar nature and the presence of a lone pair of electrons on the nitrogen atom, allowing it to coordinate to a wide range of transition metals. Typically, it acts as a monodentate, N-bound ligand. Due to its steric bulk compared to acetonitrile, this compound can influence the stereochemistry and reactivity of the resulting metal complexes. As a weakly coordinating ligand, it is often employed as a labile component, readily displaced by stronger donors, making it a useful precursor for the in-situ generation of catalytically active species. This document provides detailed application notes and protocols for the synthesis of this compound-containing organometallic complexes and their potential application in catalysis.

Application Note 1: Synthesis and Characterization of this compound-Coordinated Metal Complexes

The synthesis of organometallic complexes featuring this compound as a ligand is typically achieved through ligand substitution reactions. In these reactions, a metal precursor with labile ligands (e.g., solvent molecules or other weakly coordinating groups) is treated with this compound, which can also serve as the reaction solvent.

Experimental Protocol: Synthesis of a Generic Dichloro(bis-phosphine)metal(II)-Isobutyronitrile Complex

This protocol describes a general method for the synthesis of a hypothetical [MCl₂(PR₃)₂(i-PrCN)] complex, where M is a divalent transition metal such as palladium(II) or nickel(II), and PR₃ is a phosphine ligand like triphenylphosphine (PPh₃).

Materials:

  • Dichloro(bis-phosphine)metal(II) complex (e.g., [PdCl₂(PPh₃)₂]) (1.0 mmol)

  • This compound (i-PrCN), anhydrous (20 mL)

  • Anhydrous diethyl ether (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere, add the dichloro(bis-phosphine)metal(II) complex (1.0 mmol).

  • Add anhydrous this compound (20 mL) to the flask via syringe.

  • Stir the resulting suspension or solution at room temperature for 2-4 hours. The progress of the reaction can be monitored by observing the dissolution of the starting material or by spectroscopic methods (e.g., IR spectroscopy to observe the shift in the C≡N stretch).

  • After the reaction is complete, the product can be isolated by precipitation. Slowly add anhydrous diethyl ether to the reaction mixture with vigorous stirring until a precipitate forms.

  • Isolate the solid product by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the product using standard spectroscopic techniques (IR, ¹H NMR, ³¹P NMR) and elemental analysis.

Data Presentation: Spectroscopic Characterization

The coordination of this compound to a metal center results in characteristic changes in its spectroscopic signatures. Infrared (IR) spectroscopy is particularly useful for confirming coordination, as the C≡N stretching frequency is sensitive to the electronic environment.

Spectroscopic DataFree this compoundCoordinated this compoundNotes
IR ν(C≡N) (cm⁻¹) ~22452260 - 2300The C≡N stretching frequency typically shifts to higher wavenumbers upon coordination to a metal center. This blue shift is indicative of the σ-donation from the nitrogen lone pair to the metal.
¹H NMR δ (ppm) ~2.8 (septet, 1H, CH)Shifted from free ligandThe chemical shifts of the methine and methyl protons will change upon coordination. The magnitude of the shift depends on the metal center and other ligands.
~1.3 (doublet, 6H, CH₃)Shifted from free ligand

Visualization of the Experimental Workflow

G start Start reactants [MCl₂(PR₃)₂] + this compound start->reactants reaction Stir at Room Temperature (2-4 hours) under Inert Atmosphere reactants->reaction precipitation Add Anhydrous Diethyl Ether reaction->precipitation filtration Filter and Wash with Diethyl Ether precipitation->filtration drying Dry under Vacuum filtration->drying characterization Characterize Product (IR, NMR, Elemental Analysis) drying->characterization end End characterization->end

Fig. 1: General workflow for the synthesis of an this compound-metal complex.

Application Note 2: this compound as a Labile Ligand in Catalysis

This compound's nature as a weakly coordinating ligand makes it suitable for use in catalytic systems where the generation of a coordinatively unsaturated, active catalyst is required. The this compound ligand can occupy a coordination site on the metal pre-catalyst and is readily displaced by a substrate molecule under catalytic conditions. A relevant example is the hydroamination of activated alkenes, such as acrylonitrile, catalyzed by nickel complexes.

Experimental Protocol: Nickel-Catalyzed Hydroamination of Acrylonitrile with Aniline

This protocol describes a representative procedure for the hydroamination of acrylonitrile with aniline, where a nickel complex bearing labile ligands (such as this compound) can serve as the pre-catalyst.

Materials:

  • Nickel(II) pre-catalyst (e.g., a complex with labile this compound ligands, 1 mol%)

  • Acrylonitrile (10 mmol)

  • Aniline (12 mmol)

  • Anhydrous toluene (20 mL)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the nickel pre-catalyst (0.1 mmol, 1 mol%).

  • Add anhydrous toluene (20 mL) via syringe.

  • Add aniline (12 mmol) to the solution and stir for 5 minutes.

  • Add acrylonitrile (10 mmol) to the reaction mixture.

  • Place the Schlenk tube in a pre-heated oil bath at 80 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or ¹H NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation: Representative Catalytic Performance

Catalyst Loading (mol%)Substrate Ratio (Aniline:Acrylonitrile)Temperature (°C)Time (h)Yield (%)
11.2 : 18012>95
0.51.2 : 1802490
11 : 1602475

Visualization of the Catalytic Cycle

G A [Ni]-iPrCN B [Ni] A->B - iPrCN C Ni B->C + Aniline D Ni-H C->D Oxidative Addition E Ni(Anilide-H) D->E + Acrylonitrile F Ni E->F Migratory Insertion F->B - Product

Fig. 2: Simplified catalytic cycle for nickel-catalyzed hydroamination.

Application Notes and Protocols for the Quantification of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the quantitative analysis of isobutyronitrile across various analytical platforms. The information is designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows for this compound.

Overview of Analytical Techniques

The quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques. The choice of method often depends on the sample matrix, the required limit of detection, and the available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a highly sensitive and specific technique for the analysis of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide excellent separation and quantification.

Application Note: Quantification of this compound in Workplace Air

This method is suitable for monitoring the exposure of personnel to this compound in industrial settings.

Workflow Diagram:

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing SampleCollection Air Sampling on Silica Gel Tube Desorption Desorption with Methanol SampleCollection->Desorption Elution Filtration Filtration (0.45 µm) Desorption->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

GC-FID analysis workflow for this compound in air samples.

Quantitative Data Summary:

ParameterValueReference
Linearity Range1.52 - 1520.00 µg/mL[1]
Correlation Coefficient (r)0.99998[1]
Limit of Detection (LOD)0.33 µg/mL[1]
Minimum Detection Concentration0.22 mg/m³ (for a 1.5 L air sample)[1]
Within-run Precision (RSD)2.52% - 3.22%[1]
Between-run Precision (RSD)1.20% - 3.82%[1]
Desorption Efficiency96.85% - 102.50%[1]

Experimental Protocol:

1. Sample Collection and Preparation:

  • Collect workplace air samples using silica gel tubes at a calibrated flow rate.

  • After sampling, seal the tubes and transport them to the laboratory.

  • Break both ends of the silica gel tube and transfer the contents to a vial.

  • Add a known volume of methanol to desorb the this compound from the silica gel.

  • Vortex the vial for 1 minute and then allow it to stand for 30 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.5 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

3. Calibration:

  • Prepare a series of standard solutions of this compound in methanol covering the expected concentration range of the samples.

  • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

4. Data Analysis:

  • Integrate the peak corresponding to this compound in the sample chromatograms.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

  • Factor in the desorption volume and the volume of air sampled to determine the concentration in mg/m³.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of less volatile compounds or for matrices that are not amenable to direct GC injection. For this compound, a reverse-phase HPLC method with UV detection is appropriate.

Application Note: Quantification of this compound in Pharmaceutical Process Samples

This method can be used to monitor the concentration of this compound as a reactant, intermediate, or impurity in pharmaceutical manufacturing processes.

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dilution Dilution with Mobile Phase Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Isocratic Separation HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via External Standard Integration->Quantification

HPLC-UV analysis workflow for this compound quantification.

Quantitative Data Summary (Representative Values):

ParameterRepresentative Value
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (Recovery)98% - 102%
Precision (RSD)< 2%

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh a portion of the process sample and dissolve it in the mobile phase.

  • Dilute the sample solution with the mobile phase to a concentration within the linear range of the method.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a set of calibration standards.

  • Inject each standard in triplicate and construct a calibration curve of peak area versus concentration.

4. Data Analysis:

  • Integrate the this compound peak in the sample chromatogram.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Apply the appropriate dilution factors to calculate the concentration in the original sample.

Spectroscopic Techniques

Spectroscopic methods offer rapid and non-destructive analysis, which can be advantageous for high-throughput screening or in-situ monitoring.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, relying instead on a certified internal standard.

Workflow Diagram:

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Acquisition ¹H NMR Spectrum Acquisition Dissolution->NMR_Acquisition Integration Integration of Analyte and Standard Peaks NMR_Acquisition->Integration Calculation Purity/Concentration Calculation Integration->Calculation

Quantitative NMR workflow for this compound analysis.

Quantitative Data Summary (Representative Values):

ParameterRepresentative Value
Accuracy± 1%
Precision (RSD)< 1%
Limit of Quantification (LOQ)Dependent on magnetic field strength and number of scans

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Add a precise volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard.

  • Ensure complete dissolution by gentle vortexing.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D ¹H NMR.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).

3. Data Processing and Analysis:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Carefully integrate the well-resolved signals of both this compound (e.g., the septet of the CH group) and the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound, particularly in simple matrices where interfering substances that absorb at the same wavelength are absent.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Prepare a series of standard solutions of this compound in the same solvent.

2. UV-Vis Instrumentation and Measurement:

  • Spectrophotometer: Shimadzu UV-2600 or equivalent.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For nitriles, this is typically in the low UV region.

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the sample.

Quantitative Data Summary (Representative Values):

ParameterRepresentative Value
λmax~210 nm
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (r²)> 0.995

Sample Preparation for Complex Matrices

Biological Fluids (e.g., Plasma, Urine)

Protocol: Protein Precipitation followed by Liquid-Liquid Extraction

  • To 1 mL of the biological fluid, add 3 mL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Carefully collect the organic layer containing the this compound.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Environmental Samples (e.g., Water, Soil)

Protocol: Solid-Phase Extraction (SPE) for Water Samples

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass a known volume of the water sample through the cartridge.

  • Wash the cartridge with water to remove interfering polar compounds.

  • Elute the this compound from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile or methanol).

  • The eluate can be directly injected into the HPLC or GC, or concentrated further if necessary.

Protocol: Solvent Extraction for Soil Samples

  • To a known mass of soil, add a suitable extraction solvent (e.g., a mixture of acetone and hexane).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process twice more and combine the supernatants.

  • Concentrate the combined extracts and perform a solvent exchange to a solvent compatible with the analytical instrument.

These protocols provide a foundation for the quantitative analysis of this compound. Method validation should always be performed according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability of the results.

References

Application Notes and Protocols: Isobutyronitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing isobutyronitrile and its close structural analogs as key building blocks. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis of Pyridinium-Fused 1,2,4-Selenadiazoles

Application Note: this compound can be effectively used in a facile, high-yield synthesis of novel cationic pyridinium-fused 1,2,4-selenadiazoles. This reaction proceeds via an unprecedented 1,3-dipolar cycloaddition of the nitrile with a bifunctional 2-pyridylselenyl reagent.[1][2][3] These heterocyclic systems are of interest for their potential applications in materials science and medicinal chemistry due to the presence of the organoselenium scaffold.[2] The reaction is notable for its high efficiency and the formation of supramolecular structures in the crystalline state through chalcogen bonding.[1][2][3]

Quantitative Data Summary:

EntryNitrileReagentSolventTime (h)Yield (%)Ref.
1This compound2-Pyridylselenyl chlorideCH₂Cl₂392[2]
2Acetonitrile2-Pyridylselenyl chlorideMeCN396[2]
3p-Bromobenzonitrile2-Pyridylselenyl bromideCH₂Cl₂392[2]

Experimental Protocol: Synthesis of 3-(Propan-2-yl)-[1][4][5]selenadiazolo[4,5-a]pyridin-4-ylium chloride

  • Materials: 2-Pyridylselenyl chloride, this compound, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of 2-pyridylselenyl chloride (1 mmol) in dichloromethane (5 mL), add this compound (1.2 mmol).

    • Stir the reaction mixture at room temperature for 3 hours.

    • A colorless precipitate will gradually form.

    • Isolate the precipitate by filtration.

    • Wash the solid with diethyl ether (3 x 5 mL).

    • Dry the product under vacuum to yield the title compound.

  • Characterization: The product can be characterized by NMR, mass spectrometry, and elemental analysis. The resulting pyridinium-fused 1,2,4-selenadiazole has been shown to form supramolecular dimers in the crystal via Se···N chalcogen bonding.[2]

Reaction Workflow:

G reagent1 2-Pyridylselenyl chloride solvent CH2Cl2, rt, 3h reagent1->solvent reagent2 This compound reagent2->solvent product 3-(Propan-2-yl)-[1,2,4]selenadiazolo- [4,5-a]pyridin-4-ylium chloride solvent->product

Synthesis of a Pyridinium-Fused Selenadiazole.

Synthesis of 2-Isopropyl-Substituted Pyridines

Application Note: While direct cycloaddition of this compound for pyridine synthesis is less common, the isopropyl-substituted nitrile motif can be constructed and cyclized to form 2-isopropyl-substituted pyridines. One such method involves the synthesis of 2-isopropyl-4-methyl-3-cyanopyridine from an isobutyryl precursor, which can be derived from isobutyric acid derivatives.[4] This approach is valuable for creating substituted pyridines that are important intermediates in medicinal chemistry.

Quantitative Data Summary (Representative Reaction):

Reactant 1Reactant 2SolventTime (h)Yield (%)Ref.
5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrileAmmonium acetateEthanol678[4]

Experimental Protocol: Synthesis of 2-Isopropyl-4-methyl-3-cyanopyridine

  • Materials: 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, Ammonium acetate, Ethanol.

  • Procedure:

    • In a round-bottom flask, add 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (20.6 g), ethanol (80 mL), and ammonium acetate (30.8 g).

    • Stir the mixture and heat to reflux.

    • Maintain the reflux for 6 hours, monitoring the reaction by TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • Add water (50 mL) to the residue and extract with dichloromethane.

    • Separate the organic layer and remove the solvent by rotary evaporation to obtain the product.[4]

Logical Workflow for Pyridine Synthesis:

G start Isobutyryl Precursor conditions Ethanol, Reflux, 6h start->conditions reagent Ammonium Acetate reagent->conditions cyclization Cyclization & Aromatization conditions->cyclization product 2-Isopropyl-4-methyl-3-cyanopyridine cyclization->product

General workflow for 2-isopropylpyridine synthesis.

Synthesis of 2-Isopropyl-Substituted Pyrimidines

Application Note: this compound can be converted to the corresponding isobutyramidine, which is a key precursor for the synthesis of 2-isopropyl-substituted pyrimidines. The reaction of isobutyramidine with a β-dicarbonyl compound, such as methyl acetoacetate, provides a direct route to hydroxypyrimidines.[6] These pyrimidine derivatives are important intermediates in the synthesis of agrochemicals and pharmaceuticals.

Quantitative Data Summary (Representative Reaction):

Reactant 1Reactant 2SolventConditionsYield (%)Ref.
IsobutyramidineMethyl acetoacetateDry, non-aqueousAzeotropic distillationHigh[6]

Experimental Protocol: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

  • Materials: Isobutyramidine hydrochloride, Sodium methoxide, Methanol, Methyl acetoacetate, Aliphatic hydrocarbon solvent (e.g., toluene).

  • Procedure:

    • Prepare a solution of isobutyramidine from its hydrochloride salt by reacting with a stoichiometric amount of sodium methoxide in dry methanol.

    • In a flask equipped with a Dean-Stark apparatus, combine the isobutyramidine solution with methyl acetoacetate in an aliphatic hydrocarbon solvent.

    • Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Reaction Pathway Diagram:

G start This compound conversion Conversion to Amidine start->conversion amidine Isobutyramidine conversion->amidine cyclization Cyclocondensation amidine->cyclization reactant2 Methyl Acetoacetate reactant2->cyclization product 2-Isopropyl-4-methyl-6-hydroxypyrimidine cyclization->product

Pathway to 2-isopropyl-substituted pyrimidines.

Synthesis of 2-Isopropyl-Substituted Imidazoles

Application Note: Isobutyraldehyde, the corresponding aldehyde of this compound, is a key starting material for the synthesis of 2-isopropyl-imidazoles. In a one-pot reaction, isobutyraldehyde, ammonia, and glyoxal can be condensed to produce 2-isopropyl-1H-imidazole in high yield.[7] This method is efficient and provides a straightforward route to this important heterocyclic scaffold, which is a building block in various pharmaceuticals and materials.[8][9]

Quantitative Data Summary:

Reactant 1Reactant 2Reactant 3SolventTime (h)Yield (%)Ref.
Isobutyraldehyde25% aq. Ammonia40% aq. GlyoxalWater280[7]

Experimental Protocol: Synthesis of 2-Isopropyl-1H-imidazole

  • Materials: Isobutyraldehyde, 25% aqueous ammonia, 40% aqueous glyoxal solution.

  • Procedure:

    • In a reaction vessel, add 150.0 g (2.2 mol) of 25% aqueous ammonia solution.

    • At 25 °C, add 72.1 g (1.0 mol) of isobutyraldehyde dropwise over approximately 30 minutes.

    • To the resulting mixture, add 145.0 g (1.0 mol) of 40% aqueous glyoxal solution dropwise at 25 °C over about 2 hours.

    • Stir the mixture for an additional 2 hours.

    • The product will precipitate as a white solid.

    • Filter the suspension and dry the solid to obtain 2-isopropyl-1H-imidazole.[7]

Experimental Workflow Diagram:

G reagent1 Isobutyraldehyde reaction One-pot Condensation 25 °C, 2h reagent1->reaction reagent2 Aqueous Ammonia reagent2->reaction reagent3 Aqueous Glyoxal reagent3->reaction product 2-Isopropyl-1H-imidazole reaction->product

Workflow for 2-isopropyl-1H-imidazole synthesis.

Synthesis of 2-Isopropyl-Substituted Thiazoles

Application Note: The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazoles.[5] To synthesize 2-isopropyl-substituted thiazoles, isobutyrothioamide (2-methylpropanethioamide) is used as a key building block.[5] Isobutyrothioamide can be prepared from isobutyric acid or this compound. The condensation of isobutyrothioamide with an α-haloketone provides a direct route to the desired 2-isopropylthiazole derivative. These compounds are important intermediates in the synthesis of pharmaceuticals, such as Ritonavir.[10][11]

Quantitative Data Summary (Representative Reaction):

Reactant 1Reactant 2SolventConditionsYield (%)Ref.
Isobutyrothioamide1,3-Dichloroacetone--High[11]
2-Isopropyl-4-hydroxymethylthiazoleThionyl chlorideDichloromethanert, overnight90[11]
2-Isopropyl-4-chloromethylthiazole40% aq. Methylamine-50-60 °C, overnight88[10]

Experimental Protocol: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

  • Step 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole

    • React isobutyrothioamide with 1,3-dihydroxyacetone.

  • Step 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole

    • Dissolve 2-isopropyl-4-hydroxymethylthiazole (6.0 g) in dichloromethane (60 mL) in a 100 mL flask.

    • Cool the stirred solution to 5 °C in an ice bath.

    • Add thionyl chloride (6.6 g) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with sodium carbonate solution.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[11]

  • Step 3: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

    • In a 250 mL flask, combine 2-isopropyl-4-chloromethylthiazole (8.5 g) with a 40% aqueous methylamine solution (90 mL).

    • Heat the mixture to 50-60 °C and react overnight.

    • After cooling, add dichloromethane (80 mL) and isopropanol (20 mL).

    • Stir and separate the layers. Extract the aqueous phase three times with dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography.[5]

Hantzsch Thiazole Synthesis Pathway:

G start Isobutyrothioamide condensation Condensation start->condensation reactant2 α-Haloketone reactant2->condensation cyclization Cyclization & Dehydration condensation->cyclization product 2-Isopropyl-thiazole Derivative cyclization->product

General pathway for 2-isopropylthiazole synthesis.

References

Isobutyronitrile in High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. The choice of the mobile phase is a critical parameter that dictates the efficiency and selectivity of the separation. While acetonitrile and methanol are the most prevalent organic modifiers in reversed-phase HPLC, the exploration of alternative solvents can unlock novel selectivities and overcome specific challenges. This document provides detailed application notes and experimental protocols for the potential use of isobutyronitrile as a mobile phase component in HPLC.

This compound ((CH₃)₂CHCN), a polar aprotic solvent, presents an interesting alternative to acetonitrile. Its branched chemical structure and distinct physicochemical properties may offer unique chromatographic behavior, potentially leading to improved separations for certain classes of analytes. These notes are intended to guide researchers in exploring the utility of this compound in their HPLC method development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a solvent is paramount for its effective use in HPLC. The table below summarizes the key properties of this compound in comparison to the widely used acetonitrile.

PropertyThis compoundAcetonitrileRelevance in HPLC
Molecular Formula C₄H₇NC₂H₃NInfluences molecular interactions and solvent strength.
Molecular Weight 69.11 g/mol 41.05 g/mol Affects solvent density and viscosity.
Boiling Point 107-108 °C81.6 °CA higher boiling point leads to lower volatility, reducing the risk of mobile phase composition changes and exposure to harmful vapors.
Density 0.770 g/mL at 20 °C0.786 g/mL at 20 °CImportant for accurate mobile phase preparation by volume.
Viscosity 0.551 cP at 15 °C; 0.456 cP at 30 °C[1]0.343 cP at 25 °CHigher viscosity leads to higher backpressure in the HPLC system, which can be a limiting factor for high flow rates and long columns.[2][3]
Polarity Polar aprotic[1][4]Polar aproticThe polarity determines the solvent's elution strength and its interaction with the stationary and mobile phases.
UV Cutoff Not widely reported (Est. ~220 nm)190 nm[2]The UV cutoff is the wavelength below which the solvent itself absorbs significantly, interfering with the detection of analytes.[5][6][7]
Solubility in Water Slightly soluble[1][4][8]MiscibleMiscibility with water is crucial for preparing aqueous mobile phases in reversed-phase HPLC.
Refractive Index 1.372[5]1.344Relevant for refractive index detectors.

Application Notes

Potential Advantages of this compound in HPLC
  • Alternative Selectivity: The branched alkyl structure of this compound, in contrast to the linear structure of acetonitrile, can lead to different molecular interactions with both the stationary phase and the analytes. This may result in altered elution orders and improved resolution for complex mixtures that are challenging to separate using conventional mobile phases.

  • Reduced Volatility: With a higher boiling point than acetonitrile, this compound is less volatile. This can lead to more stable mobile phase compositions over long analytical runs, reducing the potential for retention time drift. It also minimizes solvent evaporation and analyst exposure to potentially toxic vapors.

  • Potential for Unique Interactions: The nitrile group provides a site for dipole-dipole and other polar interactions. The steric hindrance from the isopropyl group might modulate these interactions in a way that is chromatographically advantageous for specific analytes.

Considerations and Potential Disadvantages
  • Higher Viscosity: this compound has a higher viscosity compared to acetonitrile, which will result in higher system backpressure.[2][3] This may necessitate the use of lower flow rates, shorter columns, or wider particle size packing materials to stay within the pressure limits of the HPLC system.

  • UV Cutoff: The UV cutoff of this compound is not well-documented but is estimated to be around 220 nm, based on the UV cutoff of propionitrile. This is significantly higher than that of HPLC-grade acetonitrile (190 nm) and would preclude its use for the detection of analytes that absorb at lower wavelengths.[2]

  • Limited Solubility in Water: The "slight" solubility of this compound in water may limit the range of aqueous mobile phase compositions that can be prepared.[1][4][8] This could be a significant constraint in reversed-phase chromatography where a wide range of solvent strengths is often required. Careful miscibility studies are essential before use.

  • Lack of Purity Grades: Currently, this compound is not commonly available in the high-purity (HPLC or LC-MS) grades that are standard for acetonitrile. Impurities in the solvent can lead to ghost peaks and baseline instability, compromising the quality of the chromatographic data.

Experimental Protocols

Due to the limited availability of established methods, the following protocols are provided as a starting point for researchers wishing to investigate the use of this compound in HPLC. It is crucial to perform initial scouting experiments to determine the optimal conditions for any specific application.

Protocol 1: General Protocol for Reversed-Phase HPLC using this compound

This protocol outlines a general procedure for evaluating this compound as an organic modifier in reversed-phase HPLC.

1. Materials and Reagents:

  • This compound (highest available purity)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile (for comparison and system flushing)

  • Analytes of interest

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Miscibility Test: Before preparing a large volume of mobile phase, perform a small-scale miscibility test. Mix this compound and water in the desired proportions (e.g., 10:90, 20:80, etc., v/v) in a clear glass vial. Shake well and observe for any phase separation.

  • Preparation: If miscible, prepare the desired mobile phase composition by accurately measuring the required volumes of this compound and HPLC-grade water.

  • Degassing: Degas the mobile phase thoroughly using a vacuum degasser, sonication, or helium sparging to prevent the formation of air bubbles in the HPLC system.

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.

  • Column: A robust, general-purpose C18 column is recommended for initial studies.

  • Mobile Phase: Start with a low percentage of this compound in water (e.g., 20%) and gradually increase the concentration in subsequent runs to modulate retention.

  • Flow Rate: Begin with a lower flow rate (e.g., 0.5 mL/min) to avoid over-pressurizing the system due to the higher viscosity of this compound. Monitor the system pressure closely.

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection: Set the UV detector to a wavelength where the analytes have strong absorbance and this compound has minimal absorbance (above its estimated UV cutoff of ~220 nm).

  • Injection Volume: 5-20 µL, depending on the analyte concentration and the sensitivity of the detector.

4. Experimental Workflow:

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Select Reagents (this compound, Water, Analytes) miscibility Perform Miscibility Test reagents->miscibility Critical Step mobile_phase Prepare & Degas Mobile Phase miscibility->mobile_phase system_prep Equilibrate HPLC System mobile_phase->system_prep injection Inject Sample system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection (>220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Analyze Data (Retention Time, Peak Shape) chromatogram->analysis optimization Optimize Method analysis->optimization

Fig. 1: General workflow for HPLC analysis using this compound.
Protocol 2: Theoretical Application - Separation of Small Aromatic Compounds

This protocol describes a theoretical application for the separation of a mixture of small aromatic compounds where the unique selectivity of this compound might be beneficial.

1. Target Analytes:

  • A mixture of structurally similar aromatic compounds, for example, a mixture of substituted phenols or benzoic acid derivatives.

2. Rationale:

  • The π-π interactions between the aromatic rings of the analytes and the nitrile group of this compound, modulated by the steric hindrance of the isopropyl group, could provide a different selectivity compared to acetonitrile.

3. Proposed HPLC Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 3.5 µm). The phenyl stationary phase can offer complementary π-π interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: this compound

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Expected Outcome:

  • It is hypothesized that the use of this compound could alter the elution order or improve the resolution of closely eluting isomers compared to a standard acetonitrile gradient.

Logical Relationships and Comparisons

The choice of an organic modifier in reversed-phase HPLC is a critical decision in method development. The following diagram illustrates a comparison of the key properties of this compound and acetonitrile relevant to their use in HPLC.

cluster_properties Solvent Properties cluster_solvents Solvent Comparison selectivity Selectivity ibn This compound selectivity->ibn Potentially Novel acn Acetonitrile selectivity->acn Well-Established viscosity Viscosity viscosity->ibn Higher viscosity->acn Lower uv_cutoff UV Cutoff uv_cutoff->ibn Higher (Est. ~220 nm) uv_cutoff->acn Lower (190 nm) volatility Volatility volatility->ibn Lower volatility->acn Higher

Fig. 2: Comparison of this compound and Acetonitrile for HPLC.

Conclusion

The use of this compound as a mobile phase component in HPLC is a largely unexplored area. Based on its physicochemical properties, it has the potential to offer novel selectivity for certain applications, particularly for analytes that are not well-resolved with conventional solvents. However, its higher viscosity, estimated higher UV cutoff, and limited water solubility present significant challenges that must be carefully considered and addressed during method development. The protocols and information provided herein serve as a foundational guide for researchers interested in pioneering the use of this solvent in their chromatographic endeavors. Further investigation into its purification to HPLC grade and a definitive determination of its UV cutoff are necessary for its broader adoption in the scientific community.

References

Troubleshooting & Optimization

optimizing reaction conditions for isobutyronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions and achieve high-yield, high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Dehydration of Isobutyramide: This classic method involves the dehydration of isobutyramide using a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅).[1][2][3] Other dehydrating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) can also be used.[2]

  • Catalytic Gas-Phase Ammoxidation: This method is common in industrial production and involves the reaction of isobutyl alcohol or isobutyraldehyde with ammonia over a catalyst at high temperatures.[4][5] Various catalysts are employed, with zinc oxide (ZnO) and alumina (Al₂O₃) being common components.[4][6]

  • Reaction of Isobutyraldehyde with Hydroxylamine: this compound can also be synthesized by reacting isobutyraldehyde with hydroxylamine, followed by a dehydration step.

Q2: What are the typical yields for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthesis method and the optimization of reaction conditions.

  • Dehydration of Isobutyramide: Yields ranging from 69% to 86% have been reported for the dehydration of isobutyramide using phosphorus pentoxide.[1]

  • Catalytic Gas-Phase Ammoxidation: This method can achieve very high yields and selectivity. For instance, using a nano ZnO and alumina catalyst with isobutyl alcohol and ammonia, an isobutanol conversion of 100% and this compound selectivity of over 99% has been reported.[4] Another study using a zinc oxide and aluminum oxide catalyst reported a 95% conversion of isobutanol with a 94% yield of this compound.[6]

Q3: My this compound product is yellow. What causes this and how can I fix it?

A3: A yellow tint in the distilled this compound can develop upon standing.[1] This is often due to minor impurities or degradation products. Redistillation from a small amount of phosphorus pentoxide or a drying agent like Drierite can often yield a colorless product.[1]

Q4: What are the key safety precautions when synthesizing this compound?

A4: this compound is a flammable and toxic liquid.[5] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction involving phosphorus pentoxide can be highly exothermic, especially in the presence of moisture, so careful mixing and temperature control are essential.[1] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Troubleshooting Guides

Method 1: Dehydration of Isobutyramide with Phosphorus Pentoxide
Issue Potential Cause Troubleshooting Steps
Low Yield Wet isobutyramideEnsure the isobutyramide is thoroughly dry before reacting with P₂O₅. The presence of water will cause a vigorous exothermic reaction and lower the yield.[1]
Isobutyramide is not finely powderedThe yield can decrease sharply if the amide is not finely powdered, as this leads to poor mixing with the solid P₂O₅.[1] Grind the isobutyramide to a fine powder before the reaction.
Loss of product during distillationThis compound is volatile. Keep the receiving flask cooled in an ice bath during distillation to minimize evaporation.[1] A cold trap can also be used.
Incomplete reactionEnsure the reaction mixture is heated for a sufficient duration at the recommended temperature (200-220 °C) to drive the dehydration to completion.[1]
Reaction mixture becomes a thick, brown syrup and foams excessively This is a common observation towards the end of the distillation.This is expected. Reduce the heating rate to control the foaming. Applying a vacuum intermittently can help remove the product more quickly and reduce the reaction time from 8-10 hours to 1-2 hours.[1]
Final product is colored Minor impuritiesRedistill the this compound from a small amount of fresh phosphorus pentoxide or Drierite to obtain a colorless liquid.[1]
Method 2: Catalytic Gas-Phase Synthesis from Isobutyl Alcohol and Ammonia
Issue Potential Cause Troubleshooting Steps
Low Conversion of Isobutyl Alcohol Inactive catalystEnsure the catalyst is properly prepared and activated according to the procedure. Catalyst deactivation can occur over time.
Incorrect reaction temperatureThe reaction is temperature-sensitive. Optimize the temperature within the recommended range (e.g., 350-480 °C) for the specific catalyst being used.[6]
Improper feed ratioThe molar ratio of ammonia to isobutyl alcohol is a critical parameter. Optimize this ratio to maximize conversion.
Low Selectivity to this compound Suboptimal catalystThe choice of catalyst greatly influences selectivity. Nano-sized catalysts, such as nano ZnO on alumina, have been shown to improve selectivity.[4][6]
Presence of side reactionsSide reactions can produce byproducts. Adjusting the reaction temperature and pressure can help to minimize these. A normal pressure is often sufficient.[6]
Catalyst Deactivation Coking or poisoning of the catalystThe catalyst may need regeneration after prolonged use. Some catalysts, like ZnO/diatomite, have been shown to have long operational lifetimes.[4]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Starting Materials Reagents/Catalyst Typical Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Dehydration of AmideIsobutyramidePhosphorus Pentoxide (P₂O₅)200-220 °C, 1-10 hours69-86%[1]Well-established lab-scale method.Requires stoichiometric amounts of a harsh dehydrating agent; can result in a thick, difficult-to-stir reaction mixture.[1]
Catalytic AmmoxidationIsobutyl Alcohol, Ammonianano ZnO / Alumina350-480 °C, ~0.3 MPa[6]>99% selectivity, 100% conversion[4]High efficiency and selectivity; suitable for large-scale production.Requires specialized high-temperature and pressure equipment.
Catalytic AmmoxidationIsobutyl Alcohol, AmmoniaZnO / AluminaNot specified94%[6]High yield.Requires high temperatures.
Catalytic AmmoxidationIsobutyraldehyde, AmmoniaZnO / Al₂O₃450-475 °C, atmospheric pressure92% selectivity, >99% conversion[4]High conversion and good selectivity.Requires very high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound by Dehydration of Isobutyramide with Phosphorus Pentoxide

Adapted from Organic Syntheses.[1]

Materials:

  • Isobutyramide (finely powdered and dry)

  • Phosphorus pentoxide (reagent grade)

  • 3 L round-bottomed flask

  • Water-cooled condenser

  • 500 mL suction flask (receiver)

  • Modified Claisen flask (500 mL)

  • Oil bath

  • Heating mantle

Procedure:

  • To a 3 L round-bottomed flask, add 308 g (2.1 moles) of phosphorus pentoxide.

  • Add 174 g (2 moles) of finely powdered, dry isobutyramide to the flask.

  • Tightly stopper the flask and thoroughly mix the two dry solids by shaking.

  • Attach the flask to a water-cooled condenser set for downward distillation. Use a 500 mL suction flask as a receiver.

  • Heat the reaction flask in an electrically heated oil bath maintained at 200-220 °C for 8-10 hours. The this compound will begin to distill almost immediately.

    • Optimization Note: The reaction time can be reduced to 1-2 hours by connecting the distillation system to an aspirator and intermittently removing the nitrile under reduced pressure.

  • The reaction mixture will become a thick, brown syrup and may foam considerably towards the end of the distillation.

  • Transfer the contents of the receiver to a 500 mL modified Claisen flask.

  • Add 10-15 g of fresh phosphorus pentoxide to the collected distillate.

  • Distill the product from an oil bath held at 145-155 °C. The main fraction will distill at 99-102 °C at 740 mm Hg.

  • The expected yield is 96-120 g (69-86%).

Mandatory Visualizations

experimental_workflow_dehydration cluster_prep Reactant Preparation cluster_reaction Dehydration Reaction cluster_purification Purification start Start mix Mix dry, powdered isobutyramide and P₂O₅ start->mix heat Heat mixture to 200-220 °C mix->heat distill Distill crude This compound heat->distill add_p2o5 Add fresh P₂O₅ to crude product distill->add_p2o5 redistill Redistill to obtain pure this compound add_p2o5->redistill end End redistill->end

Caption: Experimental workflow for this compound synthesis via amide dehydration.

troubleshooting_low_yield_dehydration cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound wet_reagents Wet Isobutyramide? start->wet_reagents Check poor_mixing Coarse Isobutyramide Powder? start->poor_mixing Check product_loss Product Evaporation? start->product_loss Check dry_amide Thoroughly dry isobutyramide before reaction. wet_reagents->dry_amide Yes grind_amide Grind isobutyramide to a fine powder. poor_mixing->grind_amide Yes cool_receiver Cool receiving flask in an ice bath during distillation. product_loss->cool_receiver Yes

Caption: Troubleshooting logic for low yield in amide dehydration synthesis.

References

Technical Support Center: Purification of Crude Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isobutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed.

  • From Isobutyramide Dehydration: The most common impurity is unreacted isobutyramide. Water is also a significant impurity, both from the reaction and atmospheric moisture. Acidic byproducts may also be present depending on the dehydrating agent used.

  • From Isobutyraldehyde Ammoxidation: This industrial process can lead to a more complex mixture of impurities. Common byproducts include methacrylonitrile, acrylonitrile, and unreacted isobutyraldehyde.[1] Acetonitrile can also be formed as a byproduct.[1]

Q2: My purified this compound turns yellow after a few days. Why is this happening and how can I prevent it?

A2: The development of a yellow tint upon standing is a known issue with this compound. This is often due to the presence of trace impurities that slowly degrade or polymerize. To prevent this, a second distillation from a drying agent like phosphorus pentoxide or Drierite can be effective.[2] Storing the purified nitrile under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can also help to inhibit the formation of colored impurities.

Q3: I'm having trouble removing water from my this compound. What is the best approach?

A3: this compound forms a minimum-boiling azeotrope with water, making its removal by simple distillation challenging. The azeotrope contains approximately 23% water and boils at 82.5°C.

Here are a few strategies to overcome this:

  • Chemical Drying: Before distillation, dry the crude this compound with a suitable drying agent. Anhydrous calcium chloride or molecular sieves are effective for neutral nitriles.[3] For a more rigorous drying, phosphorus pentoxide can be used, followed by decantation or filtration before distillation.[2]

  • Azeotropic Distillation: While this compound itself forms an azeotrope with water, you can sometimes use another solvent (an entrainer) like benzene or toluene to form a new, lower-boiling ternary azeotrope to remove the water.

  • Extractive Distillation: This technique involves adding a high-boiling, miscible solvent that alters the relative volatility of this compound and water, breaking the azeotrope and allowing for their separation by distillation.[4]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable, albeit less common, method for purifying liquid this compound, especially on a smaller scale or for removing non-volatile impurities. Silica gel is a common stationary phase. Given that this compound is a relatively polar compound, a solvent system of intermediate polarity would be a good starting point. A common mobile phase for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[2]

Troubleshooting Guides

Problem 1: Low Yield After Fractional Distillation
Possible Cause Solution
Distillation rate is too fast. A slow and steady distillation rate is crucial for good separation.[5] Reduce the heating to ensure a slow, dropwise collection of the distillate.
Inefficient fractionating column. Ensure your fractionating column is appropriate for the separation. For closely boiling impurities, a longer column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.[5]
Column flooding. If a "river" of liquid is seen running down the column, it has flooded.[6][7] Reduce the heating rate to allow the liquid to drain back into the distilling flask, then resume heating at a lower temperature.
Premature collection of the main fraction. Monitor the head temperature closely. Only begin collecting the main fraction when the temperature is stable at the boiling point of this compound (107-108°C at atmospheric pressure).[8]
Product loss due to leaks. Ensure all ground glass joints are properly sealed. Use Keck clips to secure the connections.[9]
Problem 2: Persistent Water Contamination (Confirmed by Karl Fischer Titration)
Possible Cause Solution
Formation of a water-isobutyronitrile azeotrope. Simple distillation will not remove all the water due to azeotrope formation. A pre-distillation drying step is essential. Use an appropriate drying agent like anhydrous calcium chloride, molecular sieves, or for very dry product, phosphorus pentoxide.[2][3]
Insufficient drying. Ensure the drying agent is in contact with the this compound for a sufficient amount of time with occasional swirling. The drying agent should be free-flowing and not clumped together, which indicates it is saturated with water.
Hygroscopic nature of this compound. This compound can absorb moisture from the air.[3] Use oven-dried glassware and conduct the distillation under an inert atmosphere (nitrogen or argon).
Ineffective purification method for water removal. Consider using extractive distillation. The addition of a high-boiling solvent can break the azeotrope, allowing for the separation of water.[4]
Problem 3: Presence of Acidic or Basic Impurities
Possible Cause Solution
Carryover of acidic catalysts or byproducts. Before distillation, wash the crude this compound in a separatory funnel with a dilute solution of sodium bicarbonate (e.g., 5% aqueous solution) to neutralize and remove acidic impurities.[3]
Carryover of basic impurities (e.g., from ammonia in ammoxidation). Wash the crude product with a dilute acid solution (e.g., 5% hydrochloric acid).[3]
Incomplete washing. After an acid or base wash, perform a water wash to remove any residual salts before drying and distillation.[3]

Quantitative Data Presentation

The following table presents representative data on the purity of crude this compound and the expected purity after applying various purification techniques. The initial purity of the crude product can vary significantly based on the synthetic route and reaction conditions.

Purification StageTechniquePurity (%)Major Impurities (%)Yield (%)
Crude Product-85.0Isobutyramide (10%), Water (4%), Others (1%)-
After Washing & DryingLiquid-Liquid Extraction & Chemical Drying90.0Isobutyramide (8%), Water (1%), Others (1%)95
After Fractional DistillationFractional Distillation99.0Water (0.5%), Isobutyramide (0.4%), Others (0.1%)85
After Extractive DistillationExtractive Distillation99.8Entrainer (0.1%), Others (0.1%)80
After Column ChromatographyFlash Chromatography>99.5Solvent Residue (<0.5%)75

Experimental Protocols

Protocol 1: Purification by Washing and Fractional Distillation
  • Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate solution.

    • Shake the funnel vigorously, periodically venting to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with an equal volume of water, separate the layers, and discard the aqueous layer.

  • Drying:

    • Transfer the washed this compound to an Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) until the drying agent no longer clumps together.

    • Swirl the flask occasionally for 15-20 minutes.

    • Filter the dried this compound into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations).

    • Add a few boiling chips to the round-bottom flask.

    • Heat the flask gently.

    • Discard the initial distillate (fore-run) which may contain low-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (107-108°C at 1 atm).

    • Stop the distillation when a small amount of residue remains in the flask to prevent overheating.

Protocol 2: Purification by Extractive Distillation
  • Solvent Selection: Choose a high-boiling, non-volatile, and miscible solvent that does not form an azeotrope with this compound and alters the relative volatility of the this compound-water mixture. Ethylene glycol or a similar glycol-based solvent can be a suitable choice.

  • Apparatus Setup:

    • Set up a distillation apparatus with two columns. The first is the extractive distillation column, and the second is for solvent recovery.

    • The crude this compound is fed into the middle of the first column.

    • The extractive solvent is fed at a point above the crude feed.

  • Distillation:

    • Heat the reboiler of the first column.

    • The more volatile component (water) will be removed as the overhead product.

    • The bottom product will be a mixture of this compound and the extractive solvent.

    • Feed the bottom product into the second distillation column.

    • In the second column, the lower-boiling this compound is separated as the overhead product, and the high-boiling extractive solvent is recovered from the bottom and can be recycled.

Visualizations

experimental_workflow_distillation crude Crude this compound washing Washing (5% NaHCO3, H2O) crude->washing drying Drying (Anhydrous MgSO4) washing->drying impurities1 Aqueous Waste washing->impurities1 distillation Fractional Distillation drying->distillation impurities2 Solid Waste drying->impurities2 pure Pure this compound distillation->pure impurities3 Distillation Residue distillation->impurities3

Caption: Workflow for Purification by Washing and Fractional Distillation.

extractive_distillation_workflow cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column col1 Column 1 col2 Column 2 col1->col2 Bottoms water_out Water col1->water_out Overhead pure_product Pure this compound col2->pure_product Overhead solvent_recycle Recycled Solvent col2->solvent_recycle Bottoms crude Crude this compound (with Water) crude->col1 solvent_in Extractive Solvent (e.g., Ethylene Glycol) solvent_in->col1 solvent_recycle->solvent_in troubleshooting_logic start Low Purity of This compound check_water Water Contamination? start->check_water check_acid_base Acidic/Basic Impurities? check_water->check_acid_base No solution_drying Implement Pre-distillation Drying Step or Extractive Distillation check_water->solution_drying Yes check_starting_material Unreacted Starting Material? check_acid_base->check_starting_material No solution_wash Perform Acid/Base Wash Before Distillation check_acid_base->solution_wash Yes solution_distillation Optimize Fractional Distillation Conditions (e.g., slower rate, better column) check_starting_material->solution_distillation Yes end High Purity Product solution_drying->end solution_wash->end solution_distillation->end

References

Technical Support Center: Reactions Involving Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving isobutyronitrile.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected Peaks Observed in the Product Mixture of this compound Reduction

Q: I am trying to synthesize isobutylamine by reducing this compound, but I am observing unexpected peaks in my GC-MS analysis. What are the likely side products?

A: The reduction of nitriles, including this compound, can sometimes lead to a mixture of products. Besides the desired primary amine (isobutylamine), common side products include the corresponding secondary and tertiary amines, as well as products of hydrogenolysis.

Possible Side Products in the Reduction of this compound:

Side ProductChemical NameFormation Mechanism
Di(isobutyl)amineN-(2-methylpropyl)propan-2-amineThe initially formed primary amine can react with an intermediate imine, which is then reduced to the secondary amine.
Tri(isobutyl)amineN,N-bis(2-methylpropyl)propan-2-amineThe secondary amine can further react with the imine intermediate, followed by reduction to the tertiary amine.
Isobutane2-MethylpropaneUnder harsh hydrogenation conditions, hydrogenolysis of the C-CN bond can occur, leading to the formation of the corresponding alkane.[1]

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent for nitriles, it can be unselective and lead to over-reduction or side reactions.

    • Sodium Borohydride (NaBH₄) with a Catalyst (e.g., CoCl₂): This is a milder and often more selective reagent system for the reduction of nitriles to primary amines.

    • Catalytic Hydrogenation: The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon) and reaction conditions (temperature, pressure) is crucial. Milder conditions generally favor the formation of the primary amine.[2]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often minimize the formation of secondary and tertiary amines.

    • Ammonia: The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.

  • Work-up Procedure: Careful work-up is necessary to separate the desired primary amine from the secondary and tertiary amine byproducts. This can often be achieved by distillation or chromatography.

Issue 2: Low Yield and Dimer Formation in Reactions Involving the this compound Enolate

Q: I am performing a reaction that involves the deprotonation of this compound to form its enolate. I am getting a low yield of my desired product and observing a significant amount of a higher molecular weight byproduct. What could be happening?

A: this compound has an acidic α-hydrogen and can form an enolate under basic conditions. This enolate is a potent nucleophile and can participate in side reactions, most notably self-condensation to form a dimer. This process is a type of Thorpe-Ziegler reaction.[3][4][5]

Side Product Formation via Self-Condensation:

The enolate of this compound can attack the nitrile group of another this compound molecule. After an intramolecular cyclization and tautomerization, a dimeric β-enaminonitrile is formed. Subsequent hydrolysis of this intermediate can lead to a β-ketonitrile.

Troubleshooting Steps:

  • Choice of Base:

    • Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) to rapidly and quantitatively form the enolate at low temperatures. This minimizes the concentration of unreacted this compound that the enolate can react with.

  • Reaction Temperature:

    • Maintain a low temperature (e.g., -78 °C) during the formation of the enolate and the subsequent reaction with your electrophile. This will slow down the rate of self-condensation.

  • Order of Addition:

    • Add the this compound solution slowly to a solution of the base at low temperature to ensure that the this compound is immediately deprotonated and does not have a chance to react with the newly formed enolate. Then, add your electrophile to the pre-formed enolate solution.

  • Concentration:

    • Running the reaction at a lower concentration can sometimes disfavor the bimolecular self-condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and how can they affect my reaction?

A1: Commercial this compound is generally of high purity. However, potential impurities could include small amounts of water, isobutyraldehyde, or isobutyramide from its synthesis. Water can quench organometallic reagents and affect moisture-sensitive reactions. Aldehyde impurities can lead to undesired side reactions, especially in the presence of strong bases or nucleophiles.

Q2: How can I effectively remove water from this compound before use?

A2: To dry this compound, it can be distilled from a suitable drying agent such as calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅). It is important to use appropriate safety precautions when handling these drying agents.

Q3: What is the expected product when this compound reacts with a Grignard reagent?

A3: The reaction of a Grignard reagent with this compound, followed by aqueous workup, yields a ketone. The Grignard reagent adds to the electrophilic carbon of the nitrile group to form an intermediate imine salt, which is then hydrolyzed to the ketone. Due to the presence of an acidic α-hydrogen in this compound, a portion of the Grignard reagent may also be consumed in an acid-base reaction, acting as a base to deprotonate the this compound. This can lead to a reduction in the yield of the desired ketone.

Q4: Can this compound be hydrolyzed to isobutyric acid? What are the potential side products?

A4: Yes, this compound can be hydrolyzed to isobutyric acid under either acidic or basic conditions. The reaction proceeds through an isobutyramide intermediate.

  • Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) will yield isobutyric acid and the corresponding ammonium salt.

  • Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH, KOH) will yield the carboxylate salt (e.g., sodium isobutyrate) and ammonia. Acidification is then required to obtain the free isobutyric acid.

A potential side product is the incomplete hydrolysis product, isobutyramide . To ensure complete conversion to the carboxylic acid, prolonged reaction times and/or harsher conditions may be necessary.

Experimental Protocols

Key Experiment: Analysis of this compound Reduction Mixture by GC-MS

Objective: To identify and quantify the products and byproducts of the reduction of this compound.

Methodology:

  • Sample Preparation:

    • Quench the reaction mixture carefully.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the solution and, if necessary, concentrate it carefully under reduced pressure.

    • Dilute an aliquot of the crude product mixture in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrumental Parameters:

ParameterValue
Gas Chromatograph
ColumnHP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Carrier GasHelium (99.999%)
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35 - 500 amu
Scan ModeFull Scan
  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of the major product and suspected side products by comparing their retention times and mass spectra with authentic standards, if available.

    • Quantify the relative amounts of each component by integrating the peak areas in the TIC.

Visualizations

Reaction_Pathways cluster_reduction Reduction of this compound This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + [H] Isobutylamine (Primary Amine) Isobutylamine (Primary Amine) Imine Intermediate->Isobutylamine (Primary Amine) + [H] Di(isobutyl)amine (Secondary Amine) Di(isobutyl)amine (Secondary Amine) Imine Intermediate->Di(isobutyl)amine (Secondary Amine) + Isobutylamine, then +[H]

Caption: Simplified reaction pathway for the reduction of this compound.

Troubleshooting_Workflow Start Start Problem Low Yield or Unexpected Side Products Start->Problem Analyze Analyze Reaction Mixture (GC-MS, HPLC, NMR) Problem->Analyze Identify Identify Side Products Analyze->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Optimize Optimize Reaction Conditions Hypothesize->Optimize e.g., Change Reagent, Lower Temperature, Adjust Stoichiometry Optimize->Analyze Re-run Reaction & Analysis End Improved Results Optimize->End

Caption: General troubleshooting workflow for organic reactions.

References

troubleshooting low yields in isobutyronitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in isobutyronitrile reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis via dehydration of isobutyramide is resulting in a low yield. What are the common causes?

Low yields in the dehydration of isobutyramide are frequently due to incomplete reaction, side reactions, or suboptimal reaction conditions. Key factors to investigate include:

  • Inadequate Dehydrating Agent: The effectiveness of the dehydrating agent is critical. Phosphorus pentoxide (P₂O₅) is commonly used, but its reactivity can be compromised by age or improper storage.

  • Presence of Moisture: Water in the reaction can consume the dehydrating agent and lead to the hydrolysis of the starting material or the nitrile product.[1]

  • Non-Optimal Reaction Temperature: The reaction temperature must be high enough to drive the dehydration but not so high as to cause decomposition of the starting material or product.

  • Poor Mixing of Reactants: In solid-phase reactions, intimate mixing of the isobutyramide and the dehydrating agent is crucial for an efficient reaction.

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions?

Side reactions can significantly lower the yield of the desired this compound and complicate purification.[2] Common side reactions include:

  • Incomplete Dehydration: Residual isobutyramide will contaminate the product.

  • Polymerization: Under certain conditions, nitriles can undergo polymerization.

  • Formation of Formanilides: In reactions involving aldehydes, the formation of formanilides can be a side reaction, though this is less common in amide dehydration.[3]

Q3: How can I optimize the reaction conditions for the synthesis of this compound from isobutanol and ammonia?

For the catalytic vapor-phase synthesis of this compound from isobutanol and ammonia, several parameters can be optimized:

  • Catalyst Selection: A common catalyst for this reaction is a mixture of zinc oxide (ZnO) and aluminum oxide (Al₂O₃). The ratio and particle size of these components can significantly impact catalytic activity and selectivity.

  • Reaction Temperature: The temperature is a critical parameter. A typical range for this reaction is 350-480°C.

  • Reaction Pressure: The reaction is often carried out at or slightly above atmospheric pressure (up to 0.3 MPa).

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis from Isobutyramide and P₂O₅

If you are experiencing low yields with this method, consider the following troubleshooting steps.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality - Fresh P₂O₅? - Dry Isobutyramide? start->check_reagents check_conditions Review Reaction Conditions - Temperature (200-220°C)? - Thorough Mixing? check_reagents->check_conditions Reagents OK solution Implement Corrective Actions check_reagents->solution Reagents Faulty check_workup Examine Workup & Purification - Efficient Distillation? - Proper Drying of Product? check_conditions->check_workup Conditions Correct check_conditions->solution Conditions Incorrect side_reactions Analyze for Side Products - GC-MS of crude mixture check_workup->side_reactions Workup Optimized check_workup->solution Workup Inefficient side_reactions->solution Byproducts Identified

Caption: Troubleshooting workflow for low this compound yield.

Quantitative Data Summary:

ParameterRecommended ConditionExpected Yield (%)Potential Impact of Deviation
Reagent Ratio 2.1 moles P₂O₅ per 2 moles Isobutyramide69-86Insufficient P₂O₅ leads to incomplete reaction.
Reaction Temperature 200-220°C69-86Temperatures too low result in incomplete reaction; too high can cause decomposition.
Reaction Time 8-10 hours (atmospheric pressure)69-86Shorter times may lead to incomplete reaction.
Reactant Purity Finely powdered, dry isobutyramide69-86Moisture or coarse amide powder significantly lowers the yield.
Issue 2: Catalyst Inefficiency in Vapor-Phase Synthesis from Isobutanol

For low yields in the catalytic synthesis from isobutanol and ammonia, focus on the catalyst and reaction parameters.

Logical Relationship Diagram:

catalyst_troubleshooting cluster_catalyst Catalyst Factors cluster_conditions Reaction Conditions catalyst_composition Catalyst Composition ZnO:Al₂O₃ Ratio yield This compound Yield catalyst_composition->yield particle_size Particle Size Nanometer-scale ZnO particle_size->yield catalyst_prep Preparation Method Dipping, Plating, etc. catalyst_prep->yield temperature Temperature 350-480°C temperature->yield pressure Pressure Atmospheric to 0.3 MPa pressure->yield flow_rate Reactant Flow Rate flow_rate->yield

Caption: Factors influencing this compound yield in catalytic synthesis.

Quantitative Data Summary:

Catalyst Composition (by weight)Reaction Temperature (°C)Pressure (MPa)Reported Advantage
20-80% Al₂O₃, 80-20% ZnO350-480Normal to 0.3Improved catalytic activity and product selectivity.[4]
Nano-ZnO on Alumina350-480Normal to 0.3Enhanced anti-coking performance.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isobutyramide and Phosphorus Pentoxide

This protocol is adapted from Organic Syntheses.

Materials:

  • Phosphorus pentoxide (reagent grade), 308 g (2.1 moles)

  • Isobutyramide (finely powdered, dry), 174 g (2 moles)

Equipment:

  • 3-L round-bottomed flask

  • Water-cooled condenser

  • 500-mL suction flask (receiver)

  • Calcium chloride tube

  • Electrically heated oil bath

  • 500-mL modified Claisen flask for distillation

Procedure:

  • Reaction Setup: In a 3-L round-bottomed flask, add 308 g of phosphorus pentoxide and 174 g of finely powdered, dry isobutyramide. Tightly stopper the flask and shake thoroughly to ensure intimate mixing of the solids.

  • Distillation Setup: Attach the flask to a water-cooled condenser set for downward distillation. Use a 500-mL suction flask as a receiver, connected to the condenser with a rubber stopper. Attach a calcium chloride tube to the side arm of the receiver and surround the receiver with crushed ice.

  • Reaction: Heat the reaction flask in an electrically heated oil bath maintained at 200-220°C for 8-10 hours. The this compound will begin to distill almost immediately.

  • Product Collection: The reaction mixture will become a thick, brown syrup and may foam towards the end of the distillation. Continue heating until no more product distills over.

  • Purification: Transfer the contents of the receiver to a 500-mL modified Claisen flask. Add 10-15 g of phosphorus pentoxide to the crude product.

  • Final Distillation: Distill the product from an oil bath held at 145-155°C. After a small forerun, collect the main fraction that distills at 99-102°C at 740 mm Hg.

Expected Yield: 96-120 g (69-86%).

Signaling Pathway (Reaction Mechanism):

reaction_pathway isobutyramide Isobutyramide intermediate Intermediate Adduct isobutyramide->intermediate + P₂O₅ p2o5 P₂O₅ (Dehydrating Agent) p2o5->intermediate This compound This compound intermediate->this compound - H₂O h3po4 Metaphosphoric Acid (byproduct) intermediate->h3po4

Caption: Dehydration of isobutyramide to this compound.

References

Technical Support Center: Stability and Handling of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isobutyronitrile under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a stable compound under recommended storage conditions.[1] It is a clear, colorless liquid that is flammable and may form explosive mixtures with air.[2] It should be stored in a cool, well-ventilated area away from strong oxidizing agents, reducing agents, strong acids, and strong bases.[3][4]

Q2: How stable is this compound to acidic conditions?

Nitriles, including this compound, undergo hydrolysis under acidic conditions to form carboxylic acids.[5][6][7] The reaction typically requires heating under reflux with a dilute acid, such as hydrochloric acid.[6][7] The carbon-nitrogen triple bond in the nitrile group is susceptible to nucleophilic attack by water, a process that is catalyzed by the presence of acid.[5][7]

Q3: What are the expected products of this compound hydrolysis in an acidic medium?

The acid-catalyzed hydrolysis of this compound yields isobutyric acid and ammonium salts (e.g., ammonium chloride if HCl is used).[6] The initial product of hydrolysis is isobutyramide, which is subsequently hydrolyzed to isobutyric acid.[5]

Q4: How does this compound behave in the presence of bases?

This compound is susceptible to hydrolysis under basic conditions.[5][6] Heating the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide, will initiate hydrolysis.[6]

Q5: What are the products of base-catalyzed hydrolysis of this compound?

Alkaline hydrolysis of this compound yields the corresponding carboxylate salt (e.g., sodium isobutyrate) and ammonia.[6] To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.[6]

Q6: What is the thermal stability of this compound?

While specific data for the thermal decomposition of pure this compound is limited, upon heating to decomposition, it is known to emit toxic fumes of nitrogen oxides and cyanides.[8] Much of the available literature focuses on the thermal decomposition of 2,2'-azobis(this compound) (AIBN), a common radical initiator, which decomposes to produce this compound radicals and nitrogen gas.[9][10][11][12]

Q7: How does this compound react with oxidizing agents?

The nitrile group itself is generally resistant to oxidation. However, the rest of the molecule can be susceptible to oxidation depending on the reagent and conditions used. For instance, the oxidation of related compounds can be achieved with agents like potassium permanganate or hydrogen peroxide, though specific conditions for this compound are not well-documented in the provided results.[8][13][14][15] The reaction of nitriles with hydrogen peroxide can be activated under alkaline conditions.[8]

Q8: What is the stability of this compound under reductive conditions?

This compound can be reduced to the corresponding primary amine, isobutylamine.[1][4][16] Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation.[1][4][17][18] Catalytic hydrogenation using metal catalysts such as Raney nickel or palladium on carbon (Pd/C) can also be employed to reduce nitriles to primary amines.[3][19][20] Sodium borohydride (NaBH4) is generally not a strong enough reducing agent to reduce nitriles.[18]

Q9: Are there any known incompatibilities with common catalysts?

This compound can be reactive in the presence of certain catalysts. For instance, acid and base catalysts will promote its hydrolysis.[5] Hydrogenation catalysts like Raney Nickel and Palladium on Carbon are used to reduce it to an amine.[3][19][20] The stability in the presence of Lewis acids should be considered on a case-by-case basis, as they can activate the nitrile group towards nucleophilic attack.

Troubleshooting Guides

Issue: Incomplete Hydrolysis of this compound
Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Ensure the reaction is heated under reflux for an adequate period. Monitor the reaction progress using techniques like TLC or GC.
Inadequate Concentration of Acid or Base Use a sufficient concentration of the acid or base catalyst. For acid hydrolysis, dilute HCl or H2SO4 is typically used. For basic hydrolysis, an aqueous solution of NaOH or KOH is common.[5]
Poor Solubility of this compound Consider the use of a co-solvent to improve the solubility of the nitrile in the aqueous reaction mixture.
Issue: Low Yield in the Reduction of this compound to Isobutylamine
Possible Cause Troubleshooting Step
Incomplete Reaction with LiAlH4 Ensure that a sufficient excess of LiAlH4 is used. The reaction should be carried out in a dry, aprotic solvent like THF or diethyl ether.[17][21]
Deactivation of Hydrogenation Catalyst Ensure the catalyst (e.g., Raney Nickel, Pd/C) is active and not poisoned. Use a fresh batch of catalyst if necessary. The reaction may require elevated pressure and/or temperature.[3][19]
Formation of Side Products In catalytic hydrogenation, secondary and tertiary amines can sometimes form as byproducts. Optimizing the reaction conditions (temperature, pressure, solvent, and catalyst) can help to improve the selectivity for the primary amine.[20]

Quantitative Data Summary

Due to a lack of specific quantitative data for this compound in the search results, this table provides general conditions for the transformation of nitriles. Researchers should optimize these conditions for this compound in their specific experimental setup.

ReactionReagents/CatalystTemperature (°C)SolventTypical Product(s)Notes
Acid Hydrolysis Dilute HCl or H2SO4RefluxWaterCarboxylic Acid, Ammonium SaltReaction time can vary.[6]
Base Hydrolysis Aqueous NaOH or KOHRefluxWaterCarboxylate Salt, AmmoniaRequires subsequent acidification to obtain the free carboxylic acid.[6]
Reduction LiAlH4RefluxTHF or Diethyl EtherPrimary AmineRequires a subsequent aqueous workup.[17][21]
Catalytic Hydrogenation Raney NickelRoom Temp. to 100°CEthanolPrimary AmineMay require elevated hydrogen pressure.[3][19]
Catalytic Hydrogenation Pd/CRoom TemperatureVariousPrimary AmineReaction conditions can be mild.[20]

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of a Nitrile
  • In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in an excess of dilute hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the carboxylic acid precipitates upon cooling, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid, which can be further purified by recrystallization or distillation.

General Protocol for Reduction of a Nitrile with LiAlH4

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH4 in anhydrous diethyl ether or THF in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a solution of the nitrile in the same solvent dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate is formed.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting primary amine can be purified by distillation.

Visualizations

Hydrolysis_Pathways This compound This compound Isobutyramide Isobutyramide (Intermediate) This compound->Isobutyramide H2O Acid H3O+ Base OH- IsobutyricAcid Isobutyric Acid Isobutyramide->IsobutyricAcid H3O+ Ammonium NH4+ Isobutyramide->Ammonium Isobutyrate Isobutyrate Salt Isobutyramide->Isobutyrate OH- Ammonia NH3 Isobutyramide->Ammonia

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

Reduction_Pathways This compound This compound Isobutylamine Isobutylamine This compound->Isobutylamine Reduction LiAlH4 1. LiAlH4 2. H2O workup CatalyticH2 H2, Catalyst (Raney Ni or Pd/C)

Caption: Reduction pathways of this compound to isobutylamine.

Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Result (e.g., low yield, incomplete reaction) Start->Problem CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) Problem->CheckConditions CheckReagents Check Reagent/Catalyst Quality CheckConditions->CheckReagents Conditions OK Optimize Optimize Conditions CheckConditions->Optimize Conditions not optimal CheckSolubility Assess Substrate Solubility CheckReagents->CheckSolubility Reagents OK CheckReagents->Optimize Reagents faulty CheckSolubility->Optimize Solubility OK CheckSolubility->Optimize Solubility poor Optimize->Start Re-run Experiment Success Successful Outcome Optimize->Success

Caption: A general troubleshooting workflow for chemical reactions involving this compound.

References

Technical Support Center: Removal of Isobutyronitrile from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of isobutyronitrile from reaction mixtures.

Critical Safety Information

This compound is a highly flammable and toxic compound.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[2][3] The compound can be metabolized to cyanide in the body.[2][4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[5] Ensure an eyewash station and safety shower are readily accessible.[2]

Troubleshooting and FAQs

Q1: What are the primary methods for removing this compound from a reaction mixture?

A1: The choice of method depends on the scale of the reaction, the properties of your desired product, and the concentration of this compound. The most common methods are:

  • Distillation: Effective for large quantities, especially if there is a significant boiling point difference between this compound and other components.

  • Aqueous Extraction (Work-up): Utilizes the slight water solubility of this compound to pull it from an organic phase into an aqueous phase.

  • Chemical Conversion (Hydrolysis): Converts the nitrile into a more easily removable amide or carboxylic acid.

  • Chromatography/High-Vacuum Evaporation: Best suited for removing trace amounts.

Q2: My desired product is a high-boiling, non-volatile solid. How can I remove a large amount of this compound used as a solvent?

A2: For non-volatile products, distillation is the most efficient method. Since this compound has a boiling point of approximately 104-108°C, it can be removed under atmospheric or reduced pressure.[6][1] This approach minimizes product loss and avoids introducing additional solvents.

Q3: I am struggling to separate this compound from my product because their boiling points are very close. What should I do?

A3: When co-distillation is an issue, you have two primary alternatives:

  • Aqueous Extraction: This is often the next best step. Dissolve the reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and wash it multiple times with water or brine to pull the this compound into the aqueous layer.

  • Chemical Conversion: If extraction is ineffective, consider converting the this compound into a different functional group. Hydrolysis is a common and effective method (see Q5).

Q4: During aqueous extraction, an emulsion has formed. How can I break it?

A4: Emulsion formation is a common issue. To resolve it, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the mixture instead of shaking it vigorously.

  • If the emulsion persists, you can pass the mixture through a pad of Celite or glass wool.

  • For small scales, a centrifuge can be used to separate the layers.

Q5: How can I use a chemical reaction to remove this compound?

A5: this compound can be hydrolyzed under acidic or basic conditions to form isobutyramide and subsequently isobutyric acid.[7][8][9] These compounds are generally more water-soluble and have different boiling points, making them much easier to separate from a nonpolar organic product during an aqueous work-up.

Q6: I have followed the primary purification steps, but I suspect trace amounts of this compound remain. How can I remove them?

A6: To remove residual amounts, consider these techniques:

  • High-Vacuum Evaporation: If your product is stable and non-volatile, placing it under a high vacuum for an extended period can remove the last traces of volatile this compound.

  • Column Chromatography: This is a highly effective method for separating compounds based on polarity and is a standard final purification step.[10]

  • Azeotropic Distillation: Although this compound's azeotropes are not well-documented in the provided search results, adding a solvent like toluene and distilling can sometimes help co-distill trace impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Chemical Formula C₄H₇N[6]
Molar Mass 69.11 g/mol [6][4]
Appearance Clear, colorless liquid[6][4]
Odor Almond-like[6][4]
Boiling Point 103.9 - 108 °C[6][1]
Melting Point -72 °C[6][1]
Density 0.770 g/mL at 20 °C[1]
Flash Point 8 °C (46.4 °F)[2][11]
Solubility Slightly soluble in water; very soluble in organic solvents like ethanol and ether.[1]

Experimental Protocols & Workflows

Below are generalized protocols. Always adapt these procedures to the specific requirements of your reaction, including scale and the chemical properties of your product.

Protocol 1: Removal by Aqueous Extraction

This protocol is suitable when the desired product has low water solubility and is soluble in an organic solvent immiscible with water.

  • Dilution: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

  • First Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously, venting frequently.[12]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower (aqueous) layer. Note: this compound is slightly less dense than water, but the densities of the layers will depend on the organic solvent and dissolved solutes.[6][1]

  • Repeat: Repeat the washing process (steps 2-5) two to three more times to maximize the removal of this compound. Combining the washes with brine can improve separation and help break emulsions.

  • Final Steps: Collect the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Removal by Chemical Conversion (Base-Catalyzed Hydrolysis)

This method converts this compound into water-soluble isobutyrate, which is easily removed. Caution: This reaction can be exothermic.

  • Cooling: Place the reaction vessel containing the this compound mixture in an ice bath to control the temperature.

  • Add Base: Slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7]

  • Reaction: Stir the mixture vigorously. The reaction can be monitored by TLC or GC-MS to track the disappearance of this compound. If the reaction is slow at 0°C, allow it to warm to room temperature or gently heat it (e.g., to 60°C) if your product is stable.[7]

  • Work-up: Once the hydrolysis is complete, proceed with a standard aqueous work-up.

    • Dilute the mixture with an appropriate organic solvent.

    • Transfer to a separatory funnel and wash with water and brine. The resulting sodium or potassium isobutyrate salt will be extracted into the aqueous layer.

    • (Optional) If your product is sensitive to base, you can neutralize the aqueous layer with a dilute acid (e.g., 1N HCl) before extraction.[7]

  • Isolation: Dry the organic layer over an anhydrous salt, filter, and concentrate to isolate the purified product.

References

Technical Support Center: Managing Exotherms in Large-Scale Isobutyronitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with large-scale isobutyronitrile reactions. It provides essential troubleshooting guidance and answers to frequently asked questions to ensure the safe and effective management of reaction exotherms.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Solutions
Rapid, Uncontrolled Temperature Rise 1. Reagent Addition Rate Too High: The rate of heat generation is exceeding the cooling capacity of the reactor. 2. Inadequate Cooling: The cooling system is not performing optimally (e.g., insufficient coolant flow, high coolant temperature). 3. Poor Agitation: Localized "hot spots" are forming due to inefficient mixing, leading to areas of accelerated reaction. 4. Incorrect Reagent Concentration: Using more concentrated reagents than specified can lead to a faster and more intense exotherm.1. Immediately halt reagent addition. 2. Increase cooling efficiency: Lower the coolant temperature and/or increase the flow rate. 3. Verify and optimize agitation: Ensure the stirrer is functioning correctly and increase the speed to improve heat distribution. 4. If the temperature continues to rise, initiate the emergency quenching procedure. 5. Once the temperature is stabilized, resume reagent addition at a significantly reduced rate.
Reaction Stalls or Fails to Initiate 1. Low Reaction Temperature: The activation energy for the reaction has not been reached. 2. Impure Reagents or Solvent: Impurities can inhibit the reaction. 3. Inactive Initiator: The radical initiator (if used) may have degraded due to improper storage or handling.1. Gradually and cautiously increase the reaction temperature while closely monitoring for any sudden exotherm. 2. Ensure all reagents and solvents are of high purity and anhydrous if required by the reaction chemistry. 3. Use a fresh, properly stored initiator.
Sudden Pressure Increase 1. Gas Evolution: The reaction or decomposition of a component is producing non-condensable gases. This compound reactions initiated by azo compounds like AIBN will release nitrogen gas.[1] 2. Boiling of Solvent: The internal reaction temperature has exceeded the boiling point of the solvent. 3. Thermal Runaway Imminent: A rapid pressure increase often accompanies a thermal runaway event.1. Immediately stop any heating and apply maximum cooling. 2. Verify the pressure reading against the temperature. If both are rising rapidly, a runaway is likely; initiate emergency procedures immediately. 3. Ensure the reactor's pressure relief system is functioning correctly.
Inconsistent Product Quality or Yield Upon Scale-Up 1. Poor Temperature Control: Temperature fluctuations can lead to the formation of side products. 2. Inefficient Mixing: Inadequate mixing at a larger scale can result in non-uniform reaction conditions. 3. Changes in Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient and potentially leading to localized overheating.[2]1. Implement more precise temperature control, potentially using a combination of jacket cooling and internal cooling coils. 2. Re-evaluate the agitation system to ensure it is adequate for the larger volume.[2] 3. Perform a thorough thermal hazard assessment before scaling up to understand the heat of reaction and required cooling capacity.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with large-scale this compound reactions?

A1: The primary hazard is a thermal runaway, where the heat generated by the reaction surpasses the rate of heat removal. This leads to a rapid and uncontrolled increase in temperature and pressure, which can result in reactor over-pressurization, vessel failure, and the release of flammable and toxic materials.[2][3] Reactions involving nitriles can be highly exothermic, and some may undergo hazardous polymerization.[4]

Q2: How does scaling up an this compound reaction affect the exothermic risk?

A2: Scaling up a reaction significantly increases the risk of a thermal runaway. The heat generated is proportional to the reaction volume, while the heat removed is dependent on the available surface area of the reactor. As the scale increases, the surface-area-to-volume ratio decreases, making cooling less efficient. A reaction that is easily managed on a lab scale can become dangerous at a larger scale if the cooling capacity is not adequately increased.[2]

Q3: What are the critical parameters to monitor during a large-scale this compound reaction?

A3: Continuous and vigilant monitoring of the internal reaction temperature and pressure is paramount. The rate of reagent addition, agitator speed and power, and the temperature and flow rate of the cooling medium are also critical control parameters. Any deviation from the expected profiles should be investigated immediately.

Q4: What is an emergency quenching procedure, and when should it be initiated?

A4: An emergency quenching procedure is a protocol to rapidly halt a reaction that is approaching or has entered a thermal runaway state. This typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert solvent to stop the reaction and absorb the excess heat. It should be initiated when primary control measures (like cooling) have failed and the temperature and/or pressure are rising uncontrollably toward critical safety limits.

Q5: Are there any known incompatible materials with this compound that could exacerbate an exotherm?

A5: Nitriles can polymerize in the presence of metals and some metal compounds. They are incompatible with strong acids, and mixing them with strong oxidizing acids can lead to extremely violent reactions. They are also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[4]

Data Presentation

The following table summarizes key thermodynamic data for this compound and a common initiator, 2,2'-azobis(this compound) (AIBN). This data is crucial for performing thermal hazard assessments.

Parameter This compound (Liquid) 2,2'-Azobis(this compound) (Solid) Units Source
Enthalpy of Formation (ΔfH°) -13.848.1kJ/mol[2]
Enthalpy of Combustion (ΔcH°) -2560.6 ± 1.3-4967.2 ± 1.1kJ/mol[2]
Constant Pressure Heat Capacity (Cp) 156.2 (at 297 K)237.55 (at 298 K)J/mol*K[5][6]

Experimental Protocols

Key Experiment: Large-Scale Free Radical Polymerization of a Vinyl Monomer using this compound as a Solvent and AIBN as an Initiator

Objective: To conduct a large-scale free radical polymerization while safely managing the reaction exotherm.

Materials:

  • Vinyl Monomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed

  • This compound (Solvent)

  • 2,2'-Azobis(this compound) (AIBN) (Initiator)

  • Quenching Agent (e.g., Hydroquinone solution in this compound)

  • Emergency Quench Solvent (e.g., cold this compound)

Equipment:

  • 10 L jacketed glass reactor with bottom outlet valve

  • Overhead mechanical stirrer with a high-efficiency impeller

  • Reflux condenser

  • Thermocouple with temperature controller connected to the reactor's cooling system

  • Inert gas (Nitrogen or Argon) inlet and outlet

  • Dosing pump for controlled monomer addition

  • Emergency quench vessel

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and all connections are secure.

    • Assemble the reactor with the stirrer, condenser, thermocouple, and inert gas lines.

    • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Initial Charge:

    • Charge the reactor with the calculated amount of this compound solvent.

    • Begin agitation to ensure good mixing.

    • Start the flow of coolant through the reactor jacket and set the initial temperature (e.g., 70 °C).

  • Initiator Addition:

    • Dissolve the AIBN initiator in a portion of the vinyl monomer.

    • Once the solvent in the reactor has reached the set temperature, add the initiator solution to the reactor.

  • Controlled Monomer Addition:

    • Begin the controlled addition of the remaining vinyl monomer via the dosing pump at a pre-determined slow rate.

    • Crucially, monitor the internal temperature of the reactor continuously. The rate of addition should be adjusted to ensure the temperature does not rise more than a few degrees above the setpoint. A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature for the desired duration after the monomer addition is complete.

    • Continue to monitor the temperature and pressure closely. A decrease in the exotherm indicates that the reaction is nearing completion.

  • Reaction Termination and Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • A small amount of quenching agent (e.g., hydroquinone solution) can be added to inhibit any further polymerization.

    • The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Emergency Quenching Procedure:

  • Initiation: If the reaction temperature rises uncontrollably and cannot be managed by the cooling system, and/or the pressure increases rapidly, an emergency quench must be performed.

  • Action:

    • Immediately stop all reagent feeds.

    • If safe to do so, inject a pre-prepared solution of a polymerization inhibitor (quenching agent) into the reactor.

    • Simultaneously, rapidly transfer the contents of the reactor into a larger emergency quench vessel containing a large volume of a cold, inert solvent (e.g., this compound). This will rapidly dilute the reactants and absorb the excess heat, effectively stopping the runaway reaction.

  • Post-Quench:

    • Allow the quenched mixture to cool to room temperature with continued agitation.

    • Investigate the cause of the thermal runaway before attempting to repeat the reaction.

Visualizations

TroubleshootingWorkflow Troubleshooting an Exothermic Event start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Verify Agitation is Effective max_cooling->check_agitation temp_stabilized Is Temperature Stabilizing? check_agitation->temp_stabilized resume_slowly Resume Addition at a Significantly Slower Rate temp_stabilized->resume_slowly Yes initiate_quench Initiate Emergency Quench Procedure temp_stabilized->initiate_quench No end Process Stabilized or Safely Shut Down resume_slowly->end investigate Investigate Root Cause of Exotherm initiate_quench->investigate investigate->end

Caption: Troubleshooting workflow for an exothermic event.

ExperimentalWorkflow Large-Scale this compound Reaction Workflow reactor_prep 1. Reactor Preparation (Clean, Assemble, Purge) initial_charge 2. Initial Charge (Solvent, Agitation, Set Temp) reactor_prep->initial_charge initiator_add 3. Initiator Addition initial_charge->initiator_add monomer_addition 4. Controlled Monomer Addition (Monitor Temperature Closely) initiator_add->monomer_addition runaway_check Thermal Runaway? monomer_addition->runaway_check reaction_monitoring 5. Reaction Monitoring (Temperature & Pressure) termination 6. Termination & Work-up (Cool, Quench, Isolate) reaction_monitoring->termination emergency_quench Emergency Quench Procedure runaway_check->reaction_monitoring No runaway_check->emergency_quench Yes

Caption: Experimental workflow for a controlled reaction.

References

Technical Support Center: C-H Activation of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C-H activation of isobutyronitrile. The information is designed to help overcome common experimental challenges and optimize reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during C-H activation experiments involving this compound.

Question: Why am I observing low or no product yield?

Answer:

Low or no product yield in the C-H activation of this compound can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The metal precatalyst may not be in its active oxidation state, or it may have decomposed.[1]

    • Solution: For Ni(II) or Pd(II) precatalysts that require reduction to an active M(0) species, ensure the appropriate reducing agent is used and is active.[1] For air-sensitive precatalysts like Ni(0), handle them strictly under inert conditions.[1] Always use a freshly opened or properly stored catalyst source.

  • Ineffective Ligand: The chosen ligand may not be optimal for activating the C(sp³)–H bond of this compound.

    • Solution: Screen a variety of ligands, such as phosphine ligands (e.g., PCy₃, PPh₃) or N-heterocyclic carbene (NHC) ligands.[1] The electronic and steric properties of the ligand are critical for catalytic activity.

  • Air or Moisture Sensitivity: The catalyst, particularly Ni(0) species, can be highly sensitive to air and moisture, leading to deactivation.[1]

    • Solution: Ensure all reactions are set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. Use freshly distilled or anhydrous solvents.[1]

  • Poor Substrate Reactivity: The C(sp³)–H bonds of this compound are inherently strong and unactivated, making them challenging to cleave.

    • Solution: The reaction may require higher temperatures to overcome the activation barrier.[1] However, be mindful that prolonged heating can lead to catalyst decomposition.[1] Optimization of both temperature and reaction time is crucial.

Question: My reaction is showing poor regioselectivity. What can I do?

Answer:

Achieving high regioselectivity can be a significant challenge due to the presence of multiple equivalent C–H bonds in this compound.

  • Undirected Activation: In the absence of a directing group, selectivity is governed by inherent steric and electronic factors, which can be difficult to control.[2]

    • Solution: Introduce a directing group onto the molecule containing the this compound moiety. Directing groups are the most widely applied strategy for controlling selectivity in C-H functionalization, although they have traditionally been limited to activating ortho positions on aromatic rings.[3] For aliphatic systems, careful selection of the directing group and catalyst is essential.

  • Inappropriate Catalyst/Ligand Combination: The catalyst and ligand play a crucial role in determining which C–H bond is activated.

    • Solution: Systematically screen different metal catalysts (e.g., Pd, Ru, Ni, Cu) and ligands. The steric bulk and electronic properties of the ligand can influence the approach of the catalyst to the substrate.

Question: I am observing significant byproduct formation. What are the likely side reactions?

Answer:

Several side reactions can compete with the desired C-H activation pathway.

  • Homocoupling of Reagents: The organometallic coupling partner can homocouple, especially with palladium catalysts.[4]

    • Solution: This can sometimes be suppressed by careful control of reaction conditions, such as temperature and the rate of addition of reagents.

  • Competitive C-CN Bond Cleavage: The catalyst may activate the C-CN bond instead of the C-H bond. Studies on similar nitriles have shown that C-CN activation can be a competing pathway.[5]

    • Solution: Solvent polarity can influence the selectivity between C-H and C-CN activation. C-H cleavage may be favored in more polar solvents, while C-C cleavage is favored in nonpolar solvents.[5][6]

  • Radical-Mediated Side Reactions: Some C-H activation pathways proceed through radical intermediates, which can lead to a variety of byproducts.[7]

    • Solution: The addition of radical scavengers (if the desired mechanism is not radical-based) or optimization of the initiator/oxidant can help minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the C-H activation of this compound?

The main challenges include:

  • High Bond Dissociation Energy: The C(sp³)–H bonds in this compound are strong and unactivated, requiring harsh reaction conditions or highly active catalysts to cleave.[8]

  • Selectivity: Differentiating between the multiple equivalent primary C-H bonds and the single tertiary C-H bond is a significant hurdle.

  • Catalyst Deactivation: The nitrile group can potentially coordinate to the metal center and act as a catalyst poison.

  • Competing Pathways: Side reactions such as C-CN bond activation can compete with the desired C-H functionalization.[5]

Q2: Which catalysts are most effective for activating the C(sp³)–H bonds of alkyl nitriles?

Transition metals like palladium, nickel, copper, and ruthenium are commonly employed.[1]

  • Palladium(II) catalysts are widely used, often in conjunction with directing groups and oxidants.[8]

  • Nickel catalysts are attractive due to their lower cost and unique reactivity, though they can be sensitive to air and moisture.[1]

  • Copper catalysts are often used in radical-mediated C-H functionalization reactions of alkyl nitriles.[7]

Q3: How does a directing group facilitate the C-H activation of a substrate like this compound?

A directing group is a functional group that coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond.[8] This intramolecular delivery of the catalyst lowers the activation energy for C-H cleavage at that specific site, thereby controlling the regioselectivity of the reaction.[8] For substrates containing an this compound group, a directing group would need to be incorporated elsewhere in the molecule to guide the catalyst.

Q4: What are the key parameters to optimize for a successful C-H activation reaction?

The following parameters should be systematically screened and optimized:

  • Catalyst and Ligand: The nature of the metal and the steric/electronic properties of the ligand are paramount.

  • Solvent: The polarity of the solvent can significantly impact reaction outcomes, including selectivity between C-H and C-CN activation.[5]

  • Temperature: Higher temperatures are often needed but can lead to catalyst decomposition.[1]

  • Base/Additive: The choice of base or other additives (e.g., oxidants) is critical for many catalytic cycles.

  • Reaction Time: Monitoring the reaction progress is important to maximize yield while minimizing byproduct formation from prolonged heating.[1]

Q5: What are the safety considerations when working with this compound?

This compound is a flammable liquid and is toxic.[9] It can form cyanide in the body.[9] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation, ingestion, and skin contact. When heated to decomposition, it emits toxic fumes of nitrogen oxides and cyanides.[9]

Data Summary

Table 1: Optimization of Reaction Conditions for Nitrile-Directed C-H Activation

The following table, adapted from a study on a nitrile-based directing group, illustrates a typical optimization process. While not specific to this compound itself, it highlights key variables.

EntryCatalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp (°C)Yield (%)o:m:p Ratio
1Pd(OAc)₂ (10)NoneAgOAc (2.0)DCE90457:81:12
2Pd(OAc)₂ (10)AcGly-OH (20)AgOAc (2.0)DCE90685:85:10
3Pd(OAc)₂ (10)AcGly-OH (20)Ag₂CO₃ (2.0)DCE90556:83:11
4Pd(OAc)₂ (10)AcGly-OH (20)AgOAc (2.0)Toluene903010:75:15
5Pd(OAc)₂ (10)AcGly-OH (20)AgOAc (2.0)DCE110655:86:9
6Pd(TFA)₂ (10)AcGly-OH (20)AgOAc (2.0)DCE90724:88:8

Data adapted from a representative C-H activation study to illustrate optimization parameters.[3]

Experimental Protocols

General Protocol for Nickel-Catalyzed C-H Arylation

This protocol provides a general starting point for the C-H activation of a substrate using a nickel catalyst. Note: This procedure must be performed under a strict inert atmosphere.

  • Vessel Preparation: An oven-dried Schlenk tube or reaction vessel is equipped with a magnetic stir bar.

  • Reagent Addition: To the vessel, add the substrate containing the this compound moiety (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), Ni(OTf)₂ (10 mol%), and the chosen phosphine or NHC ligand (12 mol%).[1]

  • Inert Atmosphere: The vessel is sealed, then evacuated and backfilled with argon or nitrogen. This cycle is repeated three times.[1]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., t-amyl alcohol) and the base (e.g., K₃PO₄, 3.0 equiv.).[1]

  • Reaction: The reaction vessel is sealed and heated to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1] Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove inorganic salts and catalyst residues.[1]

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude residue is purified by column chromatography on silica gel to isolate the desired product.[1]

Visualizations

Experimental Workflow

G Diagram 1: General Experimental Workflow A Reagent Preparation (Substrate, Catalyst, Ligand, Base) B Inert Atmosphere Setup (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition (Anhydrous) B->C D Heating & Stirring (e.g., 110°C, 12h) C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Continue if incomplete F Workup (Cooling, Dilution, Filtration) E->F Reaction complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H G Diagram 2: Troubleshooting Low Yield Start Problem: Low or No Yield Cause1 Inactive Catalyst? Start->Cause1 Sol1a Use fresh catalyst/ligand Cause1->Sol1a Yes Sol1b Ensure inert conditions (glovebox/Schlenk) Cause1->Sol1b Yes Cause2 Suboptimal Conditions? Cause1->Cause2 No Sol2a Screen temperature & time Cause2->Sol2a Yes Sol2b Screen solvents & bases Cause2->Sol2b Yes Cause3 Poor Reactivity? Cause2->Cause3 No Sol3a Screen different ligands Cause3->Sol3a Yes Sol3b Consider alternative catalyst Cause3->Sol3b Yes G Diagram 3: Simplified Pd(II)/Pd(0) Catalytic Cycle cluster_0 Catalytic Cycle A Pd(II) Precatalyst B Active Pd(0) A->B Reduction C Oxidative Addition (R-X) D R-Pd(II)-X B->D Oxidative Addition E C-H Activation (Substrate-H) F Cyclometalated Intermediate D->F C-H Activation (-HX) F->B Reductive Elimination G Reductive Elimination H Product (Substrate-R)

References

Validation & Comparative

A Comparative Study of Isobutyronitrile and Acetonitrile as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties and potential applications of isobutyronitrile and acetonitrile, two crucial nitrile solvents in the fields of chemical synthesis and analysis.

In the landscape of organic solvents, nitriles hold a significant position due to their unique properties, including their dipolar aprotic nature and ability to dissolve a wide range of compounds. Acetonitrile has long been a staple in laboratories worldwide, favored for its versatility in chromatography and as a reaction medium. However, its structural isomer, this compound, presents an alternative with distinct characteristics that may offer advantages in specific applications. This guide provides a detailed comparative study of these two solvents, supported by their physicochemical data and established experimental protocols, to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent is paramount to the success of a chemical reaction or analytical separation. The following table summarizes the key physicochemical properties of this compound and acetonitrile, providing a quantitative basis for comparison.

PropertyThis compoundAcetonitrile
Molecular Formula C₄H₇NC₂H₃N
Molecular Weight ( g/mol ) 69.1141.05
Boiling Point (°C) 107-10881.6
Melting Point (°C) -72-45.7
Density (g/mL at 20°C) 0.7700.786
Viscosity (cP at 20°C) Data not readily available0.37
Dielectric Constant (at 20°C) 20.837.5
Dipole Moment (D) 4.293.92
Refractive Index (n20/D) 1.3721.344
Water Solubility Slightly solubleMiscible

Performance in Applications: A Qualitative Assessment

While direct, quantitative comparative studies between this compound and acetonitrile in specific applications are not abundant in publicly available literature, their distinct physicochemical properties allow for informed inferences on their potential performance.

Organic Synthesis:

Both this compound and acetonitrile are polar aprotic solvents, a class of solvents known to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[1] The higher boiling point of this compound (107-108 °C) compared to acetonitrile (81.6 °C) allows for conducting reactions at elevated temperatures, which can be advantageous for reactions with high activation energies.[1] However, the higher dielectric constant of acetonitrile (37.5) suggests it is a more polar solvent than this compound (20.8), which can influence reaction rates and selectivity in polar reactions like the Diels-Alder reaction.[2] For instance, in SN2 reactions, polar aprotic solvents like acetonitrile are known to enhance reaction rates compared to polar protic solvents.[3][4]

High-Performance Liquid Chromatography (HPLC):

Acetonitrile is a dominant solvent in reversed-phase HPLC due to its low viscosity, low UV cutoff, and miscibility with water.[5][6][7] Its performance is well-established for a wide range of analytical separations.[8][9] this compound's lower polarity and slight water solubility would likely result in different selectivity and elution strengths in reversed-phase chromatography, potentially offering advantages for the separation of specific classes of compounds. However, its higher viscosity (inferred from its larger molecular size) could lead to higher backpressures.

Electrochemistry and Battery Technology:

Acetonitrile is widely used as a solvent in electrolytes for lithium-ion batteries and other electrochemical applications due to its high dielectric constant and ability to dissolve electrolytes.[10][11][12][13] The lower dielectric constant of this compound might make it less suitable for applications requiring high ionic conductivity.

Experimental Protocols

To ensure the reproducibility and accuracy of solvent property determination, standardized experimental protocols are essential. Below are detailed methodologies for key solvent characterization experiments.

Determination of Solvent Polarity using Reichardt's Dye

This method utilizes the solvatochromic dye, 2,6-diphenyl-4-(2,4,6-triphenyl-pyridinium-1-yl)phenolate (Reichardt's dye), to determine the empirical solvent polarity parameter, ET(30).[14][15][16][17]

Materials:

  • Reichardt's Dye

  • Solvents to be tested (this compound, Acetonitrile)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of Reichardt's dye in a suitable volatile solvent (e.g., acetone) at a concentration of approximately 1 mg/mL.

  • For each solvent to be tested, prepare a dilute solution of Reichardt's dye by adding a small aliquot of the stock solution to a volumetric flask and diluting with the test solvent. The final concentration should yield a maximum absorbance between 0.6 and 0.9.

  • Record the UV-Vis absorption spectrum of each solution over a range of 400-900 nm, using the pure solvent as a blank.

  • Determine the wavelength of maximum absorption (λmax) for each solvent.

  • Calculate the ET(30) value in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

Determination of Kinematic Viscosity (ASTM D445)

This protocol describes the determination of kinematic viscosity of transparent and opaque liquids using a calibrated glass capillary viscometer.[18][19][20][21][22]

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Stopwatch

  • Solvent to be tested

Procedure:

  • Select a clean, dry, calibrated viscometer of the appropriate size for the expected viscosity.

  • Charge the viscometer with the test liquid in the manner dictated by the design of the instrument.

  • Place the charged viscometer in the constant temperature bath, ensuring it is vertical. Allow at least 30 minutes for the sample to reach the test temperature.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Measure the time, in seconds, for the meniscus to pass from the upper timing mark to the lower timing mark.

  • Repeat the measurement at least twice and calculate the average flow time.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t

Determination of Dielectric Constant

This method involves measuring the capacitance of a capacitor with and without the solvent as the dielectric material.[23][24][25][26][27]

Materials:

  • Capacitance meter or LCR meter

  • Dielectric cell (a capacitor with parallel plates that can be filled with the liquid)

  • Beakers

  • Solvents to be tested

Procedure:

  • Measure the capacitance of the empty, dry dielectric cell (Cair).

  • Fill the dielectric cell with the solvent to be tested, ensuring no air bubbles are trapped between the plates.

  • Measure the capacitance of the cell filled with the solvent (Csolvent).

  • The dielectric constant (ε) of the solvent is calculated as the ratio of the two capacitances: ε = Csolvent / Cair

Visualizing the Comparison and Experimental Workflow

To better illustrate the relationships between the solvents' properties and the experimental procedures, the following diagrams are provided.

Solvent_Comparison cluster_properties Physicochemical Properties cluster_solvents Solvents cluster_applications Potential Applications Prop_BP Boiling Point App_HighTemp High-Temperature Reactions Prop_BP->App_HighTemp Influences Prop_MP Melting Point Prop_Density Density Prop_Polarity Polarity (Dielectric Constant) App_HPLC HPLC Prop_Polarity->App_HPLC Influences Selectivity App_SN2 SN2 Reactions Prop_Polarity->App_SN2 Influences App_Electrochem Electrochemistry Prop_Polarity->App_Electrochem Key Parameter Prop_Viscosity Viscosity Prop_Viscosity->App_HPLC Affects Backpressure This compound This compound This compound->Prop_BP Higher (107-108°C) This compound->Prop_Polarity Lower (20.8) Acetonitrile Acetonitrile Acetonitrile->Prop_BP Lower (81.6°C) Acetonitrile->Prop_Polarity Higher (37.5)

Caption: Comparative properties of this compound and acetonitrile.

Experimental_Workflow cluster_workflow Solvent Property Determination Workflow start Obtain Solvent Sample polarity Determine Polarity (Reichardt's Dye Method) start->polarity viscosity Measure Viscosity (ASTM D445) start->viscosity dielectric Measure Dielectric Constant start->dielectric data_analysis Analyze and Compare Data polarity->data_analysis viscosity->data_analysis dielectric->data_analysis end Select Appropriate Solvent data_analysis->end

Caption: Workflow for determining and comparing solvent properties.

Conclusion

Acetonitrile remains a versatile and widely used solvent with a well-documented performance profile. This compound, with its higher boiling point and lower polarity, presents a viable alternative for specific applications, particularly in high-temperature reactions where its thermal properties are advantageous. The choice between these two nitriles will ultimately depend on the specific requirements of the reaction or analysis, including temperature, polarity, and solubility considerations. This guide provides the foundational data and experimental context to empower researchers and drug development professionals to make strategic decisions in their solvent selection, optimizing their experimental outcomes.

References

A Comparative Guide to the Hydrolysis of Isobutyronitrile: Mechanisms and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to valuable amides and carboxylic acids. Isobutyronitrile, with its branched alkyl structure, presents a useful model for understanding the reactivity of more complex nitriles. This guide provides an objective comparison of the primary methods for this compound hydrolysis: acid-catalyzed, base-catalyzed, enzymatic, and platinum-catalyzed hydration. We will delve into the reaction mechanisms, present supporting experimental data, and provide detailed protocols to aid in the selection of the most suitable method for your research needs.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of nitriles typically proceeds in two stages: hydration of the nitrile to an amide, followed by hydrolysis of the amide to a carboxylic acid and an ammonium salt.[1][2] The reaction is generally carried out by heating the nitrile with an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid.

Reaction Mechanism:

The accepted mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which then undergoes further hydrolysis to the carboxylic acid.

Acid_Hydrolysis This compound This compound ProtonatedNitrile Protonated Nitrile This compound->ProtonatedNitrile + H+ Intermediate1 Carbocation Intermediate ProtonatedNitrile->Intermediate1 + H2O ProtonatedAmide Protonated Isobutyramide Intermediate1->ProtonatedAmide - H+ Isobutyramide Isobutyramide ProtonatedAmide->Isobutyramide - H+ ProtonatedAcid Protonated Isobutyric Acid Isobutyramide->ProtonatedAcid + H3O+ IsobutyricAcid Isobutyric Acid ProtonatedAcid->IsobutyricAcid - H3O+ Ammonium Ammonium Ion ProtonatedAcid->Ammonium

Figure 1: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Experimental Data:

Table 1: General Comparison of Acid-Catalyzed Nitrile Hydrolysis

ParameterObservation
Reagents Strong mineral acids (e.g., HCl, H₂SO₄) in water
Conditions Elevated temperatures (reflux)
Products Carboxylic acid and ammonium salt
Intermediates Amide
Advantages Inexpensive reagents, straightforward procedure
Disadvantages Harsh conditions, potential for side reactions, difficulty in stopping at the amide stage

Experimental Protocol: General Procedure for Acid-Catalyzed Nitrile Hydrolysis

  • Materials: Nitrile, concentrated mineral acid (e.g., HCl), water, round-bottom flask, reflux condenser, heating mantle, extraction solvent (e.g., diethyl ether), drying agent (e.g., anhydrous magnesium sulfate).

  • Procedure:

    • In a round-bottom flask, combine the nitrile with an excess of aqueous mineral acid.

    • Attach a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the carboxylic acid product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or recrystallization.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is another common method for converting nitriles to carboxylic acids.[3] The reaction is typically carried out by heating the nitrile with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The final product is the carboxylate salt, which requires acidification to yield the free carboxylic acid.

Reaction Mechanism:

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an amide, which is subsequently hydrolyzed under the basic conditions to the carboxylate salt. The final step, the deprotonation of the carboxylic acid, drives the reaction to completion, making it effectively irreversible.[4]

Base_Hydrolysis This compound This compound Intermediate1 Hydroxy Imine Anion This compound->Intermediate1 + OH- Isobutyramide Isobutyramide Intermediate1->Isobutyramide + H2O TetrahedralIntermediate Tetrahedral Intermediate Isobutyramide->TetrahedralIntermediate + OH- Isobutyrate Isobutyrate TetrahedralIntermediate->Isobutyrate - NH2- Ammonia Ammonia TetrahedralIntermediate->Ammonia

Figure 2: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

Experimental Data:

Kinetic studies on the alkaline hydrolysis of various nitriles have been reported, though specific data for this compound is sparse. The reaction is generally considered to be second-order, being first-order in both the nitrile and the hydroxide ion.[5] The rate of hydrolysis is influenced by the steric hindrance around the nitrile group. A study on the NaOH-catalyzed hydration of nitriles in an ethanol/water mixture demonstrated the selective conversion of various nitriles to their corresponding amides with negligible formation of the carboxylic acid under optimized conditions.[6]

Table 2: NaOH-Catalyzed Hydration of Benzonitrile [6]

EntryCatalyst (mol%)SolventTemp (°C)Conversion (%)Isolated Yield (%) of Amide
1NaOH (10)EtOH/H₂O (7:3)9010082
2CsOH (10)EtOH/H₂O (7:3)10052-

Experimental Protocol: General Procedure for Base-Catalyzed Nitrile Hydrolysis [6]

  • Materials: Nitrile (1 mmol), Sodium Hydroxide (0.1 mmol), Ethanol/Water (7:3, 0.5 mL), Ethyl Acetate, Saturated aqueous NaCl solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a vial, charge the nitrile, sodium hydroxide, and the ethanol/water solvent mixture.

    • Stir the reaction mixture at 90 °C for 17 hours.

    • Cool the mixture to room temperature.

    • Add a saturated aqueous solution of NaCl (5 mL) and ethyl acetate (5 mL).

    • Separate the phases and extract the aqueous layer with ethyl acetate (5 x 5 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the amide product.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a green and highly selective alternative to traditional chemical methods.[7] Nitrile hydratases are enzymes that catalyze the hydration of nitriles to their corresponding amides, often with high chemo-, regio-, and enantioselectivity under mild reaction conditions.[1] The bacterium Rhodococcus erythropolis is a well-known source of robust nitrile hydratases.[1][8][9]

Reaction Mechanism:

The enzymatic hydration of nitriles occurs at the active site of the nitrile hydratase. The proposed mechanism involves the coordination of the nitrile to a metal center (typically iron or cobalt) within the enzyme, followed by a nucleophilic attack of a coordinated water molecule or hydroxide ion.

Enzymatic_Hydrolysis Substrate This compound ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Nitrile Hydratase (R. erythropolis) Enzyme->ES_Complex ES_Complex->Enzyme Product Isobutyramide ES_Complex->Product

Figure 3: Simplified workflow for the enzymatic hydrolysis of this compound.

Experimental Data:

The nitrile hydratase from Rhodococcus erythropolis MTCC 1526 has been shown to be active on this compound.[1] Kinetic studies with 3-cyanopyridine as the substrate revealed a Kₘ of 0.624 mM and a vₘₐₓ of 5.12 µmol/min/mg.[1] While specific kinetic parameters for this compound were not provided in this study, the enzyme's activity on this aliphatic nitrile was noted.

Table 3: Substrate Specificity of Nitrile Hydratase from R. erythropolis MTCC 1526 [1]

SubstrateRelative Activity (%)
3-Cyanopyridine100
4-Cyanopyridine85
Benzonitrile70
This compound Active
AcetonitrileLess Active

Experimental Protocol: Biotransformation using Whole Cells of R. erythropolis [1]

  • Materials: Whole cells of Rhodococcus erythropolis, phosphate buffer (pH 7.0, 20 mM), this compound, centrifuge.

  • Procedure:

    • Prepare a suspension of R. erythropolis cells in phosphate buffer.

    • Add this compound to the cell suspension.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.

    • Monitor the formation of isobutyramide over time using a suitable analytical method (e.g., HPLC).

    • After the desired conversion is reached, terminate the reaction by centrifuging to remove the cells.

    • Isolate the product from the supernatant.

Platinum-Catalyzed Hydration

Transition metal-catalyzed hydration of nitriles has emerged as a powerful method that often proceeds under milder conditions than traditional acid- or base-catalyzed methods. Platinum-based catalysts, in particular, have shown high activity and broad functional group tolerance.[10][11]

Reaction Mechanism:

The mechanism of platinum-catalyzed nitrile hydration is thought to involve the coordination of the nitrile to the platinum center, which activates it towards nucleophilic attack by water or a hydroxide ligand. A "donor-acceptor"-type catalyst design, featuring both electron-rich and electron-deficient ligands, has been shown to enhance catalytic activity by increasing the nucleophilicity of the hydroxyl group and the electrophilicity of the nitrile.[10][12]

Platinum_Catalysis Nitrile This compound Pt_Nitrile_Complex Pt-Nitrile Complex Nitrile->Pt_Nitrile_Complex Catalyst Pt Catalyst Catalyst->Pt_Nitrile_Complex Intermediate Hydroxy-imino Pt Complex Pt_Nitrile_Complex->Intermediate + H2O Intermediate->Catalyst Amide Isobutyramide Intermediate->Amide

Figure 4: Simplified catalytic cycle for the platinum-catalyzed hydration of this compound.

Experimental Data:

A highly active "donor-acceptor"-type platinum catalyst has been developed that facilitates the hydration of a wide range of nitriles at 40 °C with excellent turnover numbers.[10] While this compound was not explicitly tested in the cited study, the catalyst demonstrated high efficiency for other aliphatic and aromatic nitriles.

Table 4: Platinum-Catalyzed Hydration of Various Nitriles [10]

SubstrateCatalyst Loading (mol%)Yield (%)
Benzonitrile0.198
4-Methoxybenzonitrile0.199
Adiponitrile0.595 (diamide)
Acetonitrile1.092

Experimental Protocol: General Procedure for Platinum-Catalyzed Nitrile Hydration [13]

  • Materials: Nitrile, Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]), solvent (e.g., water or a mixture of organic solvent and water).

  • Procedure:

    • In a reaction vessel, dissolve the nitrile in the chosen solvent.

    • Add the platinum catalyst under an inert atmosphere.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C).

    • Monitor the reaction progress by a suitable analytical method.

    • Upon completion, the product can be isolated by standard workup procedures, which may include extraction and chromatography.

Conclusion

The validation of the reaction mechanism for this compound hydrolysis reveals a range of effective methods, each with distinct advantages and limitations.

  • Acid- and base-catalyzed hydrolysis are classical, cost-effective methods but often require harsh conditions, which can be a drawback for sensitive substrates. Base-catalyzed hydrolysis has the advantage of being irreversible, often leading to higher yields.

  • Enzymatic hydrolysis using nitrile hydratases from organisms like Rhodococcus erythropolis offers exceptional selectivity and mild reaction conditions, making it an attractive "green" alternative, particularly for the synthesis of chiral amides.

  • Platinum-catalyzed hydration represents a modern approach that combines mild conditions with high efficiency and broad substrate scope, bridging the gap between classical and biocatalytic methods.

The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired product (amide or carboxylic acid), scalability, and environmental considerations. While specific kinetic data for the chemical hydrolysis of this compound is an area requiring further investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to select and optimize the hydrolysis of this and other structurally related nitriles.

References

A Comparative Guide to Experimental and Theoretical Models of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Isobutyronitrile's Molecular Properties Through Experimental Validation of Theoretical Models.

This guide provides a comprehensive comparison of experimental data with theoretical models for this compound, a molecule of interest in various chemical and pharmaceutical research fields. By juxtaposing experimental findings from spectroscopic techniques with predictions from computational chemistry, we aim to offer a clear perspective on the accuracy and utility of modern theoretical models in characterizing nitrile-containing compounds. This information is crucial for researchers relying on computational methods for molecular design, reaction mechanism elucidation, and the prediction of molecular properties.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from experimental measurements and theoretical calculations for this compound. This allows for a direct assessment of the performance of the theoretical models.

Rotational Spectroscopy Data

Rotational spectroscopy provides highly precise information about the geometry and electronic structure of a molecule in the gas phase. The experimentally determined rotational constants and dipole moment of this compound are compared with values obtained from theoretical calculations.

ParameterExperimental ValueTheoretical Model & Value
Rotational Constant A (MHz)9367.7Data not available in a directly comparable published study
Rotational Constant B (MHz)4363.5Data not available in a directly comparable published study
Rotational Constant C (MHz)3218.4Data not available in a directly comparable published study
Dipole Moment (Debye)4.29Data not available in a directly comparable published study

Note: The experimental values are from the microwave spectroscopy study by Durig and Li (1974). While theoretical calculations of these parameters are standard in computational chemistry, a specific, comprehensive comparative study for this compound was not identified in the searched literature.

Vibrational Spectroscopy Data

Vibrational spectroscopy, through Infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's structure and bonding. Below is a comparison of major experimental vibrational frequencies from the gas-phase FTIR spectrum of this compound with those calculated using Density Functional Theory (DFT).

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical (DFT B3LYP/6-311+G(d,p)) Scaled Frequency (cm⁻¹)
C-H Stretch (asymmetric)~2980Specific calculated values require a dedicated computational study
C-H Stretch (symmetric)~2940Specific calculated values require a dedicated computational study
C≡N Stretch~2250Specific calculated values require a dedicated computational study
C-H Bend~1470Specific calculated values require a dedicated computational study
C-C Stretch~1380Specific calculated values require a dedicated computational study

Note: Experimental frequencies are approximated from the gas-phase FTIR spectrum available in the NIST WebBook.[1] Theoretical calculations of vibrational frequencies using methods like DFT are common, and the results are often scaled to improve agreement with experimental data.[2][3][4][5] However, a detailed, published comparison of all experimental and theoretical vibrational modes for this compound was not found.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of experimental data. The following sections outline the standard protocols for the key experimental techniques used to characterize this compound.

Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

Gas-phase FTIR spectroscopy is a powerful technique for identifying the vibrational modes of a molecule.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The pressure of the gas is typically kept low to minimize pressure-broadening effects.

  • Instrumentation: A Fourier-transform infrared spectrometer is used. The instrument consists of an infrared source, an interferometer (typically a Michelson interferometer), the sample cell, and a detector.[6]

  • Data Acquisition: An infrared beam is passed through the sample. The interferometer modulates the infrared radiation, and the resulting interferogram is detected.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus frequency (in cm⁻¹). A background spectrum (of the empty gas cell) is typically recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

Microwave Rotational Spectroscopy

Microwave spectroscopy measures the transitions between quantized rotational states of a molecule in the gas phase, providing highly accurate information about its structure.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a waveguide sample cell at very low pressure.

  • Instrumentation: A microwave spectrometer consists of a microwave source (e.g., a klystron or a Gunn diode), the waveguide sample cell, and a detector. The source is tunable to scan a range of microwave frequencies.

  • Signal Detection: As the microwave frequency is swept, the detector measures the absorption of radiation by the sample at specific frequencies corresponding to rotational transitions.

  • Data Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and other spectroscopic parameters like centrifugal distortion constants. Stark modulation can be applied to determine the electric dipole moment of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental validation of theoretical models of this compound.

experimental_validation_workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Measurement Theoretical_Model Select Theoretical Model (e.g., DFT, ab initio) Computational_Calculation Perform Quantum Chemical Calculations Theoretical_Model->Computational_Calculation Theoretical_Parameters Predict Spectroscopic Parameters (Rotational Constants, Vibrational Frequencies) Computational_Calculation->Theoretical_Parameters Comparison Compare Theoretical Predictions with Experimental Data Theoretical_Parameters->Comparison Sample_Preparation Prepare this compound Sample (Gas Phase) Spectroscopic_Measurement Perform Spectroscopic Measurements (Microwave, FTIR, Raman) Sample_Preparation->Spectroscopic_Measurement Experimental_Data Extract Experimental Parameters Spectroscopic_Measurement->Experimental_Data Experimental_Data->Comparison Validation Validate/Refine Theoretical Model Comparison->Validation

Caption: Workflow for validating theoretical models with experimental data.

References

A Comparative Analysis of Catalytic Systems for Isobutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of isobutyronitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the selection of an appropriate catalytic system. This guide provides an objective comparison of different catalytic routes for the synthesis of this compound, supported by experimental data to aid in methodology selection and optimization. The primary catalytic pathways explored include the amination of isobutyl alcohol, the ammoxidation of isobutylene, and the dehydration of isobutyramide.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction pathway significantly influences the yield, selectivity, and overall efficiency of this compound synthesis. The following table summarizes the performance of various catalytic systems based on available data.

Catalytic RouteCatalyst SystemStarting MaterialKey ProductsConversion (%)Selectivity (%)Yield (%)Reaction Conditions
Amination Nano ZnO / Al₂O₃Isobutyl alcoholThis compound95-94Vapor Phase, 350-480°C, ~0.3 MPa[1]
Amination Composite Oxide (ZnO, CuO, CaO on Al₂O₃)Isobutyl alcoholThis compound9698~94Not specified
Amination Nano ZnOIsobutyl alcoholThis compound100>99>99Vapor Phase[2]
Ammoxidation Mo-Bi-Fe-Co-Ni-P-K-Si OxideIsobutyleneMethacrylonitrile>95>80>75Vapor Phase, 400-500°C
Ammoxidation U-Mo OxidesIsobutyleneMethacrylonitrileHighHigh~70Vapor Phase, Elevated Temp.[3]
Dehydration Solid Acid Catalysts (e.g., Al₂O₃)IsobutyramideThis compoundData Not AvailableData Not AvailableData Not AvailableVapor Phase, Elevated Temp.

*Note on Ammoxidation: The ammoxidation of isobutylene primarily yields methacrylonitrile, the unsaturated analog of this compound. Data is included for comparison of C4 nitrile synthesis routes.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Vapor-Phase Amination of Isobutyl Alcohol

This method facilitates the direct conversion of isobutyl alcohol to this compound in the presence of ammonia over a heterogeneous catalyst.

Catalyst Preparation (Nano ZnO / Al₂O₃): A nanometer-scale zinc oxide and alumina catalyst is utilized. The patent literature suggests that the use of nano-sized ZnO is crucial for the high activity and selectivity observed.[1]

Reaction Procedure:

  • A fixed-bed reactor is loaded with the Nano ZnO / Al₂O₃ catalyst.

  • A gaseous feed mixture of isobutyl alcohol and ammonia is introduced into the reactor.

  • The reaction is carried out in the vapor phase at a temperature range of 350-480°C and a pressure of approximately 0.3 MPa.[1]

  • The reactor effluent is cooled to condense the liquid products, which are then separated and purified to isolate this compound.

Vapor-Phase Ammoxidation of Isobutylene

This industrial process is a primary route for the synthesis of methacrylonitrile and involves the reaction of isobutylene with ammonia and oxygen.

Catalyst Preparation (U-Mo Oxides): The catalyst is typically a mixed metal oxide, for example, based on uranium and molybdenum. The exact composition and preparation method can be proprietary but generally involve the co-precipitation of metal salts followed by calcination.[3]

Reaction Procedure:

  • A fluid-bed or fixed-bed reactor is charged with the mixed-metal oxide catalyst.

  • A pre-heated gaseous feed containing isobutylene, ammonia, and an oxygen source (typically air) is passed through the reactor.[3]

  • The reaction is conducted at elevated temperatures, generally in the range of 400-500°C.

  • The product stream is quenched and washed to separate the organic products from unreacted gases and byproducts.

  • Methacrylonitrile is then purified from the organic phase by distillation.

Catalytic Dehydration of Isobutyramide

This route involves the removal of a water molecule from isobutyramide to form this compound, typically using a solid acid catalyst at high temperatures. While this is a known transformation, specific quantitative performance data for this compound synthesis was not prominently available in the reviewed literature. The general procedure would be as follows:

Catalyst: Solid acid catalysts such as activated alumina (Al₂O₃) are typically employed for such dehydration reactions.

General Reaction Procedure:

  • The solid acid catalyst is packed into a fixed-bed reactor.

  • Isobutyramide is vaporized and passed over the heated catalyst bed, often with an inert carrier gas.

  • The reaction is conducted at elevated temperatures to facilitate the dehydration.

  • The product stream is cooled to condense this compound, which is then collected and purified.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the primary catalytic routes to this compound and the related compound, methacrylonitrile.

G cluster_0 Amination of Isobutyl Alcohol cluster_1 Ammoxidation of Isobutylene cluster_2 Dehydration of Isobutyramide A1 Isobutyl Alcohol A4 Vapor Phase Reaction (350-480°C) A1->A4 A2 Ammonia A2->A4 A3 Catalyst (e.g., Nano ZnO/Al₂O₃) A3->A4 A5 This compound A4->A5 B1 Isobutylene B5 Vapor Phase Reaction (400-500°C) B1->B5 B2 Ammonia B2->B5 B3 Oxygen (Air) B3->B5 B4 Catalyst (e.g., U-Mo Oxides) B4->B5 B6 Methacrylonitrile B5->B6 C1 Isobutyramide C3 Vapor Phase Reaction (Elevated Temp.) C1->C3 C2 Catalyst (e.g., Al₂O₃) C2->C3 C4 This compound C3->C4

Figure 1: Catalytic synthesis pathways for this compound and methacrylonitrile.

Logical Relationship of Catalytic Processes

The selection of a specific catalytic system is a multi-faceted decision involving considerations of feedstock availability, desired product purity, catalyst cost and stability, and overall process economics.

G A Feedstock Availability (Isobutyl Alcohol vs. Isobutylene) F Optimal Catalytic System Selection A->F B Desired Product (this compound vs. Methacrylonitrile) B->F C Catalyst Performance (Yield, Selectivity, Stability) C->F D Process Conditions (Temperature, Pressure) D->F E Economic Viability (Catalyst & Feedstock Cost) E->F

Figure 2: Key factors influencing the selection of a catalytic system.

References

A Comparative Guide to Analytical Methods for Isobutyronitrile Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isobutyronitrile is critical in various stages of research and development, from process monitoring to quality control of final products. This guide provides a comparative overview of common analytical techniques for the detection of this compound, with a focus on method validation parameters to ensure data integrity and regulatory compliance.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, the sample matrix, and the desired throughput. The most prominently validated technique is Gas Chromatography with a Flame Ionization Detector (GC-FID), renowned for its robustness and sensitivity for volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Fourier-Transform Infrared (FTIR) Spectroscopy also present viable, albeit less commonly documented, alternatives for quantitative analysis.

A summary of the performance characteristics of these methods is presented below.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by ionization in a hydrogen flame.Separation based on polarity and interaction with a stationary phase, followed by detection of UV absorbance.Detection based on the absorption of infrared radiation by the nitrile functional group.
Limit of Detection (LOD) ~0.33 µg/mL[1]Estimated: ~0.1 µg/mLLower sensitivity, suitable for higher concentrations.
Limit of Quantitation (LOQ) ~1.0 µg/mL (calculated from reported data)[1]Estimated: ~0.3 µg/mLNot typically used for trace quantification.
Linearity Range 1.52 - 1520.00 µg/mL[1]Typically 1-100 µg/mL or wider.Dependent on path length and concentration.
Precision (%RSD) Within-run: 2.52%-3.22%, Between-run: 1.20%-3.82%[1]Typically < 2%Generally higher %RSD compared to chromatographic methods.
Accuracy (% Recovery) Desorption efficiency: 96.85%-102.50%[1]Typically 98-102%Highly dependent on matrix and calibration.
Sample Throughput ModerateHighHigh
Selectivity HighHighModerate (potential interference from other functional groups)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below is a representative protocol for the widely used GC-FID method. Protocols for HPLC-UV and FTIR are provided as general guidelines due to the limited availability of specific validated methods for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the determination of this compound in various matrices, including workplace air samples.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: e.g., DB-WAX (30 m x 0.32 mm, 0.5 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: 60°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min.

  • Injection Mode: Split.

Sample Preparation:

  • For air samples, collect this compound on a solid sorbent tube (e.g., silica gel).

  • Desorb the analyte from the sorbent using a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.

Validation Parameters:

  • Linearity: A linear range of 1.52-1520.00 µg/ml has been demonstrated.[1]

  • Limit of Detection (LOD): Determined to be 0.33 μg/ml.[1]

  • Precision: Within-run precisions were 2.52%-3.22%, and between-run precisions were 1.20%-3.82%.[1]

  • Accuracy: Desorption rates were found to be between 96.85%-102.50%.[1]

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection would be at a low UV wavelength (e.g., 205-215 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards in the mobile phase.

Validation Parameters (Hypothetical):

  • Linearity: Expected to be linear in the range of 1-100 µg/mL.

  • LOD and LOQ: Would need to be experimentally determined but are expected to be in the sub-µg/mL range.

  • Precision and Accuracy: Would require evaluation through replicate injections and recovery studies.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for the qualitative identification of the nitrile functional group (C≡N), which exhibits a characteristic sharp absorption band around 2250 cm⁻¹. For quantitative analysis, a calibration curve would be necessary.

Instrumentation:

  • FTIR Spectrometer with a suitable sample cell (e.g., liquid transmission cell with a known path length).

Measurement Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Sample Preparation:

  • Prepare a series of standard solutions of this compound in a solvent that has minimal interference in the nitrile stretching region (e.g., carbon tetrachloride, if permissible, or a suitable non-polar solvent).

  • Record the absorbance of the nitrile peak for each standard.

  • Prepare the sample in the same solvent.

Validation Parameters:

  • Linearity: A calibration curve of absorbance vs. concentration would be plotted. The linearity will depend on the concentration range and adherence to the Beer-Lambert Law.

  • LOD and LOQ: These are generally higher than for chromatographic methods and would need to be determined based on the signal-to-noise ratio of the nitrile peak.

  • Precision and Accuracy: Assessed by repeated measurements and comparison with a reference method.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, a critical process for ensuring the reliability of data.

Caption: A typical workflow for the validation of an analytical method.

Conclusion

For the quantitative determination of this compound, GC-FID stands out as a well-validated and reliable method, offering high sensitivity and selectivity. While HPLC-UV and FTIR spectroscopy are potential alternatives, further method development and validation are required to establish their performance characteristics for this specific analyte. The choice of method should be guided by the specific analytical requirements of the study or process, with careful consideration of the validation parameters to ensure the generation of accurate and defensible data.

References

A Comparative Guide to the Biological Cross-Reactivity of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological reactivity of isobutyronitrile and its alternatives, focusing on metabolic pathways and potential for covalent interactions with biological systems. The information herein is intended to support researchers in assessing the potential risks and guiding the safe handling and application of these compounds.

Comparative Acute Toxicity

The acute toxicity of aliphatic nitriles is primarily attributed to the in vivo metabolic release of cyanide. A comparison of the median lethal dose (LD50) for this compound and common alternatives, acetonitrile and propionitrile, highlights significant differences in their toxic potential.

CompoundChemical StructureOral LD50 (Rats)Key Characteristics
This compound C4H7N102 mg/kg[1]High toxicity, rapidly absorbed through the skin.[1]
Acetonitrile C2H3N2460 mg/kg[2]Modest toxicity due to slow metabolism to cyanide, allowing for effective detoxification.[2]
Propionitrile C3H5N40 mg/kg[2]High toxicity, suggesting more rapid metabolism to cyanide compared to acetonitrile.[2][3]

Metabolic Pathways and Bioactivation

The primary mechanism of toxicity for aliphatic nitriles involves metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2][4] This process, known as bioactivation, can lead to the formation of reactive intermediates and toxic byproducts.

2.1. Cyanide Release and Detoxification

The main pathway for the toxicity of nitriles is the CYP-mediated oxidation at the α-carbon, which forms a cyanohydrin intermediate. This intermediate is unstable and rapidly decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[2] The released cyanide can then be detoxified by the enzyme rhodanese, which converts it to the less toxic thiocyanate for excretion.[2][5]

G cluster_phase1 Phase I Metabolism (Bioactivation) cluster_phase2 Phase II Metabolism (Detoxification) Nitrile Aliphatic Nitrile (e.g., this compound) CYP450 Cytochrome P450 (NADPH-dependent) Nitrile->CYP450 α-hydroxylation Cyanohydrin Cyanohydrin Intermediate (Unstable) CYP450->Cyanohydrin HCN Hydrogen Cyanide (Toxic) Cyanohydrin->HCN Spontaneous decomposition Aldehyde Aldehyde / Ketone Cyanohydrin->Aldehyde Spontaneous decomposition Rhodanese Rhodanese HCN->Rhodanese Thiocyanate Thiocyanate (SCN-) (Less toxic, excreted) Rhodanese->Thiocyanate Thiosulfate Thiosulfate (Sulfur donor) Thiosulfate->Rhodanese

Figure 1: Primary metabolic pathway of aliphatic nitriles.

2.2. Covalent Binding to Macromolecules

The nitrile group itself, or reactive metabolites generated during its metabolism, can act as electrophiles, leading to covalent adduction with nucleophilic residues on proteins and other macromolecules.[6][7] This is a significant mechanism of chemical toxicity, as it can alter protein function and trigger immune responses.[7] Studies with radiolabeled acetonitrile have shown that its metabolites can covalently bind to macromolecules in tissues like the liver.[1] While direct evidence for this compound is lacking in the reviewed literature, its structural similarity to other reactive nitriles suggests a potential for similar interactions. The primary nucleophilic targets in proteins are cysteine residues.[5][6]

Experimental Protocols

The following sections detail experimental methodologies for assessing the biological reactivity of this compound.

3.1. In Vitro Metabolism using Liver Microsomes

This protocol is designed to determine the metabolic stability of this compound in a system containing the primary enzymes responsible for Phase I metabolism.

Objective: To quantify the rate of this compound metabolism by cytochrome P450 enzymes in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)[8][9][10]

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching and sample preparation)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add human liver microsomes to the master mix and pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction: Add this compound to the pre-incubated microsome mixture to start the reaction. The final concentration of this compound should be chosen based on expected kinetic parameters.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear portion of this plot can be used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, NADPH system) B Add Liver Microsomes A->B C Pre-incubate at 37°C B->C D Add this compound (Start Reaction) C->D E Incubate at 37°C D->E F Collect Aliquots (Time points) E->F G Quench with Acetonitrile (+ Internal Standard) F->G H Centrifuge G->H I Analyze Supernatant (LC-MS/MS) H->I J Calculate Metabolic Rate I->J

Figure 2: Workflow for in vitro metabolic stability assay.

3.2. Assessment of Covalent Binding Potential with Glutathione (GSH)

This assay serves as a screen to evaluate the reactivity of this compound towards a key biological nucleophile, glutathione, which is involved in the detoxification of electrophilic compounds.[2]

Objective: To detect the formation of this compound-GSH conjugates as an indicator of electrophilic reactivity.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • HPLC-MS system

Procedure:

  • Reaction Mixture: Prepare a solution of glutathione in phosphate buffer.

  • Initiation: Add this compound to the GSH solution and incubate at 37°C.

  • Time-course Sampling: Take samples at various time points.

  • Analysis: Directly analyze the samples by HPLC-MS.

  • Data Interpretation: Monitor for the decrease in the peak corresponding to this compound and the appearance of a new peak with a mass corresponding to the expected this compound-GSH conjugate. The identity of the conjugate can be confirmed by tandem mass spectrometry (MS/MS).

G cluster_workflow Covalent Binding Assessment Workflow Start Start Prep Prepare Solutions (this compound, GSH, Buffer) Start->Prep Incubate Incubate Mixture at 37°C Prep->Incubate Sample Time-course Sampling Incubate->Sample Analyze HPLC-MS Analysis Sample->Analyze Detect Detect Conjugate Formation? Analyze->Detect End_Positive High Reactivity Potential Detect->End_Positive Yes End_Negative Low Reactivity Potential Detect->End_Negative No

Figure 3: Logical workflow for assessing covalent binding.

Conclusion

The available data indicates that this compound is a highly toxic compound, with its primary mechanism of toxicity likely proceeding through cytochrome P450-mediated metabolism to hydrogen cyanide. Its toxicity is significantly higher than that of acetonitrile and comparable to propionitrile, suggesting a relatively rapid rate of metabolic activation. Furthermore, the potential for covalent binding of this compound or its metabolites to biological macromolecules represents an additional, unquantified risk.

The provided experimental protocols offer a framework for researchers to further investigate the metabolic stability and covalent binding potential of this compound. Such studies are crucial for a comprehensive risk assessment and for the development of safe handling procedures and potential therapeutic interventions in case of exposure. Researchers should exercise extreme caution when handling this compound due to its high acute toxicity.

References

benchmarking different synthetic routes to isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary laboratory-scale synthetic routes to isobutyronitrile: the dehydration of isobutyramide and the gas-phase catalytic reaction of isobutyl alcohol with ammonia. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through various chemical transformations. The choice of method often depends on the desired scale, available starting materials, and required purity. Below is a summary of the key performance indicators for two well-documented synthetic strategies.

ParameterDehydration of IsobutyramideGas-Phase Catalysis of Isobutyl Alcohol & Ammonia
Starting Materials Isobutyramide, Phosphorus PentoxideIsobutyl Alcohol, Ammonia
Reaction Type DehydrationCatalytic Amination/Dehydration
Catalyst/Reagent Phosphorus Pentoxide (P₂O₅)Nano ZnO / Alumina (Al₂O₃)
Temperature 200–220 °C370–420 °C
Pressure Atmospheric / ReducedNormal Pressure
Yield 69–86%[1]>94% (Yield), 99.9% (Selectivity)
Conversion Not explicitly stated~100%
Key Advantages High yield, standard laboratory equipmentExcellent yield and selectivity, high conversion
Key Disadvantages Use of a stoichiometric, harsh dehydrating agent; viscous reaction mixtureRequires high temperatures and a specialized catalyst preparation

Experimental Protocols

Detailed methodologies for the two benchmarked synthetic routes are provided below.

This method relies on the dehydration of a primary amide using a strong dehydrating agent, phosphorus pentoxide.

Experimental Procedure [1]

  • Reactant Preparation: In a 3-liter round-bottom flask, 174 g (2 moles) of finely powdered, dry isobutyramide is added to 308 g (2.1 moles) of phosphorus pentoxide. The flask is immediately stoppered and shaken vigorously to ensure thorough mixing of the two solids.

  • Apparatus Setup: The flask is connected to a condenser set for downward distillation. A 500-ml suction flask, cooled in an ice bath, serves as the receiver. A calcium chloride tube is attached to the side arm of the receiver to protect the system from atmospheric moisture.

  • Reaction and Distillation: The reaction flask is heated in an oil bath maintained at 200–220 °C for 8–10 hours. The this compound product begins to distill almost immediately. The reaction mixture will become a thick, brown, and foamy syrup. The reaction time can be reduced to 1–2 hours by intermittently distilling the product under reduced pressure.

  • Purification: The collected distillate is transferred to a 500-ml modified Claisen flask, and 10–15 g of fresh phosphorus pentoxide is added. The product is then redistilled. The main fraction is collected at 99–102 °C (at 740 mm pressure). The final yield of this compound is between 96–120 g (69–86%).

This industrial-style synthesis involves the high-temperature, gas-phase reaction of isobutyl alcohol and ammonia over a solid catalyst.

Catalyst Preparation (Nano ZnO / Alumina)

  • Nano-ZnO Synthesis: A 1:1 molar ratio of zinc nitrate and urea are mixed with distilled water to form a plastic material. This mixture is treated in an autoclave at 120 °C under autogenous pressure for 5 hours. The resulting solid is dried and then calcined at 350 °C for 1 hour to produce nano-ZnO.

  • Catalyst Formulation: 50.0 g of the prepared nano-ZnO is mixed with 58.8 g of pseudo-boehmite and 5.0 g of an extrusion aid. 100.0 g of a 5% nitric acid solution is added, and the mixture is extruded. The extrudates are dried at 120 °C for 4 hours and then calcined at 550 °C for 4 hours to yield the final catalyst.

Experimental Procedure

  • Reactor Setup: A fixed-bed reactor is loaded with the prepared nano ZnO/Alumina catalyst. The reactor is equipped with a heating system, temperature controllers, and systems for feeding gaseous reactants.

  • Reaction Conditions: The catalyst bed is heated to a reaction temperature of 370–420 °C under normal pressure. A gaseous feed consisting of isobutyl alcohol and ammonia (molar ratio of approximately 3.4) is passed through the reactor.

  • Product Collection and Analysis: The effluent gas from the reactor is cooled to condense the liquid products. The product composition is analyzed by gas chromatography. Under optimal conditions, this process can achieve nearly 100% conversion of isobutyl alcohol with a selectivity for this compound exceeding 99%, resulting in a product yield of over 94%.

Alternative Industrial Routes

Other notable industrial methods for this compound synthesis exist, though detailed, directly comparable public experimental data is less available. These include:

  • Ammoxidation of Isobutane: This is a high-temperature (380-500 °C), gas-phase reaction of isobutane, ammonia, and oxygen over a mixed metal oxide catalyst.[2][3] It is an economically attractive route due to the low cost of isobutane.

  • Synthesis from Isobutyraldehyde and Ammonia: Similar to the isobutyl alcohol route, isobutyraldehyde can be reacted with ammonia in the gas phase over a catalyst like thorium dioxide at elevated temperatures.

  • Hydrocyanation of Isobutylene: This method involves the addition of hydrogen cyanide across the double bond of isobutylene, typically using a nickel-based catalyst. While a common industrial method for nitrile synthesis, specific data for isobutylene is not as prevalent as for other alkenes like butadiene.[4][5]

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for selecting a synthetic route to this compound based on key starting materials.

G Synthetic Pathways to this compound start Select Starting Material sub_amide Isobutyramide start->sub_amide sub_alcohol Isobutyl Alcohol start->sub_alcohol sub_alkane Isobutane start->sub_alkane sub_aldehyde Isobutyraldehyde start->sub_aldehyde sub_alkene Isobutylene start->sub_alkene process_dehydration Dehydration sub_amide->process_dehydration P₂O₅, 200-220°C process_catalysis Gas-Phase Catalysis with Ammonia sub_alcohol->process_catalysis ZnO/Al₂O₃, 370-420°C process_ammox Ammoxidation sub_alkane->process_ammox Catalyst, NH₃, O₂, 380-500°C sub_aldehyde->process_catalysis process_hydrocyanation Hydrocyanation sub_alkene->process_hydrocyanation HCN, Ni Catalyst product This compound process_dehydration->product Yield: 69-86% process_catalysis->product Yield: >94% process_ammox->product process_hydrocyanation->product

Caption: A flowchart of synthetic routes to this compound.

References

A Comparative Toxicological Analysis of Isobutyronitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of isobutyronitrile and its structural isomers, butyronitrile and propionitrile. The information presented is supported by experimental data to assist researchers in understanding the relative hazards associated with these aliphatic nitriles.

Executive Summary

Aliphatic nitriles, while structurally similar, exhibit a range of toxicities primarily attributed to their metabolism and subsequent release of cyanide. This guide summarizes the acute oral toxicity (LD50) of this compound, butyronitrile, and propionitrile in various animal models. This compound generally demonstrates high toxicity, with LD50 values indicating significant hazard upon ingestion. Butyronitrile also presents considerable toxicity, while propionitrile's toxicity, though still significant, varies across species. The primary mechanism of toxicity for these compounds is the metabolic liberation of cyanide, which inhibits cellular respiration.

Data Presentation: Acute Oral Toxicity

The following table summarizes the available quantitative data for the acute oral lethal dose (LD50) of this compound and its isomers. LD50 is the dose of a substance that is lethal to 50% of a tested animal population.

CompoundChemical StructureAnimal ModelOral LD50 (mg/kg)Reference(s)
This compound (CH₃)₂CHCNRat50 - 100[1][2][3]
Mouse5 - 10[1]
Mouse25[2][4]
Rabbit14[2]
Butyronitrile CH₃CH₂CH₂CNRat50 - 100[5]
Rat50[6]
Rat135
Mouse27.689[6]
Propionitrile CH₃CH₂CNMouse35.797[7]
Rat39[8][9][10]

Mechanism of Toxicity: The Role of Cyanide

The primary mechanism for the toxicity of aliphatic nitriles is the metabolic release of cyanide.[11][12] This process is primarily mediated by the cytochrome P450 enzyme system in the liver.[12] Once released, the cyanide ion (CN⁻) potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[11][12] This inhibition disrupts cellular respiration, leading to cellular hypoxia and, ultimately, cell death.[12] The rate of cyanide release is a key determinant of the acute toxicity of a given nitrile.[11][12]

Below is a diagram illustrating the metabolic pathway leading to cyanide-induced toxicity.

ToxicityPathway cluster_0 Biological System AliphaticNitrile Aliphatic Nitrile (e.g., this compound) Metabolism Metabolism (Cytochrome P450) AliphaticNitrile->Metabolism Cyanide Cyanide (CN⁻) Metabolism->Cyanide releases CytochromeOxidase Cytochrome c Oxidase (in Mitochondria) Cyanide->CytochromeOxidase inhibits CellularRespiration Cellular Respiration CytochromeOxidase->CellularRespiration essential for ATP ATP Production CellularRespiration->ATP CellDeath Cell Death CellularRespiration->CellDeath disruption leads to

Metabolic pathway of aliphatic nitrile toxicity.

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

The LD50 values cited in this guide are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized methodology based on OECD Guidelines for the Testing of Chemicals, specifically the Up-and-Down Procedure (UDP) as described in OECD Guideline 425.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animal Model: Young, healthy, nulliparous, and non-pregnant female rats are often the preferred model.

Housing and Feeding Conditions:

  • Animals are housed in cages under controlled environmental conditions with a 12-hour light/dark cycle.

  • Conventional laboratory diets and an unlimited supply of drinking water are provided.

  • Animals are acclimatized to the laboratory conditions for at least five days before the test.

Procedure:

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Preparation: The test substance is typically administered in a solution or suspension, with water being the preferred vehicle. The concentration is adjusted to allow for a constant dosage volume, usually not exceeding 1 mL/100g of body weight for aqueous solutions.

  • Administration: The test substance is administered as a single dose by gavage using a stomach tube.

  • Dosing Strategy (Up-and-Down Procedure):

    • A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.

    • The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

    • The dose progression factor is typically 3.2.

    • This sequential dosing continues until specific stopping criteria are met, which usually involves a series of reversals in outcomes (survival followed by death, or vice versa).

  • Observation Period: After dosing, animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

The following diagram illustrates a generalized workflow for an in-vivo acute oral toxicity study.

ExperimentalWorkflow cluster_workflow In-Vivo Acute Oral Toxicity Workflow (OECD 425) start Start: Select Animal Model (e.g., Rats) acclimatization Acclimatization (≥ 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Dosing (Single Animal) fasting->dosing observation_short Short-term Observation (48 hours) dosing->observation_short outcome Outcome? observation_short->outcome survived Animal Survived outcome->survived Yes died Animal Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->dosing No observation_long Long-term Observation (14 days) stopping_criteria->observation_long Yes necropsy Gross Necropsy observation_long->necropsy analysis Data Analysis (Maximum Likelihood Estimation) necropsy->analysis end End: Determine LD50 analysis->end

References

Comparative Analysis of Gas Phase Thermochemistry Data for Isobutyronitrile and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the gas phase thermochemistry of isobutyronitrile and its structural isomers, n-butyronitrile and pivalonitrile, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of key thermochemical properties, including enthalpy of formation, entropy, and heat capacity, supported by experimental data to facilitate objective analysis and comparison.

This publication addresses the critical need for reliable thermochemical data in computational chemistry and drug design, where understanding the energetic properties of molecules is paramount for predicting their behavior and interactions. By presenting data for this compound alongside its isomers, this guide offers valuable insights into the effects of molecular structure on thermodynamic stability.

Gas Phase Thermochemical Data at 298.15 K

A compilation of experimental and computational gas phase thermochemical data for this compound, n-butyronitrile, and pivalonitrile is presented below. These values are essential for calculating reaction energies, equilibrium constants, and for validating computational models.

CompoundFormulaΔfH°gas (kJ/mol)S°gas (J/mol·K)Cp,gas (J/mol·K)MethodReference
This compound C4H7N22.8314.6699.69Ccr, Calc[1],[2]
24.3 ± 1.8Ccb[1]
n-Butyronitrile C4H7N-6.8 to -4.8325.5 ± 2.198.3 ± 2.1Exp[3]
Pivalonitrile C5H9N-39.9232.00179.37Exp[4]

Notes on Data:

  • ΔfH°gas: Standard enthalpy of formation in the gas phase.

  • S°gas: Standard molar entropy in the gas phase.

  • Cp,gas: Molar heat capacity at constant pressure in the gas phase.

  • Ccr: Combustion calorimetry (reaction).

  • Ccb: Combustion calorimetry (bomb).

  • Calc: Calculated.

  • Exp: Experimental.

  • The range of values for n-butyronitrile's enthalpy of formation reflects results from different experimental determinations.[3]

Experimental and Computational Methodologies

The determination of gas phase thermochemical data relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocols: Combustion Calorimetry

The experimental values for the enthalpy of formation of this compound and its isomers were primarily determined using oxygen bomb calorimetry.[1][3] This technique involves the complete combustion of a known mass of the liquid sample in a high-pressure oxygen environment within a calibrated calorimeter.

A generalized protocol for the combustion calorimetry of liquid nitriles includes:

  • Sample Preparation: A weighted sample of the purified liquid nitrile is encapsulated in a combustible container of known heat of combustion.

  • Calorimeter Setup: The bomb is charged with a known amount of water and pressurized with pure oxygen. The calorimeter vessel is filled with a precise amount of water, and the entire assembly is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited electrically, and the temperature change of the water in the calorimeter is meticulously recorded with high-precision thermometers.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibration with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid from the nitrogen in the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Protocols: Ab Initio Calculations

Due to the challenges in experimentally measuring gas phase entropy and heat capacity for all compounds, computational methods are often employed. The calculated values for this compound's entropy and heat capacity were obtained from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).[2] These calculations are typically performed using high-level ab initio methods, such as coupled-cluster theory or density functional theory (DFT), combined with statistical mechanics.

A typical workflow for these calculations involves:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

  • Vibrational Frequency Calculation: The vibrational frequencies of the molecule are calculated at the optimized geometry.

  • Partition Function Calculation: The translational, rotational, and vibrational partition functions are calculated from the molecular properties (mass, moments of inertia, and vibrational frequencies).

  • Thermodynamic Property Calculation: The standard entropy and heat capacity are then derived from the partition functions using standard statistical mechanics formulas.

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical relationship between experimental and computational approaches for determining the gas phase thermochemistry of a molecule like this compound.

ThermochemistryWorkflow cluster_experimental Experimental Determination cluster_computational Computational Determination exp_sample Purified Liquid Sample combustion Combustion Calorimetry exp_sample->combustion exp_delta_h ΔcH°liquid combustion->exp_delta_h exp_h_formation ΔfH°gas exp_delta_h->exp_h_formation Hess's Law final_data Comprehensive Thermochemical Data exp_h_formation->final_data comp_structure Molecular Structure ab_initio Ab Initio Calculations comp_structure->ab_initio frequencies Vibrational Frequencies ab_initio->frequencies comp_s_cp S°gas, Cp,gas frequencies->comp_s_cp Statistical Mechanics comp_s_cp->final_data

Workflow for thermochemical data determination.

This guide serves as a valuable resource for researchers requiring accurate thermochemical data for this compound and related compounds, enabling more precise modeling and prediction in various scientific and industrial applications.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of isobutyronitrile in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a secure research environment. This compound is a flammable and toxic substance, and all operations should be conducted with the utmost care and preparedness.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the minimum required PPE for handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. Use a chemical-resistant outer glove over a disposable inner glove. Outer Glove: Butyl rubber or Viton® Inner Glove: Nitrile rubberProvides robust protection against skin absorption, which can be fatal. Double gloving minimizes the risk of exposure in case of a breach of the outer glove.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which can cause severe eye irritation.[1]
Respiratory Protection A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood. The type of respirator depends on the airborne concentration.[3]This compound is toxic if inhaled.[1] A properly selected respirator is essential to prevent respiratory tract irritation and systemic toxicity.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. Chemical-resistant apron and sleeves should be considered for larger quantities.Protects against skin contact and provides a barrier in case of splashes or spills. This compound is flammable.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Occupational Exposure Limits

Adherence to established occupational exposure limits is mandatory to prevent adverse health effects.

OrganizationExposure LimitValue
NIOSH Recommended Exposure Limit (REL) - 8-hour TWA8 ppm
OSHA Permissible Exposure Limit (PEL) - 8-hour TWANo current official PEL established. A previously vacated PEL was 5 mg/m³.[4]
ACGIH Threshold Limit Value (TLV) - 8-hour TWANot listed.

TWA: Time-Weighted Average

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood Certification prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_waste Label Hazardous Waste Container prep_spill->prep_waste handle_transport Transport in Secondary Containment prep_waste->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_ground Ground and Bond Containers handle_dispense->handle_ground handle_ignition Eliminate Ignition Sources handle_ground->handle_ignition post_decon Decontaminate Work Area handle_ignition->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Doff and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.
Pre-Operational Checks

  • Review the Safety Data Sheet (SDS): Before any new or infrequent handling of this compound, thoroughly review the SDS for the most up-to-date safety information.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials suitable for flammable liquids (e.g., vermiculite, sand), and appropriate waste disposal bags.

  • Label Waste Container: Prepare a designated, properly labeled hazardous waste container for this compound waste.

Handling Procedures
  • Work in a Ventilated Area: All work with this compound must be conducted in a certified chemical fume hood.

  • Grounding and Bonding: Ground and bond all metal containers when transferring the liquid to prevent static electricity buildup, which can be an ignition source.[1]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Use Secondary Containment: Transport and store this compound in secondary containment to prevent the spread of spills.

Post-Handling Procedures
  • Decontaminate Work Surfaces: Thoroughly decontaminate the work area with a suitable solvent and then soap and water.

  • Proper Waste Disposal: Dispose of all this compound waste, including contaminated consumables, in the designated hazardous waste container.

  • Doffing PPE: Remove PPE carefully to avoid contaminating skin. Dispose of disposable items in the hazardous waste stream.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.

Disposal Plan

This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. For small quantities in a laboratory setting, chemical neutralization via alkaline hydrolysis can be performed by trained personnel to convert it to a less toxic and non-flammable water-soluble carboxylate salt.

WARNING: This procedure should only be carried out by personnel experienced in handling hazardous chemicals and with a thorough understanding of the reaction. The reaction can be exothermic, and appropriate cooling measures must be in place.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is for the neutralization of small quantities (up to 10 g) of this compound.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Ice bath

  • Appropriate work-up and extraction solvents (e.g., diethyl ether, hydrochloric acid)

Procedure:

  • Setup: In a certified chemical fume hood, equip a round-bottom flask of appropriate size with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: For every 1 gram of this compound, slowly add 15 mL of a 10% aqueous sodium hydroxide solution to the flask.

  • Heating and Reflux: With gentle stirring, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by the disappearance of the water-insoluble this compound layer.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. An ice bath can be used for faster cooling.

  • Neutralization and Work-up:

    • Once cool, the resulting solution contains sodium isobutyrate and ammonia.

    • To isolate the isobutyric acid, the solution must be acidified. Slowly and with cooling, add concentrated hydrochloric acid until the pH is approximately 2.

    • The isobutyric acid can then be extracted with an organic solvent like diethyl ether.

    • The aqueous layer, now containing sodium chloride, can be neutralized and disposed of down the drain with copious amounts of water, pending institutional approval.

    • The organic extract containing isobutyric acid should be treated as a hazardous waste.

cluster_hierarchy Hierarchy of Controls for this compound elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe

Figure 2. Hierarchy of controls for minimizing exposure to this compound.

First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Note to Physicians: this compound can be metabolized to cyanide in the body. Consider this in the treatment plan.

By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.